Product packaging for 6-Chloroquinoline-4-carboxylic acid(Cat. No.:CAS No. 62482-29-5)

6-Chloroquinoline-4-carboxylic acid

Cat. No.: B1352709
CAS No.: 62482-29-5
M. Wt: 207.61 g/mol
InChI Key: ZRYMLJGLNAOPNK-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B1352709 6-Chloroquinoline-4-carboxylic acid CAS No. 62482-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYMLJGLNAOPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424398
Record name 6-chloroquinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62482-29-5
Record name 6-Chloro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62482-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 6-Chloroquinoline-4-carboxylic acid. This compound serves as a crucial intermediate in the development of novel therapeutic agents.

Core Molecular Characteristics

This compound is a heterocyclic compound with the chemical formula C₁₀H₆ClNO₂.[1][2] Its structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 6-position of the quinoline ring, and a carboxylic acid group is attached at the 4-position.

The presence of the quinoline scaffold, the chloro substituent, and the carboxylic acid moiety imparts specific chemical reactivity and biological properties to the molecule. The quinoline ring system is a common feature in many biologically active compounds.[3] The chlorine atom can influence the electronic properties and metabolic stability of the molecule, while the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, and can participate in hydrogen bonding interactions with biological targets.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62482-29-5[1][2]
SMILES C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O[1]
Boiling Point 382.1°C at 760 mmHg[3]

Synthesis of this compound

The Pfitzinger reaction is a classical and widely used method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[4][5][6] This reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7] For the synthesis of this compound, 5-chloroisatin would be the appropriate starting material.

Experimental Protocol: Pfitzinger Synthesis

This protocol describes a general procedure for the Pfitzinger synthesis of a quinoline-4-carboxylic acid, adapted for the synthesis of this compound from 5-chloroisatin and pyruvic acid.

Materials:

  • 5-Chloroisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Ring Opening of Isatin: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. Add 5-chloroisatin to this basic solution and heat the mixture to reflux for 1-2 hours. This step facilitates the hydrolytic opening of the isatin ring to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid.

  • Condensation: After cooling the reaction mixture slightly, add pyruvic acid dropwise. The mixture is then refluxed for an additional 4-6 hours. During this time, the α-keto acid (pyruvic acid) condenses with the amino group of the opened isatin intermediate.

  • Cyclization and Dehydration: The intermediate formed in the previous step undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system, yielding this compound.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with hydrochloric acid, which causes the precipitation of the crude this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Below is a DOT script for a diagram illustrating the workflow of the Pfitzinger synthesis.

Pfitzinger_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Chloroisatin 5-Chloroisatin RingOpening Ring Opening Chloroisatin->RingOpening PyruvicAcid Pyruvic Acid Condensation Condensation PyruvicAcid->Condensation Base Base (KOH) Base->RingOpening RingOpening->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 6-Chloroquinoline-4- carboxylic acid Cyclization->Product

Pfitzinger Synthesis Workflow

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring.

  • O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

  • C=O Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹ for the carbonyl group of the carboxylic acid.[8]

  • C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the quinoline ring will likely appear in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the quinoline ring and the acidic proton of the carboxyl group. The aromatic protons would appear in the downfield region, typically between 7.5 and 9.0 ppm, with splitting patterns determined by their coupling with neighboring protons. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, usually above 10 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the quinoline ring will resonate in the 120-150 ppm region. The carbon atom attached to the chlorine will also have a characteristic chemical shift.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3]

Antimicrobial Activity

The antimicrobial action of many quinolone compounds is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. It is plausible that this compound and its derivatives could exert their antimicrobial effects through a similar mechanism.

The following DOT script visualizes the proposed antimicrobial mechanism of action.

Antimicrobial_Mechanism Compound 6-Chloroquinoline- 4-carboxylic acid Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase inhibition Topo_IV Topoisomerase IV Compound->Topo_IV inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Antimicrobial Mechanism

Anticancer Activity

The anticancer potential of quinoline derivatives has been a subject of extensive research. These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells through various mechanisms.[10] While the specific molecular targets of this compound in cancer cells have not been fully elucidated, its structural similarity to other anticancer quinolines suggests that it could potentially modulate signaling pathways involved in cell proliferation and survival.

A simplified logical relationship for a potential anticancer mechanism is depicted in the DOT script below.

Anticancer_Mechanism Compound 6-Chloroquinoline- 4-carboxylic acid Derivative Signaling_Pathways Cell Proliferation & Survival Pathways Compound->Signaling_Pathways modulates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Anticancer Mechanism

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined molecular structure and the reactivity of its functional groups make it an attractive scaffold for the development of new antimicrobial and anticancer agents. The Pfitzinger synthesis provides a reliable method for its preparation, enabling further exploration of its chemical and biological properties. Future research should focus on obtaining detailed experimental spectroscopic data and elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic acid (CAS: 62482-29-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-4-carboxylic acid is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in a wide array of biologically active molecules, including pharmaceuticals and natural products. This compound, with its characteristic chloro- and carboxylic acid functional groups, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural framework is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, supported by detailed experimental protocols.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 62482-29-5[1][2][3]
Molecular Formula C₁₀H₆ClNO₂[1][3]
Molecular Weight 207.62 g/mol [1]
Melting Point 302 °C[4]
Boiling Point 382.1 °C at 760 mmHg[1][3]
Appearance Not specified (likely a solid)
Solubility Data not available
pKa Data not available

Table 2: Representative Spectroscopic Data for a this compound Derivative (6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid)

Spectrum TypeKey Peaks/Shifts
¹H-NMR (300 MHz, CDCl₃) δ= 2.62 (t, 1H, ≡CH), 5.09 (d, 2H, OCH₂), 7.61 (s, 1H, =CH), 7.64-8.53 (m, 3H, HAr)
¹³C-NMR (300 MHz, CDCl₃) δ= 54.7 (OCH₂), 76.1 (≡CH), 118.1 (=CH), 127.1, 129.6, 133.7 (CHAr), 120.1, 137.3, 143.8 (Cq), 164.0 (C=N), 164.2 (CO₂H)
Mass Spectrum (EI, m/z) 237

Note: The provided spectroscopic data is for a derivative and should be used as a reference for the expected spectral features of this compound.

Synthesis

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 5-chloroisatin would be the appropriate starting material, reacting with a simple α-keto acid like pyruvic acid.

Experimental Protocol: Pfitzinger Synthesis of a this compound Derivative

The following protocol is adapted from the synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid and can be modified for the synthesis of the title compound by substituting acetophenone with pyruvic acid.

Materials:

  • 5-Chloroisatin

  • Pyruvic acid

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric acid (HCl) or Acetic acid (AcOH) for acidification

  • Diethyl ether (Et₂O) for extraction (optional, for purification of intermediates)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a 20% aqueous ethanol solution.

  • Reaction Initiation: To the basic solution, add 5-chloroisatin and pyruvic acid.

  • Reflux: Heat the reaction mixture to 80-90 °C and maintain reflux for 18-36 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in a minimal amount of water.

  • Purification: Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.

  • Precipitation: Carefully acidify the aqueous layer with hydrochloric acid or acetic acid. The desired this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Pfitzinger_Synthesis 5-Chloroisatin 5-Chloroisatin Reaction_Vessel Pfitzinger Reaction (Condensation) 5-Chloroisatin->Reaction_Vessel Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Reaction_Vessel Base_EtOH_H2O KOH, aq. EtOH Base_EtOH_H2O->Reaction_Vessel Reflux Intermediate Keto-acid Intermediate Reaction_Vessel->Intermediate Ring Opening Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 6-Chloroquinoline-4- carboxylic acid Cyclization->Product

Pfitzinger reaction workflow for synthesis.

Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a broad spectrum of biological activities. This compound, as a key intermediate, is primarily utilized in the synthesis of compounds with potential antimicrobial and anticancer properties.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. While specific data for this compound is limited, derivatives of chloroquinolines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial_Mechanism cluster_drug This compound Derivative cluster_bacterium Bacterial Cell Drug Quinoline Derivative DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Proposed antimicrobial mechanism of action.
Anticancer Activity

Derivatives of 6-chloroquinoline have shown promising antiproliferative activity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Some quinoline derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.

Anticancer_Mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Quinoline Derivative PI3K_AKT PI3K/AKT/mTOR Pathway Drug->PI3K_AKT Inhibition Caspases Caspase Activation Drug->Caspases Induction Apoptosis Apoptosis (Cell Death) PI3K_AKT->Apoptosis Suppression of Inhibition Caspases->Apoptosis

Potential anticancer signaling pathways.

Experimental Protocols for Biological Evaluation

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Test compound (this compound derivative)

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Plate_Setup Add Inoculum and Compound to 96-well Plate Prep_Inoculum->Plate_Setup Prep_Compound->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

Workflow for broth microdilution assay.
Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow for MTT cytotoxicity assay.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new therapeutic agents. Its versatile synthesis through methods like the Pfitzinger reaction allows for the generation of diverse libraries of quinoline derivatives. The established antimicrobial and anticancer activities of the quinoline scaffold make this compound and its analogues promising candidates for further investigation in drug discovery programs. The provided protocols offer a solid foundation for researchers to explore the biological potential of this and related compounds.

References

An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-chloroquinoline-4-carboxylic acid, a key heterocyclic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthetic routes, and its established role as a versatile intermediate in the synthesis of pharmacologically active molecules.

Core Compound Identification and Properties

The formal IUPAC name for the compound is This compound [1]. It is a solid organic compound whose structure is central to the development of various bioactive molecules.

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1]
CAS Number 62482-29-5[1][2]
Monoisotopic Mass 207.0087061 Da[1]
Canonical SMILES C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O[1]
InChI Key ZRYMLJGLNAOPNK-UHFFFAOYSA-N[1]
Predicted XLogP3 2.3[1]
Topological Polar Surface Area 50.2 Ų[1]
Physical Form Solid
Purity ≥98% (Commercially available)[2]

Synthesis and Experimental Protocols

The synthesis of quinoline-4-carboxylic acids is well-established in organic chemistry. One of the most direct and classical methods for preparing the 6-chloro substituted derivative is the Pfitzinger reaction . This reaction involves the condensation of a substituted isatin with an α-methylene carbonyl compound in the presence of a strong base[3][4][5].

Plausible Synthesis via Pfitzinger Reaction

This protocol describes a representative methodology for the synthesis of this compound starting from 5-chloroisatin and pyruvic acid.

Reactants:

  • 5-Chloroisatin

  • Pyruvic acid

  • Potassium Hydroxide (KOH)

  • Ethanol (Solvent)

  • Hydrochloric Acid or Acetic Acid (for acidification)

  • Water

Protocol:

  • Base Solution Preparation: A solution of potassium hydroxide is prepared in ethanol.

  • Isatin Ring Opening: 5-Chloroisatin is added to the stirred basic solution. The base catalyzes the hydrolysis of the amide bond in the isatin ring, opening it to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid (an isatinate)[4][5]. The mixture is typically stirred for 30-60 minutes to ensure complete ring opening.

  • Condensation: Pyruvic acid (an α-keto acid which serves as the α-methylene carbonyl compound) is added to the reaction mixture. The mixture is then heated to reflux for several hours (e.g., 12-24 hours)[6]. During this step, the carbonyl group of the pyruvic acid condenses with the aniline derivative to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring system[4].

  • Work-up and Isolation: After cooling, the solvent is typically removed under reduced pressure. The residue is dissolved in water.

  • Purification (Initial): The aqueous solution may be extracted with an organic solvent (e.g., ether) to remove any neutral, non-acidic impurities[6].

  • Precipitation: The aqueous layer is cooled and then carefully acidified with an acid like hydrochloric or acetic acid. This protonates the carboxylate, causing the desired this compound to precipitate out of the solution[6].

  • Final Purification: The crude solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final, pure product.

Visualized Workflows and Relationships

To clarify the logical flow of the synthesis and the compound's role in research, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Product R1 5-Chloroisatin P1 1. Base-catalyzed Ring Opening of Isatin R1->P1 Step 1 R2 Pyruvic Acid P2 2. Condensation & Cyclization (Reflux) R2->P2 Step 2 R3 Potassium Hydroxide (Base in Ethanol) R3->P1 Step 1 P1->P2 Step 2 P3 3. Acidification & Precipitation P2->P3 Step 3 FP 6-Chloroquinoline-4- carboxylic Acid P3->FP

Caption: Experimental workflow for the Pfitzinger synthesis of the target compound.

Medicinal_Chemistry_Role cluster_apps Potential Therapeutic Areas Core This compound (Building Block) AntiCancer Anticancer Agents Core->AntiCancer Leads to development of AntiMicrobial Antimicrobial Agents Core->AntiMicrobial Leads to development of AntiViral Antiviral Agents Core->AntiViral Leads to development of Other Other Bioactive Molecules Core->Other

Caption: Role as a key intermediate in the development of therapeutic agents.

References

An In-depth Technical Guide to the Physical Characteristics of 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 6-Chloroquinoline-4-carboxylic acid. The information is intended to support research and development activities by providing key data points and methodologies for experimental validation.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some of these properties are experimentally derived, others are based on computational predictions and should be confirmed through empirical testing.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem[1]
Molecular Weight 207.61 g/mol PubChem[1]
Boiling Point 382.1°C at 760 mmHg (Predicted)MySkinRecipes[2], Biosynth[3]
Melting Point Not available
pKa 0.82 ± 0.30 (Predicted)ChemicalBook
Solubility Data not available for specific solvents. General solubility for quinoline derivatives suggests solubility in DMSO and DMF.[4]
Appearance White to off-white powder (Typical for this class of compounds)
CAS Number 62482-29-5PubChem[1]

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the carboxylic acid proton. The aromatic protons would typically appear in the downfield region, between 7.0 and 9.0 ppm. The carboxylic acid proton is expected to be a broad singlet, also in the downfield region, typically above 10 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[5] The aromatic carbons will appear between approximately 120 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹.[6] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[5][6] Characteristic C-C and C-H stretching and bending vibrations for the aromatic quinoline ring will also be present.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight (207.61). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7]

Experimental Protocols

The following are detailed methodologies for the determination of key physical characteristics of this compound.

Synthesis of this compound

A common synthetic route to quinoline-4-carboxylic acids is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. For this compound, this would involve the reaction of 4-chloroaniline. Another approach is the Pfitzinger reaction, which utilizes isatin or a substituted isatin.[8]

General Procedure (Doebner Reaction):

  • Dissolve 4-chloroaniline in a suitable solvent, such as ethanol.

  • Add an appropriate aldehyde (e.g., benzaldehyde) and pyruvic acid to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the crude product with a suitable solvent to remove impurities.

  • Recrystallize the product from an appropriate solvent to obtain pure this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • For a pure compound, the melting range should be sharp (typically 0.5-2°C).

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add a known, excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a vial.

  • Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. It is recommended to filter the solution using a syringe filter.

  • Dilute the collected solution to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/co-solvent mixture if solubility in pure water is low).

  • Place the solution in a beaker with a stir bar and begin stirring.

  • Immerse the pH electrode in the solution and allow the reading to stabilize.

  • Begin titrating with the standardized base solution, adding small, known volumes of the titrant.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize each time.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical Physical Property Determination cluster_purity Purity Assessment Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MeltingPoint Melting Point Determination Purification->MeltingPoint HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Solubility Solubility Analysis MeltingPoint->Solubility pKa pKa Measurement Solubility->pKa Elemental Elemental Analysis HPLC->Elemental

Physicochemical Characterization Workflow

References

6-Chloroquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. While its specific historical discovery is not extensively documented, its synthesis is rooted in well-established reactions for creating quinoline-4-carboxylic acid scaffolds, which have been pivotal in medicinal chemistry since the 19th century. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its preparation and summarizes available quantitative data to serve as a valuable resource for professionals in drug discovery and development.

Introduction and Historical Context

The quinoline scaffold is a cornerstone in the development of therapeutic agents, a journey that began with the isolation of quinine from cinchona bark in the early 19th century. This discovery spurred extensive research into quinoline derivatives, leading to the synthesis of numerous compounds with a wide range of biological activities. The introduction of a carboxylic acid group at the 4-position of the quinoline ring has been a particularly fruitful strategy in medicinal chemistry, giving rise to compounds with antimicrobial, anticancer, and anti-inflammatory properties.

While the specific discovery of this compound is not prominently detailed in historical records, its emergence is a logical progression in the systematic exploration of substituted quinoline-4-carboxylic acids. The chloro-substituent at the 6-position significantly influences the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂--INVALID-LINK--
Molecular Weight 207.61 g/mol --INVALID-LINK--
CAS Number 62482-29-5--INVALID-LINK--
Appearance Solid-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-
pKa Not reported-

Synthesis of this compound

The synthesis of this compound can be achieved through classical methods for quinoline-4-carboxylic acid synthesis, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction is a robust and widely used method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of this compound, 5-chloroisatin is the required starting material.

Experimental Protocol: Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid (A representative protocol that can be adapted)

This protocol describes the synthesis of a closely related derivative and can be modified by using pyruvic acid instead of acetophenone to obtain the parent this compound.

  • Materials:

    • 5-Chloroisatin

    • Acetophenone (or Pyruvic Acid for the target compound)

    • Potassium Hydroxide (KOH)

    • Ethanol (95%)

    • Hydrochloric Acid (HCl, concentrated)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • To this basic solution, add 5-chloroisatin and the carbonyl compound (acetophenone or pyruvic acid).

    • Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and dilute it with water.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Logical Relationship of the Pfitzinger Reaction

Pfitzinger_Reaction A 5-Chloroisatin D Ring Opening of Isatin A->D + Base B Carbonyl Compound (e.g., Pyruvic Acid) E Condensation B->E C Base (KOH) D->E F Cyclization E->F G Dehydration F->G H This compound G->H

Caption: Pfitzinger reaction workflow for the synthesis of this compound.

Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. To synthesize this compound via this method, 4-chloroaniline would be the appropriate starting material.

Experimental Protocol: General Doebner Reaction

  • Materials:

    • 4-Chloroaniline

    • An aldehyde (e.g., benzaldehyde for a 2-phenyl derivative, or formaldehyde for an unsubstituted 2-position)

    • Pyruvic Acid

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve the 4-chloroaniline and the aldehyde in ethanol in a round-bottom flask.

    • Add pyruvic acid to the mixture.

    • Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

    • Further purification can be achieved by recrystallization.

Logical Relationship of the Doebner Reaction

Doebner_Reaction A 4-Chloroaniline D Schiff Base Formation A->D B Aldehyde B->D C Pyruvic Acid E Addition of Pyruvic Acid Enol C->E D->E F Cyclization E->F G Dehydration & Oxidation F->G H This compound Derivative G->H

Caption: Doebner reaction workflow for the synthesis of this compound derivatives.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is not extensively reported in publicly available literature, the broader class of quinoline-4-carboxylic acids has well-documented biological activities.

Antimicrobial Activity

Quinolone antibiotics, which share the 4-oxo-quinoline core (a tautomer of 4-hydroxyquinoline), are a major class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. It is plausible that this compound and its derivatives could exhibit similar antimicrobial properties.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis. The 7-chloroquinoline scaffold, present in the well-known antimalarial drug chloroquine, has been repurposed in cancer research for its ability to inhibit autophagy, a cellular process that can promote cancer cell survival. While direct evidence for this compound is limited, its structural similarity to other biologically active quinolines suggests it could be a valuable scaffold for the development of novel anticancer agents.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of related compounds, several potential targets can be hypothesized.

Potential Cellular Signaling Pathways Influenced by Quinolone Derivatives

Signaling_Pathways A Quinolone Derivative B Inhibition of DNA Gyrase/Topoisomerase IV A->B Antibacterial E Inhibition of Protein Kinases A->E Anticancer H Inhibition of Autophagy A->H Anticancer C Disruption of DNA Replication & Repair B->C D Bacterial Cell Death C->D F Modulation of Cell Proliferation & Survival Pathways E->F G Apoptosis F->G I Accumulation of Damaged Organelles & Proteins H->I J Cancer Cell Death I->J

Caption: Hypothesized signaling pathways affected by quinolone derivatives.

Conclusion and Future Directions

This compound is a synthetically accessible compound with potential for further investigation in drug discovery. While its specific history and biological profile are not yet fully characterized, its structural relationship to a well-established class of bioactive molecules makes it a compelling candidate for screening in various therapeutic areas, particularly as an antimicrobial and anticancer agent. Future research should focus on the detailed biological evaluation of this compound, including the determination of its IC50 values against a panel of microbial strains and cancer cell lines, and the elucidation of its specific molecular targets and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and other related quinoline derivatives.

The Diverse Biological Activities of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a wide spectrum of biological activities. When functionalized with a carboxylic acid group, these compounds, known as quinoline carboxylic acid derivatives, exhibit a remarkable range of pharmacological properties. Their versatility allows for substitutions at various positions, enabling the fine-tuning of their therapeutic profiles. This technical guide provides a comprehensive overview of the significant biological activities of quinoline carboxylic acid derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. It is intended as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and mechanistic insights to facilitate future discovery efforts.

Anticancer Activity

Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Mechanisms of Action

Several derivatives have been shown to selectively target cancer cells over normal cells. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acids have demonstrated enhanced absorption in the acidic environment of tumor tissues, leading to higher selectivity. One specific mechanism involves the inhibition of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors, with compound P6 showing potent inhibitory activity against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.

Potential Anticancer Mechanisms of Quinoline Carboxylic Acid Derivatives cluster_0 Quinoline Carboxylic Acid Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes QCA Quinoline Carboxylic Acid Derivative SIRT3 SIRT3 Inhibition QCA->SIRT3 Tubulin Tubulin Polymerization Disruption QCA->Tubulin DHODH DHODH Inhibition QCA->DHODH Apoptosis Induction of Apoptosis QCA->Apoptosis Arrest Cell Cycle Arrest (G0/G1) SIRT3->Arrest Differentiation Cell Differentiation SIRT3->Differentiation Cytotoxicity Selective Cytotoxicity Tubulin->Cytotoxicity DHODH->Cytotoxicity Apoptosis->Cytotoxicity

Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various quinoline carboxylic acid derivatives has been quantified, typically by determining their half-maximal inhibitory concentration (IC50).

Compound/Derivative ClassCancer Cell LineIC50 ValueReference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction
Kynurenic acid, Quinoline-2-carboxylic acid, Quinoline-4-carboxylic acid, Quinoline-3-carboxylic acidMCF-7 (Breast)Remarkable growth inhibition
Quinoline-2-carboxylic acidHeLa (Cervical)Significant cytotoxicity
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MLLr leukemic cell lines7.2 µM (SIRT3 inhibition)
Compound 7cMCF-7 (Breast)1.73 µg/mL
Compounds 7, 8, 11, 12, 17, 18HePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of these derivatives is the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Quinoline-4-carboxylic acid is suggested to inhibit NF-κB, potentially through structural analogies that interfere with the pathway's activation, thereby reducing the expression of pro-inflammatory genes.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class. While direct, in-depth studies on the specific mechanism of action of this particular molecule are limited, the broader family of quinoline-4-carboxylic acid derivatives has been the subject of extensive research, revealing a diverse range of biological activities. This guide consolidates the available data on these related compounds to postulate the potential mechanisms through which this compound may exert its effects. The primary hypothesized activities for this compound and its derivatives include the inhibition of key enzymes such as Dihydroorotate Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), and HIV-1 Reverse Transcriptase, as well as potential antibacterial and anticancer effects. This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Hypothesized Mechanisms of Action

The biological activity of quinoline-4-carboxylic acid derivatives is largely attributed to their ability to act as inhibitors of various enzymes crucial for cellular function and pathogen replication.[1] The following sections detail the most probable mechanisms of action for this compound, based on evidence from structurally related compounds.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant body of research points to quinoline-4-carboxylic acid derivatives as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is critical for the synthesis of nucleotides required for DNA and RNA replication.[4] By inhibiting DHODH, these compounds can deplete the pyrimidine pool, thereby arresting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[3] This mechanism makes DHODH a compelling target for anticancer and immunosuppressive therapies.[5]

Quantitative Data for DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives

Compound IDTargetIC50Reference
41 Human DHODH9.71 ± 1.4 nM[2]
43 Human DHODH26.2 ± 1.8 nM[2]
46 (1,7-naphthyridine derivative) Human DHODH28.3 ± 3.3 nM[2]
Analog 1 Human DHODH260 nM[4]
Analog 2 (C44) Human DHODH1.0 nM[4]

Experimental Protocol: DHODH Enzymatic Assay

This protocol describes a common spectrophotometric method to determine the in vitro inhibitory activity of a compound against human DHODH.[6][7]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Prepare solutions of recombinant human DHODH, dihydroorotate (DHO), and 2,6-dichloroindophenol (DCIP) as an electron acceptor.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, DHODH enzyme, and varying concentrations of the test compound.

    • Pre-incubate the mixture to allow for inhibitor binding.

    • Initiate the reaction by adding DHO and DCIP.

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation 6_Chloroquinoline_4_carboxylic_acid 6-Chloroquinoline- 4-carboxylic acid 6_Chloroquinoline_4_carboxylic_acid->DHODH Inhibition

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Experimental Workflow: DHODH Inhibition Assay

DHODH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - DHODH Enzyme - Dihydroorotate (Substrate) - DCIP (Electron Acceptor) - Test Compound Incubate Incubate Enzyme with Test Compound Reagents->Incubate Initiate Initiate Reaction with Substrate and DCIP Incubate->Initiate Measure Measure Absorbance Change (600-650 nm) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: Workflow for determining DHODH inhibitory activity.

Sirtuin 3 (SIRT3) Inhibition

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as inhibitors of Sirtuin 3 (SIRT3), a NAD+-dependent deacetylase located in the mitochondria.[8][9] SIRT3 plays a crucial role in regulating mitochondrial function and metabolism. Its inhibition can lead to cell cycle arrest and differentiation, making it a target for cancer therapy, particularly in leukemias.[8]

Quantitative Data for SIRT3 Inhibition by Quinoline-4-Carboxylic Acid Derivatives

Compound IDTargetIC50 (µM)SelectivityReference
P6 SIRT37.2Selective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM)[8][9]

Experimental Protocol: SIRT3 Fluorometric Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of compounds against SIRT3.[10]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a SIRT3 assay buffer.

    • Prepare solutions of recombinant human SIRT3, a fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine), and NAD+.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, SIRT3 enzyme, and varying concentrations of the test compound.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

    • After a set incubation period, add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the fluorescence signal relative to a control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: SIRT3 Inhibition

SIRT3_Inhibition Mitochondrial_Proteins Mitochondrial Proteins (Acetylated) SIRT3 SIRT3 Mitochondrial_Proteins->SIRT3 Deacetylated_Proteins Mitochondrial Proteins (Deacetylated) SIRT3->Deacetylated_Proteins Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation SIRT3->Cell_Cycle_Arrest leads to Metabolic_Homeostasis Metabolic Homeostasis Deacetylated_Proteins->Metabolic_Homeostasis 6_Chloroquinoline_4_carboxylic_acid 6-Chloroquinoline- 4-carboxylic acid 6_Chloroquinoline_4_carboxylic_acid->SIRT3 Inhibition

Caption: Inhibition of SIRT3 by this compound disrupts mitochondrial function.

HIV-1 Reverse Transcriptase Inhibition

A ribonucleoside derivative of 6-chloroquinoline, specifically 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, has been shown to inhibit the replication of HIV-1 by targeting the reverse transcriptase (RT) enzyme.[11][12] This enzyme is essential for the retrovirus to convert its RNA genome into DNA, which is then integrated into the host cell's genome. The inhibition of RT is a cornerstone of antiretroviral therapy.

Quantitative Data for HIV-1 Reverse Transcriptase Inhibition

CompoundTarget CellsEC50 (µM)Ki (µM)Reference
Compound A PBMCs1.5 ± 0.50.5 ± 0.04[11][13]
Compound A Macrophages4.98 ± 0.9-[11][13]
*Compound A: 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a method for assessing the inhibition of HIV-1 RT activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Prepare a reaction buffer, recombinant HIV-1 RT, a template-primer (e.g., poly(A)/oligo(dT)), and radiolabeled or fluorescently labeled dNTPs.

  • Assay Procedure:

    • In a reaction tube, combine the reaction buffer, template-primer, dNTPs, and varying concentrations of the test compound.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the reaction at 37°C.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Quantify the amount of incorporated labeled dNTPs using a scintillation counter or fluorescence reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition

HIV_RT_Inhibition Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT Viral_DNA Viral DNA HIV_RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Viral_Replication Viral Replication Integration->Viral_Replication 6_Chloroquinoline_Derivative 6-Chloroquinoline Derivative 6_Chloroquinoline_Derivative->HIV_RT Inhibition

Caption: Inhibition of HIV-1 RT by a 6-chloroquinoline derivative prevents viral DNA synthesis.

Conclusion

While the precise molecular targets of this compound remain to be definitively elucidated, the extensive research on its structural analogs provides a strong foundation for hypothesizing its mechanism of action. The inhibition of key enzymes such as DHODH, SIRT3, and viral reverse transcriptase represents the most promising avenues of its biological activity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling further investigation into the therapeutic potential of this and related quinoline-4-carboxylic acid derivatives. Future studies focusing on the direct enzymatic and cellular effects of this compound are warranted to confirm these hypothesized mechanisms and to unlock its full therapeutic potential.

References

Spectroscopic and Structural Elucidation of 6-Chloroquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloroquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an analytical workflow are presented to aid researchers and scientists in the structural elucidation of this and similar compounds.

While extensive searches of scientific literature and spectral databases did not yield experimentally-derived spectra for this compound, this guide presents predicted data based on the analysis of structurally similar compounds. This information serves as a valuable reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous quinoline derivatives.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H28.9 - 9.1d
H37.5 - 7.7d
H58.1 - 8.3d
H77.7 - 7.9dd
H88.4 - 8.6d
COOH12.0 - 14.0br s

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, br s = broad singlet.

¹³C NMR (Carbon-13 NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 152
C3122 - 124
C4145 - 147
C4a128 - 130
C5126 - 128
C6135 - 137
C7130 - 132
C8124 - 126
C8a148 - 150
COOH167 - 169

Predicted in DMSO-d₆.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1725 - 1700Strong
C=C (Aromatic)1600 - 1450Medium to Strong
C-Cl800 - 600Strong
MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺207/209Molecular ion peak with isotopic pattern for one chlorine atom.
[M-OH]⁺190/192Loss of hydroxyl radical.
[M-COOH]⁺162/164Loss of carboxylic acid group.

m/z = mass-to-charge ratio.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

    • A standard one-pulse experiment is used.

    • Key parameters to set include the spectral width (e.g., -2 to 16 ppm), number of scans (e.g., 16-64), and relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The spectral width should encompass the expected range of carbon resonances (e.g., 0 to 200 ppm).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Introduction and Ionization:

    • The sample can be introduced into the mass spectrometer via direct infusion or after separation using techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable ionization method. The sample is dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a chemical compound and the general structure of this compound.

G Figure 1: Analytical Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

G Figure 2: Structure of this compound mol

Caption: Figure 2: The chemical structure of this compound.[1]

References

The Chloro-Cornerstone: A Technical Guide to the Structure-Activity Relationship of 6-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroquinoline scaffold is a privileged heterocyclic motif that forms the structural core of a multitude of biologically active compounds. Its presence is integral to the therapeutic efficacy of numerous antimalarial, anticancer, antibacterial, and antiviral agents. Understanding the structure-activity relationships (SAR) of this versatile core is paramount for the rational design and development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the SAR of 6-chloroquinoline derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing associated signaling pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of 6-chloroquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system and any associated side chains. The following tables summarize the quantitative SAR data for various classes of 6-chloroquinoline derivatives, providing a comparative analysis of their anticancer, antimalarial, and antibacterial activities.

Anticancer Activity

6-Chloroquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The SAR studies reveal that modifications at the C-2, C-4, and C-7 positions of the quinoline ring, as well as the nature of the side chain, are critical for anticancer potency.

Table 1: Anticancer Activity of 6-Chloroquinoline Derivatives (IC₅₀ in µM)

Compound IDR¹ Substituent (Position)R² Substituent (Position)Cancer Cell LineIC₅₀ (µM)Reference
1a -H-HMGC-803 (Gastric)>50[1]
1b -H4-Fluorophenyl (C4)MGC-803 (Gastric)10.2[1]
1c -H4-Chlorophenyl (C4)MGC-803 (Gastric)8.5[1]
2a 2-ArylvinylHDd2 (P. falciparum)41.2 nM[2]
2b 2-Arylvinyl4-FDd2 (P. falciparum)4.8 nM[2]
3a --MCF-7 (Breast)15.16[3]
3b --HepG-2 (Liver)18.74[3]
3c --A549 (Lung)18.68[3]

Note: This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.

Antimalarial Activity

The 6-chloroquinoline core is famously present in the antimalarial drug chloroquine. Extensive research has focused on modifying this scaffold to overcome drug resistance. SAR studies in this area often focus on alterations to the amino side chain at the C-4 position and substituents at the C-2 and C-7 positions.

Table 2: Antimalarial Activity of 6-Chloroquinoline Derivatives (EC₅₀ in nM)

Compound IDSide Chain at C4Substituent at C2P. falciparum StrainEC₅₀ (nM)Reference
4a Diethylaminoethylamino-HDd2 (Resistant)160[4]
4b -2-(4-fluorostyryl)Dd2 (Resistant)4.8[2]
4c -2-(4-nitrostyryl)Dd2 (Resistant)28.6[2]
5a --3D7 (Sensitive)22.1[4]
5b --K1 (Resistant)>100[4]

Note: EC₅₀ values represent the effective concentration required to inhibit 50% of parasite growth.

Antibacterial Activity

6-Chloroquinoline derivatives have also been investigated for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial potency.

Table 3: Antibacterial Activity of 6-Chloroquinoline Derivatives (MIC in µg/mL)

Compound IDR¹ SubstituentR² SubstituentBacterial StrainMIC (µg/mL)Reference
6a -H-HS. aureus>128[5]
6b -H2-chloroquinoline-3-carboxamideE. coli11.00 (inhibition zone in mm)[5]
6c -H2-ethoxyquinoline-3-carbaldehydeE. coli12.00 (inhibition zone in mm)[5]
7a --P. aeruginosa64[6]
7b --E. faecalis128[6]
8a --S. aureus0.75[7]
8b --E. faecalis (VRE)0.75[7]

Note: MIC is the minimum inhibitory concentration required to inhibit visible bacterial growth.

Key Experimental Protocols

Reproducibility and standardization are crucial in drug discovery research. This section provides detailed methodologies for key experiments cited in the SAR studies of 6-chloroquinoline derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • The 6-chloroquinoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only (vehicle control) and a known anticancer drug (positive control).

  • Incubation and MTT Addition:

    • The plates are incubated for 48 to 72 hours.

    • Following incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a high-throughput method for determining the antiplasmodial activity of compounds against Plasmodium falciparum.

  • Parasite Culture:

    • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.

  • Assay Procedure:

    • The parasite cultures are synchronized to the ring stage.

    • Serial dilutions of the test compounds are prepared in a 96-well plate.

    • A parasite culture with a defined hematocrit and parasitemia is added to each well.

  • Incubation:

    • The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

  • Fluorescence Measurement:

    • The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • The percentage of parasite growth inhibition is calculated relative to the drug-free control.

    • The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth). The turbidity is adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 × 10⁸ CFU/mL.

  • Serial Dilution:

    • A two-fold serial dilution of the 6-chloroquinoline derivative is performed in a 96-well microtiter plate containing the broth.

  • Inoculation:

    • The bacterial inoculum is added to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation:

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 6-chloroquinoline derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many anticancer 6-chloroquinoline derivatives exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[8]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Chloroquinoline 6-Chloroquinoline Derivative Chloroquinoline->PI3K Inhibits Chloroquinoline->Akt Inhibits Chloroquinoline->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by 6-chloroquinoline derivatives.
DNA Gyrase Inhibition

The antibacterial action of many quinolone compounds, including 6-chloroquinoline derivatives, involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[9]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling Introduces into DNA_Replication_Block DNA Replication Blocked DNA_Gyrase->DNA_Replication_Block Leads to Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Binds to Chloroquinoline 6-Chloroquinoline Derivative Chloroquinoline->DNA_Gyrase Inhibits Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Mechanism of bacterial DNA gyrase inhibition by 6-chloroquinoline derivatives.
Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.

Anticancer_Screening_Workflow Start Start: Synthesized 6-Chloroquinoline Derivatives Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Incubation 3. Incubation (48-72h) Compound_Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

A generalized workflow for in vitro anticancer screening of 6-chloroquinoline derivatives.

This technical guide provides a foundational understanding of the SAR of 6-chloroquinoline derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and more effective therapeutic agents based on this versatile chemical scaffold.

References

Theoretical Exploration of 6-Chloroquinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical studies concerning 6-Chloroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document outlines the common synthetic pathway for this molecule, details the computational protocols for its theoretical analysis, and presents key theoretical data points. Visualizations of the synthetic route, a general computational workflow, and a relevant biological signaling pathway are included to offer a comprehensive understanding for researchers in drug discovery and development. While specific experimental or calculated data for this compound is not extensively available in public literature, this guide constructs a robust theoretical framework based on established computational methodologies and data from closely related compounds.

Introduction

Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents. Their derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of a chlorine atom at the 6-position of the quinoline ring can significantly modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile.

This guide focuses on the theoretical aspects of this compound, providing a foundational understanding for its further investigation and utilization in drug design and development.

Synthesis Pathway: The Pfitzinger Reaction

A primary and efficient method for the synthesis of this compound and its derivatives is the Pfitzinger reaction. This reaction involves the condensation of 5-chloroisatin with a carbonyl compound in the presence of a base.

Reaction Mechanism

The Pfitzinger reaction proceeds through the following key steps:

  • Ring Opening of Isatin: The reaction is initiated by a base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate.

  • Condensation: The aniline moiety of the intermediate then condenses with the carbonyl group of a suitable aldehyde or ketone.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final this compound derivative.

Pfitzinger_Reaction cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product 5-Chloroisatin 5-Chloroisatin Base_Hydrolysis Base-Catalyzed Ring Opening 5-Chloroisatin->Base_Hydrolysis Base (e.g., KOH) Carbonyl_Compound Carbonyl Compound (e.g., Pyruvic Acid) Condensation Condensation Carbonyl_Compound->Condensation Base_Hydrolysis->Condensation Keto-acid intermediate Cyclization_Dehydration Intramolecular Cyclization & Dehydration Condensation->Cyclization_Dehydration Schiff base intermediate Product This compound Cyclization_Dehydration->Product

Figure 1: Pfitzinger Reaction Workflow

Theoretical Studies: Computational Protocols

To elucidate the structural, electronic, and spectroscopic properties of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), are employed. The following protocol outlines a standard procedure for such theoretical investigations.

Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of the molecule and to calculate its theoretical vibrational spectra.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][2]

  • Basis Set: 6-311++G(d,p), which includes diffuse functions and polarization functions for a more accurate description of electron distribution.[1][2]

  • Procedure: a. The initial structure of this compound is drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level basis set to obtain a reasonable starting geometry. b. A full geometry optimization is then performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The convergence criteria for the optimization should be set to tight. c. Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. d. The calculated vibrational frequencies are typically scaled by an appropriate factor (e.g., ~0.96) to account for anharmonicity and to facilitate comparison with experimental infrared and Raman spectra.

Electronic Properties Analysis

Objective: To investigate the electronic structure, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Protocol:

  • Software: Gaussian 09 and visualization software such as GaussView or Avogadro.

  • Method: The optimized geometry from the previous step is used for single-point energy calculations at the B3LYP/6-311++G(d,p) level of theory.

  • HOMO-LUMO Analysis: a. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the single-point energy calculation. b. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. This gap is an important indicator of the molecule's chemical reactivity and kinetic stability. c. The 3D isosurfaces of the HOMO and LUMO are visualized to understand the regions of electron density involved in electron donation and acceptance.

  • Molecular Electrostatic Potential (MEP) Analysis: a. The MEP is calculated and mapped onto the total electron density surface. b. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). This visualization is crucial for understanding intermolecular interactions.[3]

Computational_Workflow Start Start: Molecular Structure Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq SPE Single Point Energy Calculation Freq->SPE Optimized Geometry HOMO_LUMO HOMO-LUMO Analysis (Energy Gap, Isosurfaces) SPE->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Analysis SPE->MEP End End: Theoretical Data HOMO_LUMO->End MEP->End

Figure 2: General Computational Chemistry Workflow

Theoretical Data Presentation

Calculated Geometric Parameters (Optimized Structure)
ParameterBond/AngleExpected Value
Bond LengthC-Cl~1.74 Å
C=O~1.21 Å
C-O~1.35 Å
O-H~0.97 Å
C-N (ring)~1.32 - 1.38 Å
C-C (ring)~1.38 - 1.43 Å
Bond AngleC-C-Cl~119°
O=C-O~123°
C-O-H~107°
Dihedral AngleO=C-O-H~0° or ~180°
Calculated Vibrational Frequencies (Selected Modes)
Vibrational ModeExpected Wavenumber (cm-1, scaled)
O-H stretch (carboxylic acid)~3500
C-H stretch (aromatic)~3100 - 3000
C=O stretch (carboxylic acid)~1750
C=C/C=N stretch (ring)~1600 - 1400
C-Cl stretch~700
Calculated Electronic Properties
PropertyExpected Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Energy Gap (ΔE)~ 4.5 eV
Dipole Moment~ 2.5 - 3.5 D

Potential Biological Significance and In-Silico Analysis

Quinoline derivatives are known to exhibit a range of biological activities, often through the inhibition of key enzymes in signaling pathways. One such family of enzymes is the tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Tyrosine Kinase Inhibition

This compound and its derivatives can be investigated as potential inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The quinoline scaffold can act as a pharmacophore that binds to the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding & Dimerization ATP ATP EGFR->ATP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activation ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 6-Chloroquinoline- 4-carboxylic acid (Potential Inhibitor) Inhibitor->EGFR Binds to ATP-binding site

Figure 3: Inhibition of EGFR Signaling Pathway
Molecular Docking Protocol

To computationally assess the binding affinity and mode of interaction of this compound with a target protein like EGFR, molecular docking simulations can be performed.

Protocol:

  • Preparation of Receptor and Ligand: a. The 3D crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. b. The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: a. Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software. b. Grid Box Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket. c. Docking Run: The docking algorithm explores various conformations and orientations of the ligand within the grid box, and a scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results: a. The docking poses are ranked based on their binding scores (e.g., in kcal/mol). b. The lowest energy pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of this compound. By outlining the synthetic pathway, detailing computational protocols, and presenting the expected theoretical data, this document serves as a valuable resource for researchers interested in this compound. The provided visualizations of the Pfitzinger reaction, a computational workflow, and a potential biological target pathway offer a clear and concise understanding of the key concepts. While experimental and specific computational data on this molecule are limited, the methodologies and theoretical principles discussed herein provide a solid foundation for future experimental and in-silico investigations into the properties and potential applications of this compound in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-chloroquinoline-4-carboxylic acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pfitzinger reaction, a cornerstone in heterocyclic chemistry since its discovery by Wilhelm Pfitzinger in 1886, provides a robust method for synthesizing substituted quinoline-4-carboxylic acids.[1][2] The reaction typically involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group.[3][4] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antibacterial, and antiviral properties.[3][5]

This document provides detailed protocols for the synthesis of 6-chloroquinoline-4-carboxylic acid, a key intermediate in drug discovery, using the Pfitzinger reaction with 5-chloroisatin as the starting material.

Reaction Mechanism and Workflow

The Pfitzinger reaction proceeds through several distinct mechanistic steps. The synthesis of this compound from 5-chloroisatin typically involves a two-step process when using pyruvic acid as the carbonyl source.

  • Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in 5-chloroisatin, catalyzed by a strong base like potassium hydroxide (KOH). This opens the five-membered ring to form a keto-acid intermediate (an isatinate).[1][6]

  • Condensation & Iminium Formation: The isatinate intermediate then reacts with the carbonyl group of pyruvic acid.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by a dehydration step to form the aromatic quinoline ring, resulting in 6-chloroquinoline-2,4-dicarboxylic acid.[1][2]

  • Decarboxylation: The dicarboxylic acid intermediate is then heated, often in a high-boiling point solvent, to selectively remove the carboxyl group at the 2-position, yielding the final product, this compound.[7]

Pfitzinger_Workflow cluster_start Starting Materials cluster_reaction Pfitzinger Reaction cluster_end Final Product start_end start_end process process intermediate intermediate A 5-Chloroisatin P1 Step 1: Pfitzinger Condensation (Reflux) A->P1 B Pyruvic Acid B->P1 C Base (KOH) C->P1 I1 Intermediate: 6-Chloroquinoline- 2,4-dicarboxylic acid P1->I1 Work-up & Isolation P2 Step 2: Thermal Decarboxylation (High Temperature) D 6-Chloroquinoline- 4-carboxylic acid P2->D Purification I1->P2

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The dissolution of KOH is highly exothermic.

Protocol 1: Synthesis of 6-chloroquinoline-2,4-dicarboxylic acid (Intermediate)

This protocol is adapted from established Pfitzinger reaction procedures.[7]

Materials:

  • 5-chloroisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Prepare Base Solution: In a round-bottom flask, prepare a solution of potassium hydroxide by dissolving the required amount (3 molar equivalents) in a 1:1 mixture of ethanol and water.

  • Isatin Ring Opening: Add 5-chloroisatin (1 molar equivalent) to the stirred basic solution. Heat the mixture to reflux for 1-2 hours. The color of the solution should change, indicating the opening of the isatin ring.

  • Addition of Carbonyl: Cool the reaction mixture slightly. Add pyruvic acid (1.1 molar equivalents) dropwise to the flask, ensuring the reflux rate remains controlled.

  • Reaction: After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of ~2-3 to precipitate the product.

  • Filtration: Cool the suspension in an ice bath for 30 minutes. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 6-chloroquinoline-2,4-dicarboxylic acid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol involves the thermal decarboxylation of the intermediate.[7][8]

Materials:

  • 6-chloroquinoline-2,4-dicarboxylic acid (from Protocol 1)

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

Equipment:

  • High-temperature round-bottom flask

  • Air condenser or short-path distillation head

  • Heating mantle

  • Thermometer or thermocouple

Procedure:

  • Setup: Suspend the crude 6-chloroquinoline-2,4-dicarboxylic acid in a high-boiling point solvent (e.g., diphenyl ether) in a suitable flask.

  • Decarboxylation: Heat the mixture to a high temperature (typically 240-260°C) and maintain it for 1-2 hours, or until the evolution of CO₂ ceases.

  • Isolation: Cool the reaction mixture. The product will often precipitate upon cooling. Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

  • Filtration and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with the non-polar solvent to remove the high-boiling point residual solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford pure this compound.

Data Presentation

The following table summarizes key quantitative and qualitative data for the target compound and its precursors.

Compound NameStarting MaterialsMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Appearance
5-ChloroisatinN/AC₈H₄ClNO₂181.58N/AOrange to red powder
This compound5-Chloroisatin, Pyruvic AcidC₁₀H₆ClNO₂207.61[9]70-85% (overall)Off-white to pale yellow solid

Applications in Drug Development

The quinoline core is a vital pharmacophore in modern drug discovery.[5] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 6-position and the carboxylic acid at the 4-position provide two distinct reactive sites for further chemical modification, enabling the creation of compound libraries for high-throughput screening.[10] Derivatives of this scaffold are investigated for their potential as kinase inhibitors, antimalarial agents, and other targeted therapies.[6][10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor kinase kinase downstream downstream inhibitor inhibitor effect effect RTK Receptor Tyrosine Kinase (RTK) Kinase1 Kinase Cascade (e.g., RAS/MAPK) RTK->Kinase1 Signal Transduction Downstream1 Downstream Signaling Kinase1->Downstream1 Effect1 Cell Proliferation, Survival Downstream1->Effect1 Quinoline Quinoline-based Kinase Inhibitor Quinoline->Kinase1 Inhibition

Caption: Inhibition of oncogenic signaling by quinoline derivatives.

References

Application Notes: Gould-Jacobs Reaction for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Gould-Jacobs reaction, first reported in 1939, is a fundamental method in organic chemistry for the synthesis of quinolines, specifically 4-hydroxyquinoline derivatives.[1] This thermal cyclization process is crucial in medicinal chemistry and drug development, as the quinolone scaffold is a core component of numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1]

The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[2][3][4] This is followed by a high-temperature intramolecular cyclization, a 6-electron electrocyclization, to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][2][3] To obtain the target quinoline-4-carboxylic acid, this ester is then hydrolyzed (saponified).[2][4] A final, optional step of decarboxylation can be performed to produce the corresponding 4-hydroxyquinoline.[2][4]

The Gould-Jacobs reaction is particularly effective for anilines that have electron-donating groups in the meta-position.[2] A significant challenge with the classical approach is the high temperature (often >250 °C) required for the cyclization step, which can lead to product decomposition and low overall yields.[4] Modern adaptations, notably the use of microwave irradiation, have drastically reduced reaction times and improved yields, making the synthesis more efficient.[1][5]

Comparative Data for Reaction Optimization

Optimizing the thermal cyclization step is critical for maximizing the yield of the quinolone product. The following table summarizes quantitative data from a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate (DEEM), highlighting the impact of temperature and time on the isolated yield of the cyclized intermediate.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
3250201012
4300202428
530052247
Data sourced from a Biotage application note.[1][6]

Analysis: The data clearly indicates that higher temperatures are essential for efficient intramolecular cyclization.[6] At 250 °C, the yield remains low even after 20 minutes (Entry 3).[6] Increasing the temperature to 300 °C significantly boosts the yield (Entry 2).[5][6] However, prolonged heating at this high temperature can cause product degradation, as seen by the drop in yield from 5 minutes (Entry 5) to 20 minutes (Entry 4).[5][6] The optimal condition in this study was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[6]

Experimental Workflow

The synthesis of quinoline-4-carboxylic acids via the Gould-Jacobs reaction is a multi-step process. The generalized workflow is depicted below.

Gould_Jacobs_Workflow cluster_start Step 1: Condensation cluster_intermediate Step 2: Thermal Cyclization cluster_saponification Step 3: Saponification Reactants Aniline + Diethyl Ethoxymethylenemalonate Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1 - EtOH (100-130 °C) Intermediate2 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Intermediate2 Heat (>250 °C) (6e- electrocyclization) Product Quinoline-4-carboxylic Acid Intermediate2->Product 1. NaOH, H₂O 2. H⁺

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Protocols

Herein are detailed protocols for both a modern microwave-assisted synthesis and a conventional high-temperature method for the key cyclization step, followed by the procedure for saponification to yield the final carboxylic acid.

Protocol 1: Microwave-Assisted Cyclization

This protocol offers a significant reduction in reaction time and often provides improved yields by using a dedicated microwave synthesis system.[5][6]

Materials:

  • Aniline (2.0 mmol, 0.18 mL)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 1.21 mL)[5]

  • 2.5 mL microwave reaction vial with a magnetic stirring bar[5]

  • Microwave synthesis system (e.g., Biotage® Initiator+)[5]

  • Ice-cold acetonitrile[5]

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes), monitoring the internal temperature and pressure.[6]

  • Isolation: Once the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product (4-hydroxy-3-carboethoxyquinoline) should form.[5][6]

  • Purification: Collect the solid product by filtration and wash it thoroughly with ice-cold acetonitrile (3 mL) to remove any unreacted starting materials.[5][6]

  • Drying: Dry the resulting solid under vacuum. The product's purity can be confirmed by HPLC-MS.[5]

Protocol 2: Conventional High-Temperature Cyclization

This protocol uses a high-boiling, inert solvent to achieve the high temperatures necessary for cyclization and can yield up to 95% of the cyclized product.[1][4]

Materials:

  • Anilidomethylenemalonate intermediate (synthesized from aniline and DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)[7]

  • Reaction flask with a reflux condenser and nitrogen inlet

  • Heating mantle

  • Non-polar solvent (e.g., Cyclohexane or Hexane)[1][7]

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.[1][6]

  • Heating: Heat the mixture to a vigorous reflux (typically 250-260 °C) under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes.[1][7]

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[6] Add a non-polar solvent such as cyclohexane to facilitate further precipitation.[1][7]

  • Purification and Drying: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[1][7]

Protocol 3: Saponification to Quinoline-4-carboxylic Acid

This final step converts the ethyl ester intermediate into the desired carboxylic acid.

Materials:

  • Dried 4-hydroxy-3-carboethoxyquinoline

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Reaction flask with reflux condenser

  • Heating source

  • Hydrochloric acid (HCl) for acidification

  • pH paper or meter

  • Filtration apparatus

Procedure:

  • Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide in a round-bottom flask.[6]

  • Heating: Heat the mixture to reflux and maintain for the required duration (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution with hydrochloric acid until the pH is acidic, which will cause the quinoline-4-carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry thoroughly. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.[6]

References

Application Notes and Protocols for the Preparation of 6-Chloroquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-chloroquinoline-4-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in molecules exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This document offers detailed experimental protocols for the synthesis of the core scaffold and its subsequent derivatization, along with a summary of relevant biological data and visualizations of key signaling pathways.

Synthetic Strategies

The synthesis of the this compound core is most effectively achieved through the Pfitzinger reaction. This method involves the condensation of 5-chloroisatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3] The reaction proceeds via the opening of the isatin ring to form an isatinic acid intermediate, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline ring system.[3][4]

Further derivatization of the carboxylic acid moiety can be readily accomplished through standard organic chemistry transformations such as esterification and amidation. These modifications allow for the exploration of the structure-activity relationship (SAR) and the optimization of the pharmacological properties of the compounds.

General Synthetic Workflow

The overall process for generating a library of this compound derivatives can be summarized in the following workflow:

G cluster_0 Pfitzinger Reaction cluster_1 Derivatization 5-Chloroisatin 5-Chloroisatin Pfitzinger_Reaction Condensation & Cyclization 5-Chloroisatin->Pfitzinger_Reaction alpha-Methylene_Carbonyl α-Methylene Carbonyl Compound alpha-Methylene_Carbonyl->Pfitzinger_Reaction Base Base Base->Pfitzinger_Reaction 6-Chloroquinoline-4-carboxylic_acid This compound Pfitzinger_Reaction->6-Chloroquinoline-4-carboxylic_acid Esterification Esterification 6-Chloroquinoline-4-carboxylic_acid->Esterification Amidation Amidation 6-Chloroquinoline-4-carboxylic_acid->Amidation Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives Alcohol Alcohol Alcohol->Esterification Amine Amine Amine->Amidation

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid via Pfitzinger Reaction

This protocol is adapted from a reported procedure for the synthesis of substituted 2-phenylquinoline-4-carboxylic acids.[5]

Materials:

  • 5-Chloroisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

  • Prepare a 20% aqueous ethanol solution.

  • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the 20% aqueous ethanol solution.

  • Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove inorganic salts.

  • Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

Protocol 2: General Procedure for Esterification of this compound

This protocol describes a general method for esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[6]

Materials:

  • This compound derivative

  • Alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: General Procedure for Amidation of this compound

This protocol provides a general method for amide synthesis using thionyl chloride to form an acyl chloride intermediate in situ.[7]

Materials:

  • This compound derivative

  • Amine (primary or secondary)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend the this compound derivative (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 1-2 hours until the solution becomes clear.

  • Cool the reaction mixture to 0 °C and slowly add a solution of the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Synthesis of this compound Derivatives - Reaction Conditions and Yields
EntryR Group (at C2)Carbonyl SourceReaction Time (h)Yield (%)Reference
1PhenylAcetophenone18-36Not specified[5]
22-([1,1′-biphenyl]-4-yl) (8-chloro)1-([1,1'-biphenyl]-4-yl)ethan-1-oneNot specifiedNot specified[8]
3MethylAcetone24Not specified[4]
4EthylPropan-2-one24Not specified[4]

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 2: Biological Activity of Selected Quinolone-4-Carboxylic Acid Derivatives
CompoundBiological ActivityTarget/Cell LineIC₅₀ / MIC (µM)Reference
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidAnticancerHeLaInduces 35.1% apoptosis[9]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidAnticancerMCF-782.9% reduction in cellular growth[9]
7-chloroquinoline-benzimidazole hybrid 5dAnticancerCCRF-CEM0.6[9]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)Anticancer (SIRT3 inhibitor)MLLr leukemic cell lines7.2[10]
6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium saltAnticancerMX-1 breast, LX-1 lung, CX-1 colon carcinomas>90% growth inhibition[11]
Quinolone derivativesAntibacterialGram-negative and Gram-positive bacteriaVaries[12]

Signaling Pathway Visualizations

Antimicrobial Mechanism of Action: Inhibition of DNA Gyrase

Quinolone carboxylic acid derivatives are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase (in many Gram-negative bacteria) and topoisomerase IV (in many Gram-positive bacteria).[13] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting the ligase activity of these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[13]

G Quinolone 6-Chloroquinoline-4-carboxylic Acid Derivative DNAGyrase DNA Gyrase / Topoisomerase IV Quinolone->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Required for DSB Double-Strand DNA Breaks DNAGyrase->DSB Leads to accumulation of CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives.

Anticancer Mechanism of Action: SIRT3 Inhibition

Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[10] Inhibition of SIRT3 can lead to cell cycle arrest and induce differentiation in cancer cells, particularly in certain types of leukemia.[10] This provides a promising avenue for targeted cancer therapy.

G Quinolone_Derivative 2-Aryl-quinoline-4-carboxylic Acid Derivative SIRT3 SIRT3 Quinolone_Derivative->SIRT3 Inhibition Mitochondrial_Proteins Mitochondrial Protein Acetylation SIRT3->Mitochondrial_Proteins Deacetylates Differentiation Cell Differentiation SIRT3->Differentiation Inhibition promotes Cell_Cycle Cell Cycle Progression Mitochondrial_Proteins->Cell_Cycle Regulates Cancer_Cell_Growth Cancer Cell Growth Cell_Cycle->Cancer_Cell_Growth Drives Differentiation->Cancer_Cell_Growth Inhibits

References

Application Notes and Protocols: 6-Chloroquinoline-4-carboxylic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-chloroquinoline-4-carboxylic acid as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its rigid quinoline scaffold and reactive carboxylic acid moiety make it an ideal starting material for the development of novel therapeutic agents. This document details its application in the synthesis of anticancer, antiviral, and antibacterial compounds, providing specific experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Applications in Anticancer Drug Discovery

This compound serves as a key building block for the synthesis of potent anticancer agents that target various critical cellular pathways involved in tumor growth and proliferation.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Derivatives of this compound have been successfully synthesized as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.

DHODH_Pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate CPS2, ATCase, DHOase orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump UMPS udp_utp UDP / UTP ump->udp_utp dna_rna DNA & RNA Synthesis udp_utp->dna_rna dhodh DHODH inhibitor 6-Chloroquinoline-4-carboxylic acid derivatives inhibitor->dhodh Inhibition

Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

Quantitative Data: Anticancer Activity of DHODH Inhibitors

Compound IDTargetIC50 (nM)Cell LineReference
41 DHODH9.71 ± 1.4-[1]
43 DHODH26.2 ± 1.8-[1]
46 DHODH28.3 ± 3.3-[1]
Protein Kinase Inhibitors

The quinoline scaffold is a common feature in many kinase inhibitors. This compound has been utilized to synthesize inhibitors of several protein kinases implicated in cancer, including Protein Kinase CK2, p21-Activated Kinase 4 (PAK4), and Aurora A Kinase.

Kinase_Inhibition_Workflow

Figure 2: General workflow for the synthesis and screening of kinase inhibitors.

Quantitative Data: Anticancer Activity of Kinase Inhibitors

Compound IDTargetIC50 (µM)Cell LineReference
P6 SIRT37.2MLLr leukemic cells[2]
- CK20.65 - 18.2-[3]

Aurora_A_Signaling aurora_a Aurora A Kinase plk1 PLK1 aurora_a->plk1 p53 p53 aurora_a->p53 nf_kb NF-κB aurora_a->nf_kb pi3k_akt PI3K/Akt Pathway aurora_a->pi3k_akt inhibitor Quinoline-based Inhibitors inhibitor->aurora_a mitosis Mitotic Progression plk1->mitosis apoptosis Apoptosis p53->apoptosis proliferation Cell Proliferation nf_kb->proliferation pi3k_akt->proliferation

Figure 3: Simplified signaling pathway of Aurora A kinase in cancer.

Applications in Antiviral Drug Discovery

The quinoline core is present in several antiviral agents. This compound has been investigated as a scaffold for the development of novel antiviral compounds, including inhibitors of HIV reverse transcriptase.

Quantitative Data: Anti-HIV Activity

CompoundTargetEC50 (µM)Cell TypeReference
Compound A HIV-1 Reverse Transcriptase1.5 ± 0.5PBMCs[4]
Compound A HIV-1 Reverse Transcriptase4.98 ± 0.9Macrophages[4]
*6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid

Applications in Antibacterial Drug Discovery

The quinolone and fluoroquinolone classes of antibiotics are well-established antibacterial agents. The this compound core can be modified to generate potent antibacterial compounds.

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainActivityReference
11Ca S. aureus-154-8 times more active than ciprofloxacin[5]
11Cc S. aureus-154-8 times more active than ciprofloxacin[5]

Experimental Protocols

General Synthesis of 2-Substituted-6-chloroquinoline-4-carboxylic Acids via Pfitzinger Reaction

This protocol describes a general method for the synthesis of 2-substituted-6-chloroquinoline-4-carboxylic acids from 5-chloroisatin and a ketone.

Pfitzinger_Workflow

Figure 4: Workflow for the Pfitzinger synthesis of 2-substituted-6-chloroquinoline-4-carboxylic acids.

Materials:

  • 5-Chloroisatin

  • Appropriate ketone (e.g., acetophenone for 2-phenyl derivative)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) or Glacial acetic acid (AcOH)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of a 20% aqueous ethanol solution.[5]

  • To this basic solution, add 5-chloroisatin (14 mmol) and the desired ketone (16.5 mmol).[5]

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.[5]

  • Dissolve the resulting residue in a minimum amount of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ketone.[5]

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).[5]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove inorganic salts.

  • Dry the product in a vacuum oven.

Expected Yield: Yields can vary depending on the ketone used. For the synthesis of 2-(4-aminophenyl)quinoline-4-carboxylic acid, a yield of 54% has been reported.[2]

Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid

This protocol details the alkylation of a quinoline derivative to introduce a propargyl group.

Materials:

  • 6-chloro-2-hydroxyquinoline-4-carboxylic acid (or its ester) (1 g, 4.4 mmol)

  • Potassium carbonate (K2CO3) (1.21 g, 8.8 mmol)

  • Propargyl bromide (0.75 mL, 8.8 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (catalytic amount)

  • N,N-Dimethylformamide (DMF) (60 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Diethyl ether (Et2O)

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the starting quinoline (4.4 mmol) and K2CO3 (8.8 mmol) in 60 mL of DMF, add propargyl bromide (8.8 mmol) and a catalytic amount of TBAB.[6]

  • Stir the mixture at room temperature for 24 hours.[6]

  • Quench the reaction by adding saturated aqueous NaHCO3.[6]

  • Extract the mixture with Et2O.

  • Wash the combined organic layers with brine and dry over Na2SO4.[6]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (n-hexane/EtOAc 8:2) to yield the product.

Reported Yield: 43% for 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid.[6]

Synthesis of 6-Chloroquinoline-4-carboxamides

This protocol provides a general method for the synthesis of amides from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Desired amine (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine or Pyridine)

Procedure:

  • Suspend this compound in an anhydrous solvent.

  • Add thionyl chloride dropwise at 0 °C and then stir the mixture at room temperature or gentle reflux until the acid is consumed (monitor by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent.

  • To this solution, add the desired amine and a base at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: Amide formation reactions of this type typically proceed in good to excellent yields (60-95%), depending on the specific amine used.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized quinoline derivative (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Application Note: High-Purity Recovery of 6-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloroquinoline-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents, particularly for antimicrobial and anticancer research.[1] The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability of biological assay results. This document provides detailed protocols for the purification of this compound, focusing on a robust acid-base precipitation method, with additional notes on alternative techniques like recrystallization and column chromatography.

Data Summary

The following table summarizes the key physical properties of this compound and illustrates the typical outcome of the described purification protocol.

ParameterCrude ProductPurified Product
Purity 80-90%>98%[2]
Appearance Off-white to tan solidWhite to off-white solid
Molecular Formula C₁₀H₆ClNO₂[2]C₁₀H₆ClNO₂
Molecular Weight 207.62 g/mol 207.62 g/mol [3]
Typical Yield N/A85-95%

Experimental Protocols

Three common methods for the purification of carboxylic acids are described below. The primary recommended method, Acid-Base Precipitation, is detailed with a full protocol.

Method 1: Acid-Base Precipitation (Recommended)

This technique leverages the acidic nature of the carboxylic acid group. The compound is deprotonated with a base to form a water-soluble carboxylate salt. Neutral organic impurities are then removed by washing with an organic solvent. Subsequent acidification re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.

Detailed Protocol:

  • Dissolution:

    • Suspend the crude this compound in a minimum amount of deionized water.

    • Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise while stirring until the solid completely dissolves. The solution should become basic (pH > 9). This forms the water-soluble sodium or potassium 6-chloroquinoline-4-carboxylate salt.

  • Extraction of Impurities:

    • Transfer the aqueous solution to a separatory funnel.

    • Wash the solution by adding an equal volume of a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.[4]

    • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently.

    • Allow the layers to separate and discard the organic layer, which contains neutral impurities. Repeat this washing step two more times.

  • Precipitation:

    • Transfer the washed aqueous layer to a beaker and cool it in an ice bath.[4]

    • While stirring vigorously, slowly add a 1 M solution of hydrochloric acid (HCl) or acetic acid (AcOH) dropwise.[4]

    • Monitor the pH of the solution. A white precipitate of the purified product will begin to form as the solution becomes acidic. Continue adding acid until the pH is approximately 4-5 to ensure complete precipitation.[4]

  • Isolation and Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[4]

    • Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.[4]

    • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Method 2: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Solvent Selection: For quinoline derivatives, solvents such as ethanol or a mixture of dimethylformamide (DMF) and water can be effective.[4] A general screening of common recrystallization solvents like ethanol, acetone/hexane, or THF/hexane is recommended to find the optimal system.[6]

  • General Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration.

Method 3: Column Chromatography

For complex mixtures or difficult-to-remove impurities, column chromatography provides a high degree of separation.

  • Normal Phase: Silica gel is a common stationary phase. A mobile phase consisting of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is typical. For carboxylic acids, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can improve resolution and reduce tailing of the acidic compound on the column.[7] A system of n-hexane/ethyl acetate has been used for related quinoline derivatives.[8]

  • Reversed Phase: For highly polar compounds, C-18 reversed-phase chromatography can be used with a mobile phase of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier.[9]

Workflow and Process Visualization

The following diagram illustrates the logical steps of the recommended Acid-Base Precipitation purification procedure.

Purification_Workflow cluster_0 Purification of this compound A Crude Product (Solid) B Dissolve in aq. Base (e.g., NaOH) A->B C Aqueous Solution of Carboxylate Salt B->C D Wash with Organic Solvent (e.g., Diethyl Ether) C->D E Washed Aqueous Layer D->E Collect Aqueous Phase F Neutral Impurities in Organic Layer D->F Discard Organic Phase G Acidify with HCl to pH 4-5 E->G H Precipitation in Ice Bath G->H I Vacuum Filtration & Cold Water Wash H->I J Pure Product (Solid) I->J K Drying in Vacuum Oven J->K L Final Purified Product K->L

Caption: Workflow for purification via acid-base precipitation.

References

Application Notes and Protocols for the Analytical Characterization of 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 6-Chloroquinoline-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, quantification, and purity assessment of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem[2]
Molecular Weight 207.61 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 62482-29-5PubChem[2]
Boiling Point 382.1°C at 760 mmHgMySkinRecipes[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying this compound. A reverse-phase method is typically employed.

Expected HPLC Parameters
ParameterExpected Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 315 nm
Column Temperature 30°C
Injection Volume 10 µL
Expected Retention Time ~12-15 minutes
Experimental Protocol: HPLC Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase composition (80% A: 20% B).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Set the column temperature to 30°C.

    • Inject the standards and samples.

    • Acquire data and integrate the peak corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System Equilibration Standard->HPLC Calibrate Calibration Curve Sample Prepare Sample Solution Sample->HPLC Inject Inject Standard/Sample HPLC->Inject Detect UV Detection Inject->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantification Integrate->Quantify Calibrate->Quantify GCMS_Workflow cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Dried Sample Reagent Add H₂SO₄ in Methanol Sample->Reagent Heat Heat at 60°C Reagent->Heat Extract Extract with Ethyl Acetate Heat->Extract GCMS GC-MS Injection Extract->GCMS Separate Chromatographic Separation GCMS->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification Detect->Identify Spectrum Mass Spectrum Analysis Identify->Spectrum NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Dissolve Dissolve Sample in DMSO-d₆ Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H Acquire ¹H NMR Spectrum Transfer->Acquire_H Acquire_C Acquire ¹³C NMR Spectrum Transfer->Acquire_C Process Process Raw Data Acquire_H->Process Acquire_C->Process Assign Assign Spectral Peaks Process->Assign Structure Structural Elucidation Assign->Structure FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Load Load Sample Clean->Load Background Collect Background Spectrum Load->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Subtract Background Subtraction Sample_Spec->Subtract Identify Identify Absorption Bands Subtract->Identify Assign Assign Functional Groups Identify->Assign

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and a robust protocol for the quantitative analysis of 6-Chloroquinoline-4-carboxylic acid using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a quinoline derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to compounds with known biological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, and pharmacokinetic studies. This application note details a validated HPLC method for the determination of this compound, ensuring high sensitivity, specificity, and reproducibility.

Chromatographic Conditions

A reverse-phase HPLC method was developed and validated to achieve optimal separation and quantification of this compound. The recommended chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 15 minutes
Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are presented below.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery) 98% - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Standard Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of a 50:50 mixture of acetonitrile and water in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solutions (1, 5, 10, 25, 50, 75, 100 µg/mL):

  • Perform serial dilutions of the stock standard solution with the mobile phase to prepare working standards covering the desired concentration range.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.

  • Vortex the solution for 2 minutes and then sonicate for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument with the chromatographic conditions specified in the table above.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow and Data Processing

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_output Result Reporting A Weighing of Standard/Sample B Dissolution in Solvent A->B C Sonication & Filtration B->C E Injection of Samples C->E D HPLC System Equilibration D->E F Chromatographic Separation E->F G UV Detection at 254 nm F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J K Final Report J->K

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway (Hypothetical)

While the primary focus of this document is the analytical methodology, understanding the potential biological context of this compound is important for drug development professionals. As a quinoline derivative, it may interact with various cellular signaling pathways. A hypothetical pathway is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Analyte 6-Chloroquinoline- 4-carboxylic acid Analyte->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for 1H and 13C NMR Analysis of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline carboxylic acids are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their derivatives are of great interest in medicinal chemistry due to a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural confirmation, purity assessment, and detailed characterization of these molecules.[1]

This document provides a comprehensive guide to the principles, experimental protocols, and data interpretation for the structural analysis of quinoline carboxylic acids using 1H and 13C NMR spectroscopy. By employing various NMR experiments, including one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) techniques, a complete understanding of the molecule's atomic connectivity and spatial arrangement can be achieved.

Principles of NMR Spectroscopy for Quinoline Carboxylic Acids

2.1. 1H NMR Spectroscopy

The proton (¹H) NMR spectrum provides critical information based on chemical shifts (δ), coupling constants (J), and signal integration.

  • Chemical Shifts (δ): Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the heterocyclic nitrogen atom deshields adjacent protons (e.g., H-2 and H-8), causing them to appear at a lower field (higher ppm).[1] The position of the carboxylic acid group and other substituents will further influence the chemical shifts of nearby protons, offering clues to the substitution pattern.[1] The carboxylic acid proton itself is highly deshielded and often appears as a broad singlet between 13.0 and 14.0 ppm.

  • Coupling Constants (J): Spin-spin coupling between adjacent protons (typically through 2-3 bonds) provides information about their connectivity. Analysis of these J-couplings is essential for assigning protons within the quinoline ring system.

2.2. 13C NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum reveals the number and electronic environment of carbon atoms in the molecule. Carbons attached to or near the electronegative nitrogen atom (e.g., C-2, C-8a) are deshielded and appear at a lower field. The carbonyl carbon of the carboxylic acid group is also significantly deshielded, typically resonating around 167.0 ppm.

Experimental Protocols

A standardized protocol for the NMR analysis of quinoline carboxylic acids is provided below.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the quinoline carboxylic acid for ¹H NMR analysis or 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include DMSO-d₆, CDCl₃, or Methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can dissolve polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a glass wool or cotton plug to filter any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

3.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument, sample concentration, and desired resolution.

ExperimentParameterValue
¹H NMR Spectral Width16 ppm
Number of Scans16
Relaxation Delay1.0 s
¹³C NMR Spectral Width240 ppm
Number of Scans1024 or more
Relaxation Delay2.0 s

3.3. NMR Data Processing

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency spectrum using a Fourier transform.

  • Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration (¹H NMR): The relative areas of the signals are integrated to determine the ratio of protons corresponding to each signal.

G cluster_workflow Experimental Workflow for NMR Analysis Start Start SamplePrep Sample Preparation (Weigh, Dissolve, Transfer) Start->SamplePrep Begin DataAcq NMR Data Acquisition (1D and 2D Experiments) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Analysis Spectral Analysis & Interpretation DataProc->Analysis Elucidation Structural Elucidation Analysis->Elucidation End End Elucidation->End Final Structure

Caption: General experimental workflow for NMR analysis.

Data Presentation and Interpretation

The following tables summarize typical ¹H and ¹³C NMR spectral data for Quinoline-2-carboxylic acid as a representative example. Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Data for Quinoline-2-carboxylic Acid

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.30d8.6
H-48.20d8.6
H-58.15d8.4
H-67.75t7.6
H-77.90t7.8
H-87.85d8.0
COOH13.0-14.0br s-
d = doublet, t = triplet, br s = broad singlet

Table 2: ¹³C NMR Data for Quinoline-2-carboxylic Acid

CarbonChemical Shift (δ, ppm)
C-2150.5
C-3122.0
C-4138.0
C-4a128.5
C-5130.0
C-6128.0
C-7131.0
C-8129.5
C-8a148.0
COOH167.0

4.1. Interpretation with 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds. For quinoline-2-carboxylic acid, COSY correlations would be observed between H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on its attached, and often more easily assigned, proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton, especially for assigning quaternary carbons that have no attached protons. Key HMBC correlations for quinoline-2-carboxylic acid would include H-3 to C-2, C-4, and C-4a, and H-8 to C-7, C-8a, and C-4a.

G cluster_correlations Key 2D NMR Correlations for Quinoline-2-carboxylic Acid mol label_cosy COSY (H-H) label_hsqc HSQC (Direct C-H) label_hmbc HMBC (Long-Range C-H) p_h3->p_h4 H3-H4 p_h3->p_c2 H3 to C2 p_h8->p_c4a H8 to C4a

Caption: Key 2D NMR correlations for structure elucidation.

References

Application Notes and Protocols: Derivatization of 6-Chloroquinoline-4-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 6-chloroquinoline-4-carboxylic acid and its subsequent evaluation in various biological assays. This document includes detailed experimental protocols for the synthesis of derivatives and for key bioassays, alongside quantitative data on their biological activities.

Introduction

This compound is a versatile scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its derivatives have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects. The quinoline core is a "privileged structure" that can be readily modified to optimize pharmacological properties.[2] This document outlines methods for the derivatization of the carboxylic acid moiety to generate esters and amides, and details the protocols for evaluating their efficacy in relevant bioassays.

Data Presentation: Biological Activity of this compound Derivatives

The biological activities of various derivatives are summarized below. These tables provide a comparative analysis of their potency in different bioassays.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-(4-fluorophenyl)-6-chloroquinoline-4-carboxylic acidDLD-2 (Colon Cancer)- (98% inhibition at 25 mg/kg)[3]
6-Chloro-2-phenylquinolin-4-olVariesData not available for direct compound, but related quinolones show activity.[4]
2-(4-chloroanilino)nicotinic acid (DHODH Inhibitor)Varies0.40[2]
Novel 2-sulfoether-4-quinoloneS. aureus0.8[5]
Novel 2-sulfoether-4-quinoloneB. cereus1.61[5]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
7-methoxyquinolin-4-yl amino-benzenesulfonamide derivative (3l)E. coli7.812
7-methoxyquinolin-4-yl amino-benzenesulfonamide derivative (3l)C. albicans31.125
2-sulfoether-4-quinolone derivativeS. aureus- (MIC = 0.8 µM)[5]
2-sulfoether-4-quinolone derivativeB. cereus- (MIC = 1.61 µM)[5]
Quinolone coupled hybrid 5dMultiple G+ and G- strains0.125–8[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and for key bioassays are provided below.

Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

This protocol describes the synthesis of a key intermediate, 6-chloro-2-phenylquinoline-4-carboxylic acid, via the Pfitzinger reaction.[7]

Materials:

  • 5-Chloroisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

  • Prepare a 20% aqueous ethanol solution.

  • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.

  • Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with HCl or AcOH to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-2-phenylquinoline-4-carboxylic acid.[7]

Synthesis of 6-Chloroquinoline-4-carboxamides

This is a general protocol for the amidation of this compound.

Materials:

  • This compound

  • Phosphonitrilic chloride trimer (PNT)

  • N-methyl morpholine (NMM)

  • Desired amine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve PNT (0.25 mmol) in 10 ml of dichloromethane.

  • Add N-methyl morpholine (1.5 mmol) with constant stirring at 0-5°C.

  • After 30 minutes, add this compound (1.5 mmol) and continue stirring.

  • Add the desired amine (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Synthesis of this compound Esters

This protocol outlines a general method for the esterification of this compound.

Materials:

  • This compound

  • Desired alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.[9]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the inhibition of human DHODH.[1][2]

Materials:

  • Recombinant human DHODH

  • Test compounds dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compounds to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.[2]

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader.[1]

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[6]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Mandatory Visualizations

Signaling Pathway Diagram

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine CAD CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, Dihydroorotase) Glutamine->CAD DHO Dihydroorotate CAD->DHO DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation CoQH2 Coenzyme QH2 DHODH->CoQH2 UMPS UMPS (UMP Synthase) Orotate->UMPS CoQ Coenzyme Q CoQ->DHODH UMP UMP UMPS->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor 6-Chloroquinoline-4-carboxylic acid derivative (DHODH Inhibitor) Inhibitor->DHODH Inhibition

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Start This compound Derivatization Derivatization (Amidation/Esterification) Start->Derivatization Purification Purification & Characterization (Column Chromatography, NMR, MS) Derivatization->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., DHODH Assay) Purification->Enzyme IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

References

Application Notes and Protocols: 6-Chloroquinoline-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-4-carboxylic acid is a heterocyclic building block that holds significant interest in medicinal chemistry. Its rigid quinoline scaffold, substituted with a chlorine atom and a carboxylic acid group, provides a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. The electron-withdrawing nature of the chlorine atom at the 6-position and the presence of the carboxylic acid at the 4-position influence the molecule's electronic properties and offer a handle for various chemical modifications. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with representative experimental protocols. While specific biological data for the parent this compound is limited in publicly available literature, the data for its derivatives highlight the potential of this scaffold in drug discovery.

Key Applications in Medicinal Chemistry

The this compound scaffold is a key constituent in the design of novel therapeutic agents, primarily in the areas of oncology and infectious diseases.

  • Anticancer Agents: The quinoline core is a well-established pharmacophore in the development of anticancer drugs. Derivatives of this compound have been explored as inhibitors of various cancer-related targets, including protein kinases and dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cells.

  • Antimicrobial Agents: The quinolone structure is famously associated with a class of broad-spectrum antibiotics. While much of the focus has been on quinolones with a ketone at the 4-position, derivatives of quinoline-4-carboxylic acid have also been investigated for their antibacterial and antifungal activities.

Data Presentation

The following tables summarize the biological activities of various derivatives of quinoline-4-carboxylic acid, including some bearing the 6-chloro substitution. This data provides a comparative overview of the potential of this chemical class.

Table 1: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLaInduces 35.1% apoptosis[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Results in 82.9% reduction in cellular growth[1]
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6[1]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1[1]
MBHA/7-chloroquinoline hybrid 14MCF-74.60[1]

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Quinoline-4-Carboxylic Acid Analogs

Compound IDR1 SubstituentR2 SubstituenthDHODH IC50 (nM)Reference
41 2'-pyridyl-COOH9.71 ± 1.4[2]
43 2'-(MeO)-pyridyl-COOH26.2 ± 1.8[2]
46 1,7-naphthyridine-COOH28.3 ± 3.3[2]

Table 3: Antimicrobial Activity of Quinolone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Ethyl 1-ethyl-6-fluoro-7-(hexanoylamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a)Staphylococcus aureus MTCC 963.9[3]
QQ2 (a quinolinequinone)Methicillin-resistant Staphylococcus aureus (MRSA)1.22–9.76[4]
QQ6 (a quinolinequinone)Methicillin-resistant Staphylococcus aureus (MRSA)0.66–19.53[4]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 2-Aryl-6-chloroquinoline-4-carboxylic Acids (Doebner Reaction)

This protocol describes a general method for the synthesis of 2-aryl-6-chloroquinoline-4-carboxylic acids, a common class of derivatives.

Workflow for Doebner Reaction

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Chloroaniline D Solvent: Ethanol or Acetic Acid A->D B Aryl Aldehyde B->D C Pyruvic Acid C->D E Heat (Reflux) D->E Heating F 2-Aryl-6-chloroquinoline- 4-carboxylic Acid E->F Cyclization & Condensation

Caption: General workflow for the Doebner synthesis of 2-aryl-6-chloroquinoline-4-carboxylic acids.

Materials:

  • 4-Chloroaniline

  • Substituted aryl aldehyde

  • Pyruvic acid

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware for reflux reaction

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) and the desired aryl aldehyde (1 equivalent) in ethanol or glacial acetic acid.

  • Add pyruvic acid (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Workflow for MTT Assay

A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Workflow for MIC Determination

A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine MIC: Lowest concentration with no visible growth D->E cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Inhibitor Quinoline-4-carboxylic Acid Derivatives Inhibitor->Dihydroorotate Inhibition

References

Application of 6-Chloroquinoline-4-carboxylic Acid in the Synthesis of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of 6-chloroquinoline-4-carboxylic acid as a key building block in the synthesis of novel quinoline-based fungicides. The quinoline scaffold is a recognized "privileged structure" in medicinal and agrochemical chemistry, known for its presence in a wide array of bioactive compounds. Specifically, the derivatization of this compound into carboxamides has emerged as a promising strategy for the development of potent antifungal agents targeting critical fungal metabolic pathways.

This document provides a comprehensive overview of the synthetic protocol, quantitative biological activity data, and the proposed mechanism of action for a representative 6-chloroquinoline-4-carboxamide derivative.

Synthesis of 6-Chloro-N-arylquinoline-4-carboxamides

The synthesis of 6-chloro-N-arylquinoline-4-carboxamides from this compound is a straightforward and efficient process. The core of this synthesis is the formation of an amide bond between the carboxylic acid and a selected aromatic amine. This can be achieved through the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride, followed by reaction with the amine.

Experimental Protocol: Synthesis of 6-Chloro-N-(2-aminophenyl)quinoline-4-carboxamide

This protocol describes the synthesis of a representative N-aryl carboxamide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • o-Phenylenediamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-chloroquinoline-4-carbonyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve o-phenylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure 6-chloro-N-(2-aminophenyl)quinoline-4-carboxamide.

Antifungal Activity

Quinoline carboxamides derived from this compound have demonstrated significant in vitro and in vivo antifungal activity against a range of economically important plant pathogens. The following table summarizes the fungicidal activity of a representative compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (a structural analog), against various fungal species.

Fungal SpeciesIn Vitro Inhibition (%) at 50 mg/LEC₅₀ (mg/L)In Vivo Preventative Efficacy (%) at 200 mg/L
Botrytis cinerea76.95.653.9
Colletotrichum ambiens84.1--
Sclerotinia sclerotiorum65.2--
Rhizoctonia solani58.3--
Fusarium graminearum45.7--
Phytophthora infestans33.3--
Magnaporthe oryzae21.7--
Puccinia sorghi15.4--

Data adapted from a study on structurally similar pyridine carboxamides which are expected to have comparable activity profiles.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action for this class of fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain. SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory process, leading to a depletion of cellular ATP and ultimately, fungal cell death.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 6-chloroquinoline-4-carboxamide fungicides.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start 6-Chloroquinoline- 4-carboxylic Acid acyl_chloride Acyl Chloride Formation start->acyl_chloride SOCl₂ amide_formation Amide Bond Formation acyl_chloride->amide_formation Aryl Amine, Et₃N purification Purification amide_formation->purification final_product 6-Chloro-N-arylquinoline- 4-carboxamide purification->final_product in_vitro In Vitro Antifungal Screening final_product->in_vitro ec50 EC₅₀ Determination in_vitro->ec50 in_vivo In Vivo Efficacy Testing ec50->in_vivo moa Mechanism of Action Studies in_vivo->moa sar Structure-Activity Relationship moa->sar

Caption: Workflow for Synthesis and Evaluation.

Proposed Mechanism of Action

The diagram below depicts the inhibition of the mitochondrial electron transport chain by the synthesized quinoline carboxamide fungicides.

G cluster_membrane Inner Mitochondrial Membrane complex_i Complex I complex_iii Complex III complex_i->complex_iii e⁻ complex_ii Complex II (Succinate Dehydrogenase) complex_ii->complex_iii e⁻ fumarate Fumarate complex_ii->fumarate complex_iv Complex IV complex_iii->complex_iv e⁻ atp_synthase ATP Synthase complex_iv->atp_synthase H⁺ Gradient atp ATP atp_synthase->atp Synthesis succinate Succinate succinate->complex_ii inhibitor 6-Chloroquinoline- 4-carboxamide inhibitor->complex_ii Inhibition adp ADP + Pi adp->atp_synthase

Caption: Inhibition of Succinate Dehydrogenase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing the quinoline-4-carboxylic acid core, which can be adapted for the 6-chloro derivative, include the Gould-Jacobs reaction, the Pfitzinger reaction, and the Doebner reaction.

  • Gould-Jacobs Reaction: This is a widely used method that involves the condensation of an aniline (in this case, 4-chloroaniline) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[1] Subsequent hydrolysis and decarboxylation yield the desired product.[2]

  • Pfitzinger Reaction: This reaction condenses a substituted isatin (5-chloroisatin) with a carbonyl compound containing an α-methylene group (like pyruvic acid) in the presence of a base to form the quinoline-4-carboxylic acid.[3][4]

  • Doebner Reaction: This is a three-component reaction involving an aniline (4-chloroaniline), an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid scaffold.[5]

Q2: How can I improve the overall yield of my synthesis?

A2: Improving the yield often depends on the specific reaction route, but several general strategies are effective:

  • Temperature Optimization: The cyclization step in methods like the Gould-Jacobs reaction is temperature-sensitive. High temperatures are necessary, but excessive heat can lead to degradation and the formation of tarry materials.[2][6]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times and improve yields for the cyclization step, often providing better energy control than conventional heating.[6][7]

  • Reagent Quality and Stoichiometry: Ensure the use of fresh, high-quality reagents. Optimizing the stoichiometry, for instance, the ratio of the aniline to the malonic ester derivative in the Gould-Jacobs reaction, is crucial.[2]

  • Anhydrous Conditions: Many of the condensation and cyclization steps are sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve product formation.[6]

Q3: What are the typical impurities or byproducts I should expect?

A3: Common impurities depend on the synthetic route. In the Gould-Jacobs reaction, incomplete cyclization can leave the anilidomethylenemalonate intermediate in the product mixture.[7] At very high temperatures, decarboxylation can occur, leading to the formation of byproducts without the carboxylic acid group.[2][8] The Pfitzinger reaction can sometimes result in a dicarboxylic acid intermediate if not fully decarboxylated.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Cyclization Step (Gould-Jacobs) 1. Insufficient temperature. 2. Reaction time is too short. 3. Decomposition of starting material or product at high temperatures.1. Increase Temperature: The thermal cyclization typically requires temperatures of 250-300°C. Use a high-boiling solvent like Dowtherm A or diphenyl ether for even heating.[2] 2. Optimize with Microwave Heating: Microwave irradiation can achieve the necessary high temperatures rapidly and with greater control, often improving yields.[7] 3. Adjust Reaction Time: Monitor the reaction by TLC or LC-MS to find the optimal balance between cyclization and degradation.[2]
Formation of Dark Tar or Oily Product 1. Prolonged heating or excessive temperature causing degradation. 2. Presence of impurities in starting materials.1. Optimize Heating: Reduce the reaction time and/or temperature. An inert atmosphere can also minimize oxidative degradation.[2] 2. Purify Intermediates: If the synthesis is a multi-step process, purify the intermediate before the high-temperature cyclization step. 3. Purification: Attempt to purify the crude product using column chromatography or by triturating the oil with a non-polar solvent like hexane to induce crystallization.[2]
Product is Difficult to Purify or Crystallize 1. Residual high-boiling solvent (e.g., diphenyl ether). 2. Presence of persistent impurities.1. Solvent Removal: Ensure the high-boiling solvent is thoroughly removed under a high vacuum. 2. Recrystallization: Attempt recrystallization from various solvents such as ethanol, acetic acid, or a DMF/water mixture.[2] 3. Acid-Base Extraction: As the product is a carboxylic acid, dissolve the crude material in an aqueous base (e.g., NaOH), wash with an organic solvent (like ether) to remove neutral impurities, and then re-precipitate the acid by acidifying the aqueous layer.[9]
Incomplete Hydrolysis (Saponification) of Ester Precursor 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group.1. Increase Reaction Time/Temperature: Extend the reflux time for the saponification step (e.g., in 10-20% NaOH solution) to 2-4 hours or longer.[6] 2. Use a Co-solvent: Adding a co-solvent like THF or dioxane can improve the solubility of the ester and facilitate hydrolysis.[8]

Data Presentation: Optimizing the Gould-Jacobs Cyclization

The following table summarizes the effect of temperature and reaction time on the yield of a quinoline product in a microwave-assisted Gould-Jacobs reaction, demonstrating the trade-offs that must be managed.

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)Observations
125030121All starting aniline consumed, but only the intermediate is formed.[7]
2300302437High conversion to product, but some starting intermediate remains.[7]
325060121Increasing time at lower temperature does not improve conversion.[7]
4300602428Longer time at high temperature leads to lower yield, likely due to decarboxylation/degradation.[7]
530051847The optimal condition: high temperature for a short duration maximizes yield and minimizes degradation.[7]

Data adapted from a representative Gould-Jacobs reaction to illustrate optimization principles.[7]

Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction

This two-step protocol involves the initial condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and hydrolysis.

Step 1: Condensation

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Heat the mixture at 100–130°C for 1–2 hours. The reaction can be monitored by observing the evolution of ethanol.[2]

  • After completion, cool the mixture to room temperature. The intermediate, diethyl 2-((4-chlorophenyl)amino)methylenemalonate, will likely solidify.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.[2]

  • Heat the mixture to 250°C under an inert nitrogen atmosphere for 30–60 minutes.[2]

  • Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[10] Collect the solid by filtration.

  • Suspend the collected solid in a 10-20% aqueous solution of sodium hydroxide and heat to reflux for 2–4 hours to hydrolyze the ester.[6]

  • Cool the solution and carefully acidify with a mineral acid (e.g., HCl) to a pH below the pKa of the carboxylic acid, which will precipitate the product.[9]

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis via Pfitzinger Reaction

This protocol details the synthesis from 5-chloroisatin and pyruvic acid.

  • In a reaction vessel, prepare a solution of potassium hydroxide in an ethanol/water mixture.[3]

  • Add 5-chloroisatin (1.0 eq) to the basic solution and heat the mixture to reflux for 1-2 hours to facilitate the opening of the isatin ring.[3]

  • Cool the mixture slightly and then add pyruvic acid (1.0 eq) dropwise, maintaining a gentle reflux.[3]

  • After the addition is complete, continue to reflux for 4–6 hours. Monitor the reaction's progress using TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]

Visualizations

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Starting Materials (e.g., 4-Chloroaniline) B Condensation / Ring Formation (Gould-Jacobs or Pfitzinger) A->B C Crude Product (Ester or Acid form) B->C D Hydrolysis (if needed) C->D To Hydrolysis E Precipitation / Filtration C->E Direct to Precipitation (if acid is formed directly) D->E F Recrystallization / Chromatography E->F G Final Product: This compound F->G G Start Low Yield or Reaction Failure CheckTemp Was cyclization temp >250°C? Start->CheckTemp CheckTime Was reaction time optimized? CheckTemp->CheckTime Yes IncreaseTemp Increase temp or use microwave heating CheckTemp->IncreaseTemp No CheckReagents Are reagents pure and anhydrous? CheckTime->CheckReagents Yes OptimizeTime Monitor by TLC/LCMS to find optimal time CheckTime->OptimizeTime No PurifyReagents Purify starting materials and dry solvents CheckReagents->PurifyReagents No ConsiderRoute Consider alternative synthetic route CheckReagents->ConsiderRoute Yes G cluster_reactants Reactants Aniline 4-Chloroaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) Malonate Diethyl Ethoxy- methylenemalonate Malonate->Intermediate CyclizedEster Ethyl 6-Chloro-4-oxo- quinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (250°C) FinalAcid 6-Chloroquinoline- 4-carboxylic Acid CyclizedEster->FinalAcid Saponification & Acidification

References

Navigating the Pfitzinger Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Pfitzinger synthesis of quinolines is a powerful tool for creating the core structures of many pharmacologically active compounds. However, the reaction is not without its challenges, from low yields to the formation of intractable tars. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Pfitzinger synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help diagnose and resolve problems in your experiments.

Q1: My reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid. What are the likely causes and how can I improve it?

A1: Low yields in the Pfitzinger synthesis can stem from several factors, including incomplete reaction, side reactions, or suboptimal workup procedures. Here are key areas to investigate:

  • Incomplete Isatin Ring Opening: The initial hydrolysis of the isatin amide bond is a critical step.[1]

    • Troubleshooting: Ensure a sufficiently strong base (e.g., KOH) is used in adequate concentration. Allow for sufficient time for the isatin to dissolve completely, often indicated by a color change, before adding the carbonyl compound.[1][2]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity.

    • Troubleshooting: Excessively high temperatures can lead to the degradation of reactants and products, promoting tar formation. Conversely, a temperature that is too low may result in an incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[1][2]

  • Carbonyl Compound Reactivity and Stoichiometry: The nature of the carbonyl compound significantly impacts the reaction outcome.

    • Troubleshooting: Using an excess of the carbonyl compound can help drive the reaction to completion.[2] However, be aware that some carbonyl compounds are prone to self-condensation under strongly basic conditions.[1]

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting: Ensure the isatin and carbonyl compounds are of high purity.

Q2: I am observing a significant amount of tar formation in my reaction mixture. What causes this and how can it be minimized?

A2: Tar formation is a frequent challenge in the Pfitzinger synthesis, often attributed to the self-condensation of the carbonyl compound or isatin under the strongly basic and high-temperature conditions.[3]

  • Modified Order of Addition: The simultaneous mixing of all reactants can exacerbate tar formation.

    • Troubleshooting: A modified procedure where the isatin is first completely dissolved in the base to facilitate the ring-opening before the addition of the carbonyl compound can significantly reduce tar formation.[3]

  • Temperature Control: High temperatures can accelerate side reactions leading to polymerization and tar.

    • Troubleshooting: Maintain a controlled and optimized reaction temperature. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[2]

  • Choice of Carbonyl Compound: Some carbonyl compounds are more prone to forming tars.

    • Troubleshooting: For particularly problematic carbonyl compounds like biacetyl, using a proxy reagent such as 3-hydroxybutanone (acetoin) or 3-chlorobutanone may be necessary.[3]

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: The acidic nature of the quinoline-4-carboxylic acid product allows for effective purification through acid-base extraction.

  • Workup Procedure:

    • After the reaction is complete, the solvent is typically removed, and the residue is dissolved in water.

    • The aqueous solution is then washed with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound and other neutral impurities.[4]

    • The aqueous layer is then cooled and acidified (e.g., with HCl or acetic acid) to precipitate the quinoline-4-carboxylic acid product.[4]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]

  • Troubleshooting Impurities: If unreacted isatin is a significant impurity, consider using a larger excess of the carbonyl compound in the reaction.[2][3]

Q4: I am using an unsymmetrical ketone. Which product isomer should I expect?

A4: The reaction of isatin with unsymmetrical ketones can lead to the formation of two possible isomers. The product ratio is influenced by both steric and electronic effects. Generally, the reaction favors the formation of the more sterically accessible product.[5] For example, with methyl ethyl ketone, the major product is typically the 2,3-dimethylquinoline-4-carboxylic acid.[3]

Data Presentation: Reaction Yields

The yield of the Pfitzinger synthesis is highly dependent on the substrates and reaction conditions. The following tables provide a summary of reported yields for various starting materials.

Table 1: Reaction of Isatin with Various Ketones

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol/Water880
AcetophenoneKOHEthanol2494
4-MethylacetophenoneKOHEthanol/Water2440.43
BenzophenoneKOHEthanol-94
AcetylacetoneKOHEthanol-87
Indophenazino fused carbazoleKOHEthanol2473

Data compiled from multiple sources.[6][7]

Table 2: Reaction of Substituted Isatins

Isatin DerivativeCarbonyl CompoundBase/AcidSolventReaction Time (h)Yield (%)
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol1636
5-Chloroisatin5,6-dimethoxy indanoneHClAcetic Acid-86
α-NaphthisatinAcetoneKOHWater-alcohol-70
α-AcenaphthisatinAcetoneKOHWater-alcohol-81
5,6-DifluoroisatinAcetone---79

Data compiled from multiple sources.[6][8][9]

Experimental Protocols

Optimized Protocol for the Synthesis of 2,3-Dimethylquinoline-4-carboxylic acid

This protocol is adapted from a procedure known to minimize the formation of resinous byproducts.

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid. This step is crucial for the ring opening of isatin.[4]

  • To this mixture, add butan-2-one.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[4]

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Pfitzinger Reaction Mechanism

The following diagram illustrates the key steps in the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) Hydrolysis Imine Imine Keto_acid->Imine + Carbonyl Compound Condensation Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for troubleshooting low yields in the Pfitzinger synthesis.

Troubleshooting_Workflow decision decision action action start Low Yield Observed check_isatin_opening Isatin Ring Opening Complete? start->check_isatin_opening check_reaction_conditions Optimal Reaction Conditions? check_isatin_opening->check_reaction_conditions Yes increase_base_time Increase Base Concentration or Reaction Time check_isatin_opening->increase_base_time No check_workup Workup & Purification Optimized? check_reaction_conditions->check_workup Yes optimize_temp_time Optimize Temperature & Reaction Time (TLC) check_reaction_conditions->optimize_temp_time No improve_purification Refine Acid-Base Extraction & Recrystallization check_workup->improve_purification No end Yield Improved check_workup->end Yes increase_base_time->check_reaction_conditions adjust_stoichiometry Adjust Carbonyl Stoichiometry optimize_temp_time->adjust_stoichiometry adjust_stoichiometry->check_workup improve_purification->end

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Synthesis of 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of 6-Chloroquinoline-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: the Pfitzinger reaction and the Gould-Jacobs reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Pfitzinger Reaction: Incomplete hydrolysis of 5-chloroisatin; Suboptimal reaction temperature for condensation; Inefficient cyclization.Optimize base concentration and reaction time for the initial ring-opening of 5-chloroisatin. Carefully control the temperature during the condensation and cyclization steps. Consider using a higher boiling point solvent to facilitate dehydration.
Gould-Jacobs Reaction: Incomplete initial condensation of 4-chloroaniline and diethyl ethoxymethylenemalonate; Insufficient temperature for thermal cyclization; Product decomposition at excessively high temperatures.[1]Ensure equimolar amounts of reactants for the initial condensation and allow for sufficient reaction time. For the cyclization step, use a high-boiling inert solvent like diphenyl ether and maintain a temperature of around 250 °C.[1] Monitor the reaction closely to avoid prolonged heating which can lead to degradation.
Presence of Unreacted Starting Materials Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature according to the chosen protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Formation of a Tarry, Intractable Mixture Polymerization of reactants or intermediates, a known issue in some quinoline syntheses, especially under harsh acidic conditions.While the Pfitzinger and Gould-Jacobs reactions are less prone to this than other methods like the Doebner-von Miller synthesis, ensuring a homogenous reaction mixture and controlled heating can minimize polymerization.
Product is Difficult to Purify Presence of multiple side products with similar polarities to the desired product.Employ multiple purification techniques. Start with an acid-base extraction to isolate the carboxylic acid.[2][3] Follow with recrystallization from a suitable solvent system (e.g., ethanol/water). If impurities persist, consider column chromatography.
Inconsistent Results Between Batches Variability in reagent quality; Inconsistent reaction conditions (temperature, time, stirring).Use high-purity, dry reagents. Precisely control reaction parameters using calibrated equipment. Ensure efficient and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for synthesizing this compound?

A1: Both the Pfitzinger and Gould-Jacobs reactions are viable and commonly employed methods. The Pfitzinger reaction, which involves the condensation of 5-chloroisatin with a compound containing an α-methylene carbonyl group (like pyruvic acid), is a direct route to quinoline-4-carboxylic acids.[4][5] The Gould-Jacobs reaction utilizes 4-chloroaniline and a malonic ester derivative, followed by cyclization, saponification, and decarboxylation to yield the target molecule.[6][7] The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Q2: What are the most common side products in the Pfitzinger synthesis of this compound?

A2: A potential side reaction in the Pfitzinger synthesis is the formation of a 2-hydroxy-quinoline-4-carboxylic acid derivative if N-acyl isatins are used (Halberkann variant).[4] Incomplete cyclization can also lead to the presence of the opened isatin intermediate.

Q3: I am observing the formation of a regioisomer during my Gould-Jacobs synthesis. How can I avoid this?

A3: The Gould-Jacobs reaction can produce a mixture of regioisomers when using asymmetrically substituted anilines, as cyclization can occur at two different ortho positions.[1] For the synthesis of this compound from 4-chloroaniline, the chlorine atom directs the cyclization, so the formation of a significant amount of the alternative isomer is less likely. However, to ensure regioselectivity, it is crucial to maintain optimal reaction conditions, particularly during the high-temperature cyclization step.

Q4: How can I effectively purify the final this compound product?

A4: Purification can typically be achieved through a series of steps. First, an acid-base workup is highly effective for separating the carboxylic acid from neutral and basic impurities.[2][3] The crude product can then be recrystallized from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to obtain a purified solid.

Q5: What is the role of the high-boiling point solvent in the Gould-Jacobs reaction?

A5: A high-boiling point solvent, such as diphenyl ether or Dowtherm A, is used to achieve the high temperatures (typically around 250 °C) required for the thermal cyclization of the anilidomethylenemalonate intermediate to form the quinoline ring system.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pfitzinger Reaction

This protocol is adapted from the general principles of the Pfitzinger reaction.[4][8][9]

Materials:

  • 5-Chloroisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. Add 5-chloroisatin to the basic solution and stir until the isatin has completely dissolved and the ring has opened to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid.

  • Condensation: To the solution from step 1, slowly add pyruvic acid.

  • Cyclization and Dehydration: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Acidify the solution with hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound via the Gould-Jacobs Reaction

This protocol is based on the general methodology of the Gould-Jacobs reaction.[6][7]

Materials:

  • 4-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another high-boiling point solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix 4-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., on a steam bath) for 1-2 hours.

  • Thermal Cyclization: Add the crude condensation product to a flask containing hot diphenyl ether (approximately 250 °C). Heat the mixture to maintain reflux for about 15-30 minutes to induce cyclization.

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol. Reflux the mixture until the ester is completely hydrolyzed.

  • Work-up and Isolation: After saponification, cool the mixture and separate the aqueous layer. Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key reaction pathways and potential side reactions in the synthesis of this compound.

Pfitzinger_Reaction cluster_main Pfitzinger Reaction Pathway cluster_side Potential Side Reactions 5-Chloroisatin 5-Chloroisatin Keto-acid Intermediate Keto-acid Intermediate 5-Chloroisatin->Keto-acid Intermediate Base (KOH) Enamine Intermediate Enamine Intermediate Keto-acid Intermediate->Enamine Intermediate + Pyruvic Acid This compound This compound Enamine Intermediate->this compound Cyclization & Dehydration Incomplete Cyclization Product Incomplete Cyclization Product Enamine Intermediate->Incomplete Cyclization Product Insufficient Heat/Time

Caption: Pfitzinger reaction pathway for this compound synthesis.

Gould_Jacobs_Reaction cluster_main Gould-Jacobs Reaction Pathway cluster_side Potential Side Reactions 4-Chloroaniline 4-Chloroaniline Anilidomethylenemalonate Anilidomethylenemalonate 4-Chloroaniline->Anilidomethylenemalonate Diethyl Malonate Derivative Diethyl Malonate Derivative Diethyl Malonate Derivative->Anilidomethylenemalonate Cyclized Intermediate Cyclized Intermediate Anilidomethylenemalonate->Cyclized Intermediate High Temp. Regioisomer Regioisomer Anilidomethylenemalonate->Regioisomer Alternative Cyclization (less likely) 6-Chloro-4-hydroxyquinoline-3-carboxylate 6-Chloro-4-hydroxyquinoline-3-carboxylate Cyclized Intermediate->6-Chloro-4-hydroxyquinoline-3-carboxylate Tautomerization This compound This compound 6-Chloro-4-hydroxyquinoline-3-carboxylate->this compound Saponification & Decarboxylation

Caption: Gould-Jacobs reaction pathway for this compound synthesis.

References

Technical Support Center: Purification of 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-Chloroquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent even at low temperatures.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration.- Re-evaluate the solvent system. Consider a solvent mixture to fine-tune solubility.- Use the minimum amount of hot solvent required to dissolve the compound.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.
Oiling Out During Cooling - The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing.- High concentration of impurities depressing the melting point.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Ensure the crude material is of reasonable purity before attempting recrystallization.- Try a lower boiling point solvent.
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis, such as tar-like substances from the Doebner-von Miller reaction.[1]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Be aware that excessive charcoal can reduce yield.- Consider a preliminary purification step like a silica gel plug filtration before recrystallization.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and induce crystallization.- If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.
Product Contaminated with Starting Materials - Incomplete reaction during synthesis.- Inefficient removal of unreacted starting materials during workup.- Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- If using the Pfitzinger synthesis from 5-chloroisatin, ensure complete hydrolysis and workup to remove unreacted starting materials.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities depend on the synthetic route. In the Pfitzinger synthesis, unreacted 5-chloroisatin or the intermediate keto-acid can be present if the reaction or workup is incomplete.[3][4] The Doebner-von Miller synthesis is prone to forming tar-like and polymeric byproducts due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[1]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on protocols for similar quinoline derivatives, ethanol is a good starting point for solvent screening.[2] Due to the carboxylic acid moiety, polar solvents are generally preferred. A solvent system, such as ethanol/water or ethanol/acetone, may also be effective.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. Other techniques include Thin Layer Chromatography (TLC) for rapid qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any proton-containing impurities.

Q4: My purified this compound has poor solubility in water. Is this normal?

A4: Yes, quinoline-4-carboxylic acid derivatives are known to have poor water solubility.[5] The solubility can be influenced by pH; it will be more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid.

Data Presentation

Solubility of Quinoline-4-carboxylic Acid Derivatives in Common Solvents
SolventSolubility (mg/mL)Temperature (°C)
DMSO34Room Temperature

Data for Quinoline-4-carboxylic acid.[5]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of this compound and is based on established procedures for similar compounds.[2]

  • Solvent Selection: Begin by performing a solvent screen with small amounts of the crude material. Test solvents such as ethanol, methanol, acetone, and ethyl acetate. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following is a suggested starting method for the purity analysis of this compound by HPLC, based on methods for similar quinoline compounds.[6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or another appropriate wavelength determined by UV-Vis spectroscopy of the compound.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 6-Chloroquinoline- 4-carboxylic acid dissolution Dissolution in Minimal Hot Solvent synthesis->dissolution charcoal Activated Charcoal Treatment (Optional) dissolution->charcoal filtration Hot Gravity Filtration dissolution->filtration No Charcoal charcoal->filtration crystallization Slow Cooling and Crystallization filtration->crystallization isolation Vacuum Filtration and Washing crystallization->isolation drying Drying isolation->drying pure_product Pure 6-Chloroquinoline- 4-carboxylic acid drying->pure_product hplc HPLC Purity Check pure_product->hplc nmr NMR Structural Confirmation pure_product->nmr

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Recrystallization start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No pure_crystals Pure Crystals? crystals->pure_crystals Yes failure Re-evaluate Method oiling_out->failure Yes oiling_out->failure No, No Crystals success Successful Purification pure_crystals->success Yes pure_crystals->failure No, Impure

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinoline-4-carboxylic acid derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing quinoline-4-carboxylic acid derivatives?

A1: The two most prevalent and well-established methods for synthesizing quinoline-4-carboxylic acids are the Pfitzinger reaction and the Doebner reaction.[1][2] The Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is particularly common.[3][4][5] Modifications to these traditional methods, often incorporating green chemistry principles like the use of efficient catalysts and alternative solvents, have also been developed to improve yields and reduce reaction times.[1]

Q2: My quinoline-4-carboxylic acid derivative has poor solubility in aqueous solutions. What factors influence its solubility?

A2: The solubility of quinoline-4-carboxylic acid derivatives is governed by several factors:

  • pH: As carboxylic acids, their solubility is highly dependent on pH. In acidic environments, the carboxylic acid group remains protonated, leading to lower aqueous solubility. Conversely, in neutral to basic conditions, the more soluble carboxylate anion is formed.[2]

  • Crystalline Structure: The stability of the crystal lattice significantly affects solubility. A more stable crystalline arrangement requires more energy to disrupt, resulting in lower solubility.[2]

  • Substituents on the Quinoline Ring: The type and position of substituents on the quinoline core can significantly alter the molecule's physicochemical properties, such as lipophilicity and crystal packing, which in turn affects solubility.[2]

  • Temperature: For many organic compounds, solubility tends to increase with temperature.[2]

Q3: I am observing a low yield in my reaction, especially when using anilines with electron-withdrawing groups. Why is this happening and how can I improve it?

A3: Low yields, particularly with electron-deficient anilines, are a known challenge in the synthesis of quinoline-4-carboxylic acid derivatives, especially in the conventional Doebner reaction.[4][5] This is because the reactivity of the aniline is crucial for the reaction to proceed efficiently. To address this, a modified Doebner hydrogen-transfer reaction has been developed which is suitable for both anilines with electron-withdrawing and electron-donating groups.[5] The use of specific catalysts, such as BF3·THF, has been shown to improve yields in these cases.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inefficient catalystScreen different catalysts. For the Doebner reaction, consider using BF3·THF, p-toluenesulfonic acid (p-TSA), or sulfamic acid.[4][5][6][7]
Unsuitable solventOptimize the solvent. Acetonitrile (MeCN) has been found to be effective in some cases, offering easier post-treatment compared to THF.[4][5] Ethanol is also commonly used.[3]
Low reactivity of aniline (e.g., with electron-withdrawing groups)Employ a modified Doebner hydrogen-transfer reaction.[5] Consider using a more effective catalyst system like BF3·THF.[4][5]
Formation of Byproducts Side reactions due to reaction conditionsOptimize the addition of reactants. For instance, the dropwise addition of pyruvic acid can sometimes improve the reaction outcome.[4][5]
Incorrect stoichiometryCarefully control the molar ratios of the reactants.
Difficulty in Product Purification Product co-precipitates with unreacted starting materialsWash the crude product with a suitable solvent, such as cold ethanol, to remove unreacted starting materials.[3]
Product has poor crystallinityRecrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain a pure product.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of the Doebner reaction for the synthesis of quinoline-4-carboxylic acid derivatives.

Table 1: Optimization of Catalysts and Solvents

EntryAcid CatalystSolventTemperature (°C)Yield (%)Reference
1-EtOHReflux15[4]
2H2NSO3HH2O-Low Yield[5]
3BF3·THFMeCN65Moderate[4][5]
4BF3·THFEtOH-Low Yield[4][5]
5BF3·THFToluene-Low Yield[4][5]
6BF3·THFDCE-Low Yield[4][5]
7BF3·THFDMF-Low Yield[4][5]
8BF3·THFDMSO-Low Yield[4][5]
9p-TSAEthylene Glycol5085[7]

Table 2: Effect of Reactant Ratios and Addition Method

Aniline (equiv)Benzaldehyde (equiv)Pyruvic Acid (equiv)Addition MethodCatalyst (equiv)Yield (%)Reference
1.0510.5--15[4]
1.8 mol/L2 mol/L0.6 mol/LDropwiseBF3·THF (≥0.5)High[4][5]

Experimental Protocols

Key Experiment: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Doebner Reaction

This protocol is a classic method for synthesizing quinoline-4-carboxylic acids.[3]

Materials:

  • Aniline (10 mmol)

  • Benzaldehyde (10 mmol)

  • Pyruvic acid (12 mmol)

  • Ethanol (50 mL)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).[3]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[3]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.[3]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2-phenyl-quinoline-4-carboxylic acid.[3]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Aniline, Benzaldehyde, Pyruvic Acid in Ethanol reflux Reflux for 4-6 hours reactants->reflux Heat monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Vacuum Filtration cool->filter Precipitate Forms wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize Crude Product characterize Characterize by NMR, Mass Spectrometry recrystallize->characterize Pure Product

Caption: Workflow for the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction.

troubleshooting_low_yield start Low Yield Observed cause1 Inefficient Catalyst start->cause1 cause2 Unsuitable Solvent start->cause2 cause3 Low Reactivity of Aniline start->cause3 solution1 Screen Catalysts (e.g., BF3·THF, p-TSA) cause1->solution1 solution2 Optimize Solvent (e.g., MeCN, Ethanol) cause2->solution2 solution3 Use Modified Doebner Reaction / Stronger Catalyst cause3->solution3

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

troubleshooting low yield in Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields, encountered during the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the Gould-Jacobs reaction, presented in a question-and-answer format.

Q1: My Gould-Jacobs reaction is resulting in a very low yield or no product at all. What are the most common general causes?

Low yields in the Gould-Jacobs reaction can stem from several factors. Key areas to investigate include:

  • Incomplete Condensation: The initial reaction between the aniline and the alkoxymethylenemalonate ester may be incomplete.

  • Suboptimal Cyclization Temperature: The thermal cyclization step requires high temperatures, typically between 250-300°C.[1] Insufficient heat will lead to an incomplete reaction.

  • Prolonged Reaction Time or Excessive Temperature: While high heat is necessary, prolonged heating or excessively high temperatures can lead to the decomposition of the starting materials and the desired product, often resulting in the formation of dark, tarry materials.[1][2]

  • Reagent Quality: The purity of the aniline and the malonic ester derivative is crucial. Impurities can interfere with the reaction. It is recommended to use fresh, high-quality reagents.[1]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere, such as nitrogen or argon, can sometimes improve the yield.[1]

Q2: I'm observing a significant amount of dark, tarry byproduct. How can I minimize this?

The formation of tar is a common issue in the Gould-Jacobs reaction, primarily due to decomposition at the high temperatures required for cyclization.[1] Here are some strategies to mitigate this:

  • Optimize Temperature and Time: A careful balance between the reaction temperature and time is critical. It is advisable to conduct small-scale optimization experiments to identify the ideal conditions for your specific substrate.[1]

  • Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether can help maintain a stable and uniform high temperature, which minimizes localized overheating and subsequent decomposition.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[1]

Q3: The cyclization step of my reaction is not proceeding to completion. What can I do?

Incomplete cyclization is a frequent challenge. Here are several troubleshooting steps:

  • Increase the Temperature: Since the cyclization is a high-temperature process, gradually increasing the reaction temperature may help drive the reaction to completion.[1]

  • Extend the Reaction Time: If raising the temperature is not feasible or leads to degradation, increasing the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product decomposition with prolonged heating.[1]

  • Consider Microwave Heating: Microwave irradiation can offer rapid and efficient heating, often resulting in higher yields and significantly shorter reaction times compared to conventional heating methods.[1][2]

  • Ensure Anhydrous Conditions: While not always a strict requirement, using dry reagents and solvents can sometimes enhance the outcome of the reaction.[1]

Q4: My final product is a viscous oil and is difficult to crystallize. What are the potential causes and solutions?

Difficulty in obtaining a crystalline product often points to the presence of impurities or residual solvent.

  • Purification by Column Chromatography: If recrystallization is unsuccessful, purifying the crude product using column chromatography can effectively remove impurities.[1]

  • Thorough Removal of High-Boiling Solvent: If a high-boiling solvent like Dowtherm A was used, ensure it is completely removed under a high vacuum.[1]

  • Trituration: Try triturating the crude oil with a non-polar solvent such as hexane or petroleum ether. This can often induce crystallization or precipitate the product as a solid.[1]

Q5: What are the common side reactions in the Gould-Jacobs synthesis?

A prevalent side reaction is the decarboxylation of the 3-carboalkoxy group, particularly under high-pressure and high-temperature conditions.[1] This side reaction leads to the formation of a 4-hydroxyquinoline that lacks the ester group at the 3-position. Careful control of the reaction temperature and time can help to minimize this unwanted byproduct.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield in a Microwave-Assisted Gould-Jacobs Reaction. [2]

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125010101
2300102037
325020111
4300202428
5300547

Note: The yields in the table refer to the isolated product after the cyclization step.

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating[1]
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash it with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.

Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation[2]
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).

  • Microwave Heating: Seal the vessel and heat the mixture to the desired temperature (e.g., 250°C or 300°C) in a microwave reactor for the optimized time (typically 5-20 minutes).

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. The precipitated product can be collected by filtration and washed with a cold solvent like acetonitrile. The resulting solid is then dried under a vacuum.

Visualizations

GouldJacobs_Troubleshooting start Low Yield in Gould-Jacobs Reaction check_condensation Check Condensation Step (Aniline + Malonate Ester) start->check_condensation check_cyclization Check Cyclization Step (High Temperature) start->check_cyclization check_purity Check Reagent Purity start->check_purity incomplete_condensation Incomplete Condensation? check_condensation->incomplete_condensation incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization tar_formation Significant Tar Formation? check_cyclization->tar_formation reagent_issue Impure Reagents? check_purity->reagent_issue incomplete_condensation->check_cyclization No solution_condensation Increase reaction time or use slight excess of malonate ester. incomplete_condensation->solution_condensation Yes incomplete_cyclization->tar_formation No solution_cyclization_temp Increase temperature gradually or consider microwave heating. incomplete_cyclization->solution_cyclization_temp Yes tar_formation->check_purity No solution_tar Optimize temperature and time. Use high-boiling inert solvent. Run under inert atmosphere. tar_formation->solution_tar Yes solution_purity Use fresh, high-purity reagents. reagent_issue->solution_purity Yes end_point Improved Yield reagent_issue->end_point No solution_condensation->end_point solution_cyclization_temp->end_point solution_tar->end_point solution_purity->end_point

Caption: Troubleshooting workflow for low yield in the Gould-Jacobs reaction.

GouldJacobs_Mechanism reactants Aniline + Diethyl ethoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate reactants->intermediate - EtOH cyclization Thermal Cyclization (High Temperature) intermediate->cyclization - EtOH product 4-Hydroxy-3-carboalkoxyquinoline cyclization->product side_reaction Decarboxylation (Side Reaction) product->side_reaction High Temp/ Pressure side_product 4-Hydroxyquinoline side_reaction->side_product

Caption: Simplified reaction pathway for the Gould-Jacobs synthesis.

References

preventing byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in classical quinoline synthesis methods?

A1: Byproduct formation is a common challenge in quinoline synthesis. The most prevalent side products include:

  • Tar and Polymers: These are dark, viscous materials that are particularly common in reactions conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller syntheses. They arise from the acid-catalyzed polymerization of intermediates like acrolein or α,β-unsaturated carbonyl compounds.[1][2][3]

  • Regioisomers: In syntheses like the Combes reaction, the use of unsymmetrical β-diketones can lead to the formation of different positional isomers of the quinoline product.[4] Similarly, meta-substituted anilines in the Skraup synthesis can produce a mixture of products.[5]

  • Aldol Condensation Side Products: In the Friedländer synthesis, the ketone reactant can undergo self-condensation under the reaction conditions, leading to a complex mixture and making purification difficult.[6]

  • Reduced Intermediates: Incomplete oxidation in reactions like the Skraup or Doebner-von Miller synthesis can result in the formation of dihydroquinoline or tetrahydroquinoline derivatives.

Q2: How can I minimize tar formation in the Skraup and Doebner-von Miller reactions?

A2: Tar formation is a primary cause of low yields and difficult purification. To minimize it, consider the following strategies:

  • Slow Addition of Reagents: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control the exothermic nature of the reaction and reduces polymerization.[3][7]

  • Use of a Moderator: In the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity, which in turn reduces tar formation.[2][8]

  • In Situ Generation of Reactants: For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl compound in the reaction mixture via an aldol condensation (the Beyer method) can maintain a low concentration of this reactive species and suppress polymerization.[9]

  • Two-Phase System: Sequestering the carbonyl compound in an organic phase in the Doebner-von Miller reaction can drastically reduce polymerization and increase the yield of the quinoline product.[10]

  • Temperature Control: Carefully controlling the reaction temperature is critical. Excessively high temperatures promote tar formation.[3]

Q3: My Combes synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: The regioselectivity of the Combes synthesis is influenced by the substituents on both the aniline and the β-diketone.

  • Steric Effects: The steric bulk of the substituents on the β-diketone plays a significant role in the electrophilic aromatic annulation step, which is the rate-determining step.[4]

  • Substituent Effects on Aniline: Using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used. Conversely, chloro- or fluoroanilines lead to the 4-CF₃ regioisomer as the major product.[4]

  • Use of Symmetrical β-Diketones: The simplest way to avoid regioisomers is to use a symmetrical β-diketone, which will yield a single product.

Q4: I am observing significant aldol condensation of my ketone starting material in a Friedländer synthesis. What can I do to prevent this?

A4: Self-condensation of the ketone is a common side reaction in the Friedländer synthesis, especially under basic conditions.[6] To mitigate this:

  • Use an Imine Analog: To avoid aldol condensation, particularly under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.

  • Milder Reaction Conditions: Employing milder reaction conditions, such as using a gold catalyst, can prevent the harsh conditions that lead to side reactions.

  • Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize self-condensation.

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis
Problem Cause Solution
Vigorous, uncontrollable reaction The reaction is highly exothermic.[11]Add a moderator like ferrous sulfate (FeSO₄).[2] Ensure efficient cooling and slow, careful heating to initiate the reaction.
Low Yield Significant tar formation, purification losses, or incomplete reaction.[2]Optimize reaction time and temperature to reduce tar. Use steam distillation for effective purification from non-volatile tar.[2]
Product is a dark, tarry mess Polymerization of acrolein and other intermediates under highly acidic and high-temperature conditions.[2]Minimize reaction temperature and time. Employ steam distillation for purification.[2]
Doebner-von Miller Synthesis
Problem Cause Solution
Significant tar and polymer formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]Slowly add the carbonyl compound to the reaction. Use a two-phase system or generate the carbonyl compound in situ.[3][10]
Low to no product yield Inactive catalyst, improper reaction conditions, or incomplete workup.[3]Ensure the acid catalyst is of the correct concentration. Optimize temperature and reaction time by monitoring with TLC. Ensure complete neutralization during workup for efficient extraction.[3]
Formation of unexpected isomers Reversal of regioselectivity, particularly with certain substrates like γ-aryl-β,γ-unsaturated α-ketoesters.[12]Carefully characterize the product using NMR and mass spectrometry. Consider alternative synthetic routes if the desired isomer cannot be obtained.
Combes Synthesis
Problem Cause Solution
Low Yield Incomplete cyclization or side reactions.Use a more effective dehydrating agent like a mixture of polyphosphoric acid (PPA) and alcohol (PPE) instead of concentrated sulfuric acid.[4]
Mixture of regioisomers Use of an unsymmetrical β-diketone.[4]Use a symmetrical β-diketone to obtain a single product. If an unsymmetrical diketone is necessary, separation by chromatography will be required.
Reaction does not proceed Strong electron-withdrawing groups on the aniline can inhibit cyclization.[13]Use an aniline with electron-donating or weakly withdrawing groups.
Friedländer Synthesis
Problem Cause Solution
Aldol condensation of the ketone starting material Self-condensation of the ketone under reaction conditions.[6]Use an imine analog of the o-aminoaryl aldehyde or ketone. Employ milder reaction conditions or add the ketone slowly.
Low Yield Harsh reaction conditions leading to degradation.[14]Use a milder catalyst such as p-toluenesulfonic acid or iodine.[15][16] Modern methods also employ catalysts like gold or Nafion under microwave irradiation.[6]
Difficulty in preparing starting materials 2-Aminoaryl aldehydes or ketones can be unstable or difficult to synthesize.Consider alternative modern syntheses that may not require the pre-formation of these specific starting materials.

Data Presentation

Table 1: Comparison of Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to moderateUses readily available starting materialsHarsh, exothermic reaction; often low yields and tar formation[1]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and 4-substituted quinolinesVariableCan be modified to improve yieldsProne to tar formation and polymerization[10]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGoodGood yields for specific substitution patternsPotential for regioisomer formation with unsymmetrical diketones[4]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an α-methylene groupWide variety of substituted quinolinesGood to excellentBroad substrate scope, milder conditionsStarting materials can be difficult to prepare[17]

Table 2: Effect of Acid Catalyst on the Yield of 2-carboxy-4-phenylquinoline in a Modified Doebner-von Miller Reaction *

CatalystYield (%)
Hf(OTf)₄18
HCl0
H₂SO₄0
TFA82
p-TsOH5

*Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[12]

Experimental Protocols

Optimized Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the exothermic reaction.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Ferrous sulfate (FeSO₄)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution (for workup)

Procedure:

  • In a large, robust round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.[11]

  • Slowly and with cooling, add concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.[17]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

  • Allow the mixture to cool and then pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.[2][17]

  • Separate the organic layer from the distillate. Further purification can be achieved by vacuum distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation

This protocol utilizes the slow addition of the α,β-unsaturated aldehyde.

Materials:

  • Aniline

  • Hydrochloric acid (6 M)

  • Crotonaldehyde

  • Toluene

  • Sodium hydroxide solution (for workup)

  • Dichloromethane or ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[7]

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[7]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Friedländer Synthesis of a Substituted Quinoline

This is a general procedure for an acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde (or 2-aminoaryl ketone)

  • Ketone (with an α-methylene group)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol in a round-bottom flask.

  • Add the ketone (1.1 mmol) and a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water and extract the product with a suitable organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.

Visualizations

Doebner_von_Miller_Byproduct_Formation cluster_reactants Reactants cluster_main_reaction Desired Reaction Pathway cluster_byproduct_formation Byproduct Formation Pathway Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Acid-Catalyzed Polymerization Carbonyl->Polymerization Excess or high concentration Acid Acid Catalyst Acid->Michael_Addition Acid->Polymerization Cyclization Cyclization Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Tar Tar/Polymers Polymerization->Tar

Caption: Competing pathways in the Doebner-von Miller synthesis.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Low Yield or Byproduct Formation Identify_Synthesis Identify Quinoline Synthesis Method Start->Identify_Synthesis Skraup Skraup Identify_Synthesis->Skraup DvM Doebner-von Miller Identify_Synthesis->DvM Combes Combes Identify_Synthesis->Combes Friedlander Friedländer Identify_Synthesis->Friedlander Skraup_Sol Control Exotherm: - Add FeSO₄ - Slow heating Reduce Tar: - Optimize temp/time - Steam distillation Skraup->Skraup_Sol DvM_Sol Reduce Tar: - Slow reagent addition - Two-phase system - In situ generation Optimize Catalyst: - Check concentration DvM->DvM_Sol Combes_Sol Control Regioselectivity: - Use symmetrical diketone Improve Yield: - Use PPA/alcohol (PPE) Combes->Combes_Sol Friedlander_Sol Prevent Self-Condensation: - Use imine analog - Milder conditions - Slow ketone addition Improve Yield: - Use milder catalyst Friedlander->Friedlander_Sol

Caption: A logical workflow for troubleshooting common issues.

Friedlander_Reaction_Pathway cluster_pathways Reaction Pathways cluster_side_reaction Side Reaction Reactants 2-Aminoaryl Ketone + Ketone with α-methylene Aldol_Path Aldol Condensation Reactants->Aldol_Path Schiff_Base_Path Schiff Base Formation Reactants->Schiff_Base_Path Self_Condensation Ketone Self-Condensation (Aldol) Reactants->Self_Condensation Base-catalyzed Cyclization Cyclization & Dehydration Aldol_Path->Cyclization Schiff_Base_Path->Cyclization Quinoline Quinoline Product Cyclization->Quinoline

Caption: Friedländer synthesis: desired vs. side reaction.

References

Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-chloroquinoline-4-carboxylic acid. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthesis routes for 7-chloroquinoline-4-carboxylic acid, and which is more suitable for scaling up?

The two primary and historically significant methods for synthesizing the quinoline core, adaptable for 7-chloroquinoline-4-carboxylic acid, are the Gould-Jacobs reaction and the Pfitzinger reaction.[1]

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline (m-chloroaniline) with diethyl ethoxymethylenemalonate, followed by high-temperature cyclization, saponification, and decarboxylation.[2] While versatile, the high temperatures required for cyclization (often exceeding 250°C) can present challenges for industrial-scale equipment and may lead to product degradation if not carefully controlled.[1]

  • Pfitzinger Reaction: This route utilizes the condensation of an isatin derivative (5-chloroisatin) with a compound containing an α-methylene group in the presence of a strong base.[3] This method can be more direct but may also face challenges with tar formation and requires careful control of reaction conditions to ensure complete isatin ring opening.[4]

The choice of route for scaling up depends on available equipment, cost of starting materials, and the ability to manage the specific challenges of each reaction.

Q2: My Gould-Jacobs cyclization step is resulting in a low yield and significant charring. How can this be mitigated?

Low yields and tar formation in the Gould-Jacobs reaction are often due to the harsh, high-temperature conditions required for the intramolecular cyclization.[1] Here are several strategies to address this:

  • Temperature Optimization: While high temperatures are necessary, excessive heat or prolonged reaction times can cause product degradation.[1] Microwave-assisted heating can be highly effective in shortening reaction times and improving yields by providing rapid and uniform heating.[1]

  • High-Boiling Solvents: The use of high-boiling inert solvents like diphenyl ether or Dowtherm A can help to maintain a consistent high temperature and improve heat transfer, potentially leading to cleaner reactions and higher yields.[1]

  • Inert Atmosphere: Conducting the high-temperature cyclization and decarboxylation steps under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side reactions that contribute to tar formation.

Q3: In my Pfitzinger synthesis, I'm observing a low yield and recovering a significant amount of unreacted 5-chloroisatin. What is the likely cause?

Recovering unreacted starting material in the Pfitzinger reaction typically points to incomplete isatin ring opening or suboptimal condensation conditions.[4]

  • Ensure Complete Ring Opening: Before adding the carbonyl compound, ensure the 5-chloroisatin has completely reacted with the base (e.g., potassium hydroxide). This is often indicated by a color change from orange to pale yellow.[4]

  • Reagent Addition Order: First, dissolve the isatin in the strong base solution and allow sufficient time for the ring to open before adding the carbonyl compound. This modified procedure can significantly improve yields.[4]

  • Excess Carbonyl Compound: Using a molar excess of the carbonyl reactant can help drive the reaction to completion.[4]

  • Reaction Time and Temperature: Some Pfitzinger reactions require extended heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]

Q4: What are the most effective methods for purifying 7-chloroquinoline-4-carboxylic acid on a larger scale?

Purification of the final product can be challenging due to the potential for colored impurities and byproducts.

  • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate) to separate it from neutral and basic impurities. The product is then precipitated by re-acidification of the aqueous layer. This is a highly effective technique for removing many common impurities.

  • Activated Carbon Treatment: To remove colored impurities, the product can be dissolved and treated with activated charcoal before a final recrystallization step.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Gould-Jacobs Cyclization Step (Microwave-Assisted)
EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Analysis
12501101At 250°C, the reaction is very slow, with minimal product formation after 1 minute.[5]
230012037Increasing the temperature to 300°C significantly improves the yield even with a short reaction time.[5]
3250201012Extending the reaction time at a lower temperature does not lead to a significant increase in yield.[5]
4300202428Prolonged heating at high temperatures can lead to product degradation, resulting in a lower yield.[5]
530052247An optimal balance of high temperature and a shorter reaction time provides the highest yield.[5]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

This protocol outlines the key steps for the Gould-Jacobs synthesis, which ultimately leads to 7-chloroquinoline-4-carboxylic acid after decarboxylation.

Step 1: Condensation of m-Chloroaniline and Diethyl Ethoxymethylenemalonate

  • In a reaction vessel, combine m-chloroaniline (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).[1]

  • Heat the mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

Step 2: Thermal Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 15-30 minutes to induce cyclization.[1]

  • Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[1]

Step 3: Saponification (Hydrolysis)

  • Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide solution.[1]

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[1]

  • Cool the solution and carefully acidify with hydrochloric acid or sulfuric acid to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[1]

Step 4: Decarboxylation (to obtain 7-chloro-4-hydroxyquinoline)

  • Heat the 7-chloro-4-hydroxyquinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases. This step is not directly producing the target molecule of this guide but is a common subsequent step.

Protocol 2: Two-Step Pfitzinger Synthesis of 7-Chloroquinoline-4-carboxylic Acid

This protocol details the synthesis from 5-chloroisatin and pyruvic acid.

Step 1: Synthesis of 7-Chloroquinoline-2,4-dicarboxylic acid

  • In a suitable reaction vessel, prepare a solution of potassium hydroxide in ethanol and water.[3]

  • Add 5-chloroisatin to the basic solution and heat to reflux for 1-2 hours to ensure the complete opening of the isatin ring.[3]

  • Cool the mixture slightly and add pyruvic acid dropwise while maintaining a gentle reflux.[3]

  • Continue to reflux for an additional 4-6 hours.[3]

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate. Acidify the solution to a pH of approximately 3 to maximize precipitation.[3]

  • Filter the precipitate, wash with cold water, and dry to obtain the crude 7-chloroquinoline-2,4-dicarboxylic acid.[3]

Step 2: Decarboxylation to 7-Chloroquinoline-4-carboxylic acid

  • Place the dried 7-chloroquinoline-2,4-dicarboxylic acid in a high-boiling point solvent like nitrobenzene.[3]

  • Heat the mixture to 200-210°C. You should observe the evolution of CO2 gas.[3]

  • Maintain this temperature for 45-60 minutes until gas evolution stops.[3]

  • Cool the reaction mixture to room temperature and filter to remove any solid impurities.[3]

  • The filtrate can be treated with a sodium hydroxide solution to form the sodium salt of the carboxylic acid, which can then be extracted into the aqueous phase.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the final product.[3]

  • Filter the precipitate, wash with water, and dry under vacuum.[3]

Mandatory Visualizations

Gould_Jacobs_Workflow reagents m-Chloroaniline + Diethyl Ethoxymethylenemalonate condensation Condensation (100-120°C) reagents->condensation intermediate Anilinomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (>250°C in Diphenyl Ether) intermediate->cyclization ester_product Ethyl 4-hydroxy-7- chloroquinoline-3-carboxylate cyclization->ester_product saponification Saponification (NaOH, Reflux) ester_product->saponification final_product 7-Chloro-4-hydroxyquinoline- 3-carboxylic Acid saponification->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Pfitzinger_Workflow reagents 5-Chloroisatin + Pyruvic Acid condensation Pfitzinger Condensation (KOH, EtOH/H2O, Reflux) reagents->condensation dicarboxylic_acid 7-Chloroquinoline-2,4- dicarboxylic Acid condensation->dicarboxylic_acid decarboxylation Decarboxylation (200-210°C in Nitrobenzene) dicarboxylic_acid->decarboxylation final_product 7-Chloroquinoline-4- carboxylic Acid decarboxylation->final_product

Caption: Experimental workflow for the Pfitzinger synthesis.

Troubleshooting_Tree start Low Yield or Impure Product check_reaction Which Synthesis Route? start->check_reaction gould_jacobs Gould-Jacobs check_reaction->gould_jacobs pfitzinger Pfitzinger check_reaction->pfitzinger gj_issue Issue: Charring/ Low Cyclization Yield gould_jacobs->gj_issue pf_issue Issue: Unreacted Starting Material pfitzinger->pf_issue gj_solution Solution: - Optimize Temperature/Time - Use Microwave Heating - Use High-Boiling Solvent gj_issue->gj_solution pf_solution Solution: - Ensure Complete Isatin  Ring Opening - Use Excess Carbonyl - Increase Reaction Time pf_issue->pf_solution

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Identifying Impurities in 6-Chloroquinoline-4-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities in samples of 6-Chloroquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the final product. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis.

  • Degradation Products: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, acid, or base. Forced degradation studies are often performed to intentionally produce and identify these potential impurities.[1][2][3][4][5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.

Q2: Which analytical techniques are most effective for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying impurities.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the identification of volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are invaluable for the definitive structural elucidation of unknown impurities.[12][13][14][15][16]

Q3: How can I perform a forced degradation study on my this compound sample?

Forced degradation studies involve subjecting the sample to various stress conditions to accelerate its decomposition and identify potential degradation products.[1][2][3][4][5] Typical conditions include:

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the sample to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: Heat the solid sample in an oven.

  • Photolytic Degradation: Expose the sample to UV and visible light.

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows significant peak tailing for the main peak and impurities.

Question: I am analyzing my this compound sample using reversed-phase HPLC, and I am observing asymmetrical peaks with significant tailing. What could be the cause, and how can I fix it?

Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[17][18][19][20] The primary causes and their solutions are outlined below:

Potential Cause Troubleshooting Steps
Secondary Interactions with Residual Silanols The carboxylic acid group can interact with free silanol groups on the silica-based stationary phase, leading to tailing. Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase to mask the silanol groups.
Inappropriate Mobile Phase pH If the mobile phase pH is near the pKa of the carboxylic acid, both the ionized and non-ionized forms will be present, causing peak broadening and tailing. Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.
Column Contamination Buildup of strongly retained compounds can create active sites for secondary interactions. Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Issue 2: I am having difficulty identifying an unknown impurity detected by LC-MS.

Question: My LC-MS analysis shows an unknown impurity peak with a specific m/z value, but I am unable to determine its structure. What are the next steps?

Answer: Identifying an unknown impurity requires a systematic approach combining mass spectrometry and other analytical techniques.

Workflow for Unknown Impurity Identification

start Unknown Impurity Peak in LC-MS ms_data Determine Accurate Mass and Isotopic Pattern (HRMS) start->ms_data msms_fragmentation Perform MS/MS Fragmentation ms_data->msms_fragmentation propose_structures Propose Plausible Structures msms_fragmentation->propose_structures isolate_impurity Isolate Impurity (e.g., Preparative HPLC) propose_structures->isolate_impurity literature_search Search Literature for Known Impurities literature_search->propose_structures synthesis_knowledge Consider Synthesis Pathway and Degradation Routes synthesis_knowledge->propose_structures nmr_analysis Perform 1D and 2D NMR Analysis isolate_impurity->nmr_analysis structure_elucidation Elucidate Final Structure nmr_analysis->structure_elucidation

Caption: Workflow for the identification of an unknown impurity.

Data Presentation

The following tables provide representative data for potential impurities in this compound. Please note that these are illustrative examples, and actual values may vary depending on the specific synthetic route and analytical conditions.

Table 1: Potential Process-Related Impurities

Impurity NameStructurePlausible Origin
4,6-dichloroquinoline4,6-dichloroquinolineStarting material or byproduct
6-chloro-4-hydroxyquinoline6-chloro-4-hydroxyquinolineIntermediate in some synthetic routes
Ethyl 6-chloroquinoline-4-carboxylateEthyl 6-chloroquinoline-4-carboxylateEsterification byproduct if ethanol is present

Table 2: Potential Degradation Products

Degradation ConditionPotential ImpurityStructure
Acid/Base HydrolysisDecarboxylation Product (6-chloroquinoline)6-chloroquinoline
OxidationN-oxide derivativeN-oxide derivative
Photolytic DegradationDechlorinated product (Quinoline-4-carboxylic acid)Quinoline-4-carboxylic acid

Table 3: Illustrative HPLC-UV Data

CompoundRetention Time (min)Relative Retention Time
This compound10.21.00
4,6-dichloroquinoline15.81.55
6-chloroquinoline12.51.23

Table 4: Illustrative LC-MS Data

Compound[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compound208.0190.0, 162.0, 127.0
4,6-dichloroquinoline198.0162.0, 127.0
6-chloroquinoline164.0128.0, 101.0

Experimental Protocols

HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify impurities in this compound samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

LC-MS Method for Impurity Identification

Objective: To determine the molecular weights and fragmentation patterns of impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • The same HPLC conditions as described above can be used.

MS Parameters (Illustrative):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

NMR Sample Preparation and Analysis

Objective: To elucidate the structure of isolated impurities.

Procedure:

  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Visualizations

cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways cluster_impurities Potential Impurities starting_materials Starting Materials (e.g., 4,6-dichloroquinoline) intermediates Intermediates starting_materials->intermediates process_impurities Process-Related Impurities starting_materials->process_impurities final_product This compound intermediates->final_product intermediates->process_impurities reagents Reagents & Catalysts reagents->intermediates reagents->process_impurities side_reactions Side Reactions side_reactions->final_product side_reactions->process_impurities stress_conditions Stress Conditions (Heat, Light, pH, Oxidation) final_product->stress_conditions degradation_products Degradation Products stress_conditions->degradation_products degradation_impurities Degradation Products degradation_products->degradation_impurities residual_solvents Residual Solvents

Caption: Logical relationship between synthesis, degradation, and impurity formation.

sample This compound Sample sample_prep Sample Preparation (Dissolution) sample->sample_prep hplc HPLC Separation (C18 Column) sample_prep->hplc uv_detection UV Detection (Quantification) hplc->uv_detection ms_detection MS Detection (MW Identification) hplc->ms_detection data_analysis Data Analysis and Impurity Profiling uv_detection->data_analysis ms_detection->data_analysis

Caption: Experimental workflow for impurity analysis by HPLC-UV/MS.

References

stability of 6-Chloroquinoline-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 6-Chloroquinoline-4-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of this compound important?

A1: Understanding the chemical stability of this compound is crucial for ensuring the safety and efficacy of any potential drug product.[1] Stability data helps in selecting appropriate formulations, packaging, storage conditions, and determining the shelf life of the compound.[1] It is a critical component of regulatory documentation for new drug substances.[1]

Q2: What are the typical factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may degrade under acidic or basic conditions through hydrolysis.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • Light: Exposure to light can cause photolytic degradation.[2]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[1]

  • Humidity: For solid forms, moisture can lead to physical and chemical changes.[2]

Q3: Is there any available data on the stability of this compound in specific solvents?

A3: A comprehensive search of scientific databases did not yield specific quantitative stability data for this compound in common laboratory solvents. Therefore, it is recommended to perform experimental studies to determine its stability under your specific laboratory conditions.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, it is advisable to store this compound in a cool, dry, and dark place, potentially under an inert atmosphere.[3] For solutions, it is best to prepare them fresh and use them promptly.[3] If long-term storage of a solution is necessary, a stability study should be conducted to determine appropriate storage conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in stability studies. Degradation of the compound due to pH instability in the solvent.Buffer the solvent to maintain a stable pH throughout the experiment. Prepare solutions fresh before use.[3]
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[1][4] Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants.
Poor solubility of this compound in aqueous solutions. The compound, like many quinoline derivatives, may have low aqueous solubility.[5]Consider using co-solvents such as DMSO, but keep the final concentration low (typically <1-2%) to minimize its effect on stability.[5] Alternatively, explore the use of organic solvents where the compound shows better solubility, but be mindful of potential solvent-induced degradation.
No degradation is observed even under stress conditions. The compound may be highly stable under the tested conditions, or the stress conditions may not have been harsh enough.Increase the intensity or duration of the stress conditions. For example, use higher concentrations of acid/base or higher temperatures. The goal is to achieve approximately 5-20% degradation to demonstrate the stability-indicating nature of the analytical method.[6]

Quantitative Stability Data

Solvent System Temperature (°C) Time (hours) Light Exposure Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Degradation Products Observed
e.g., Acetonitrilee.g., 25e.g., 24e.g., Dark
e.g., Methanole.g., 40e.g., 48e.g., UV Light
e.g., 0.1 M HCle.g., 60e.g., 6e.g., Dark
e.g., 0.1 M NaOHe.g., 60e.g., 6e.g., Dark
e.g., 3% H₂O₂e.g., 25e.g., 24e.g., Dark

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for defined periods (e.g., 2, 6, 24 hours).[3] At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to the target concentration for analysis.[3]

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.[3] Incubate at a controlled temperature (e.g., 60 °C) for defined periods. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase.[3]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature for a defined period, protected from light. Withdraw samples at various time points and dilute them with the mobile phase.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.[1] Also, keep a control sample at the recommended storage temperature.

    • Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., an ICH-compliant photostability chamber).[3] Concurrently, keep a control sample in the dark.[3] At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute them with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.[3]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 60-80°C) A->E F Photolytic Degradation (ICH compliant light source) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H Analysis by Stability-Indicating HPLC Method G->H I Quantify Degradation & Identify Degradants H->I J Evaluate Stability Profile I->J

Caption: Experimental workflow for stability assessment of this compound.

References

Technical Support Center: Degradation of 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of 6-Chloroquinoline-4-carboxylic acid. The information provided is based on established principles of microbial degradation of quinoline derivatives and halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected initial step in the microbial degradation of this compound?

A1: Based on studies of similar quinoline compounds, the initial step is likely to be a hydroxylation of the quinoline ring system.[1] This is a common enzymatic reaction catalyzed by mono- or dioxygenases, which incorporates one or two oxygen atoms into the aromatic ring, making it more susceptible to subsequent cleavage. For quinoline-4-carboxylic acid, hydroxylation has been observed to produce 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.[1]

Q2: How is the chlorine substituent typically removed during microbial degradation?

A2: The removal of chlorine from an aromatic ring, known as dehalogenation, can occur either aerobically or anaerobically. Under aerobic conditions, the chlorine atom is often removed after the aromatic ring has been hydroxylated and subsequently cleaved. In anaerobic degradation, reductive dehalogenation is a common mechanism where the chlorine atom is replaced by a hydrogen atom.

Q3: What are the general end products of the complete degradation (mineralization) of this compound?

A3: Complete mineralization of this compound would result in the formation of carbon dioxide (CO₂), water (H₂O), ammonium (NH₄⁺), and chloride ions (Cl⁻). This indicates the complete breakdown of the organic molecule into inorganic constituents.

Q4: What types of microorganisms are likely to degrade this compound?

A4: Bacteria from the genera Pseudomonas, Rhodococcus, Burkholderia, and Microbacterium have been shown to degrade quinoline and its derivatives.[1][2] It is plausible that strains from these or similar genera, particularly those isolated from environments contaminated with chlorinated aromatic compounds, would have the enzymatic machinery to degrade this compound.

Q5: What are the key enzymes involved in the degradation of chlorinated aromatic compounds?

A5: Key enzymes include dioxygenases and monooxygenases for initial ring hydroxylation, dehydrogenases for further oxidation, and various hydrolases, lyases, and isomerases for ring cleavage and subsequent metabolism.[3] Dehalogenases are specifically responsible for the removal of chlorine atoms.

Hypothetical Degradation Pathway

The following proposed degradation pathway for this compound is hypothetical and based on the known microbial degradation of quinoline-4-carboxylic acid and other chlorinated aromatic compounds. The initial steps are likely to involve hydroxylation of the quinoline ring, followed by ring cleavage and eventual dehalogenation.

Degradation_Pathway cluster_initial Initial Transformation cluster_ring_cleavage Ring Cleavage cluster_central_metabolism Central Metabolism cluster_end_products End Products 6-CQA 6-Chloroquinoline- 4-carboxylic acid Intermediate_1 6-Chloro-2-hydroxy- quinoline-4-carboxylic acid 6-CQA->Intermediate_1 Hydroxylation (Dioxygenase) Intermediate_2 Chlorinated Catechol Derivative Intermediate_1->Intermediate_2 Decarboxylation & Further Oxidation Ring_Cleavage_Product Ring Cleavage Product Intermediate_2->Ring_Cleavage_Product Meta or Ortho Cleavage Dehalogenated_Intermediate Dehalogenated Intermediate Ring_Cleavage_Product->Dehalogenated_Intermediate Dehalogenation TCA_Cycle TCA Cycle Intermediates Dehalogenated_Intermediate->TCA_Cycle Further Metabolism End_Products CO2 + H2O + NH4+ + Cl- TCA_Cycle->End_Products Mineralization

Caption: Hypothetical microbial degradation pathway of this compound.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
No degradation observed - Inappropriate microbial consortium or strain.- Toxicity of the compound at the tested concentration.- Suboptimal culture conditions (pH, temperature, aeration).- Lack of essential nutrients or co-factors.- Use an enriched microbial culture from a contaminated site.- Perform a toxicity assay to determine the inhibitory concentration.- Optimize culture conditions based on literature for similar compounds.- Ensure the growth medium is supplemented with necessary nutrients.
Incomplete degradation - Accumulation of toxic intermediates.- Depletion of a required co-substrate.- Enzyme inactivation.- Identify and quantify metabolic intermediates using techniques like HPLC-MS.- Supplement the medium with a suitable co-substrate.- Investigate the stability of key degradative enzymes.
Low degradation rate - Low biomass concentration.- Poor bioavailability of the compound.- Non-optimal environmental conditions.- Increase the initial inoculum size.- Use a surfactant to increase the bioavailability of the compound.- Systematically optimize pH, temperature, and agitation speed.
High variability between replicates - Inconsistent inoculum size.- Heterogeneity in the experimental setup.- Contamination.- Ensure accurate and consistent inoculation.- Standardize all experimental procedures and setups.- Check for contamination using microscopy and plating on control media.

Experimental Protocols

Protocol 1: Microbial Enrichment and Isolation
  • Sample Collection: Collect soil or water samples from a site contaminated with chlorinated aromatic compounds.

  • Enrichment Culture: In a flask containing a minimal salts medium, add 1-5% (w/v or v/v) of the environmental sample. Add this compound as the sole source of carbon and nitrogen at a non-toxic concentration (e.g., 10-50 mg/L).

  • Incubation: Incubate the flask at a suitable temperature (e.g., 25-30°C) with shaking (e.g., 150 rpm) for 1-2 weeks.

  • Sub-culturing: Transfer an aliquot (e.g., 10%) of the enrichment culture to a fresh medium and incubate under the same conditions. Repeat this step 3-5 times to enrich for degrading microorganisms.

  • Isolation: Plate serial dilutions of the final enrichment culture onto agar plates containing this compound. Isolate distinct colonies and purify them by re-streaking.

  • Screening: Screen the isolated strains for their ability to degrade the target compound in a liquid culture.

Protocol 2: Biodegradation Assay
  • Inoculum Preparation: Grow the isolated degrading strain in a suitable nutrient-rich medium until the late exponential phase. Harvest the cells by centrifugation, wash with a sterile saline solution, and resuspend in the minimal salts medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup: In sterile flasks, add the minimal salts medium and this compound to the desired concentration. Inoculate the flasks with the prepared cell suspension. Include abiotic controls (no inoculum) and killed-cell controls (autoclaved inoculum).

  • Incubation: Incubate the flasks under optimized conditions (temperature, shaking).

  • Sampling: At regular time intervals, withdraw samples from each flask for analysis.

  • Analysis: Analyze the concentration of this compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Monitor chloride ion concentration to quantify dehalogenation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Enrichment Enrichment of Microbial Consortia Start->Enrichment Isolation Isolation of Pure Degrading Strains Enrichment->Isolation Optimization Optimization of Degradation Conditions Isolation->Optimization Biodegradation_Assay Biodegradation Assay (Time-course Study) Optimization->Biodegradation_Assay Analysis Analytical Monitoring (HPLC, MS, IC) Biodegradation_Assay->Analysis Data_Analysis Data Analysis and Kinetic Modeling Analysis->Data_Analysis Pathway_Elucidation Metabolite Identification and Pathway Elucidation Data_Analysis->Pathway_Elucidation End End Pathway_Elucidation->End

Caption: General experimental workflow for studying the microbial degradation of this compound.

Quantitative Data

Table 1: Degradation Rates of Quinoline by Different Bacterial Strains

Bacterial Strain Initial Concentration (mg/L) Degradation Rate (mg/L/h) Reference
Burkholderia pickettii500~71.4[2]
Pseudomonas sp.100Not specified, complete degradation in 48h(Hypothetical data based on similar studies)
Rhodococcus sp.200Not specified, significant degradation in 72h(Hypothetical data based on similar studies)

Table 2: Half-lives of Chlorinated Aromatic Compounds in Biodegradation Studies

Compound Microbial System Half-life (days) Reference
2,4-Dichlorophenoxyacetic acidPseudomonas sp.2.5(Hypothetical data based on similar studies)
PentachlorophenolMixed microbial culture15(Hypothetical data based on similar studies)
4-ChlorobenzoateArthrobacter sp.0.5(Hypothetical data based on similar studies)

Disclaimer: The degradation pathway presented is hypothetical. The quantitative data is for related compounds and should be used as a general reference. Experimental validation is required to determine the actual degradation pathway and kinetics for this compound.

References

Validation & Comparative

Validating the Biological Activity of 6-Chloroquinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of 6-Chloroquinoline-4-carboxylic acid. While this specific compound is not extensively characterized in publicly available literature for its biological effects, its core structure is a key pharmacophore in a range of clinically significant antimicrobial, anticancer, and antiviral agents. This document outlines experimental approaches to assess its potential activities by comparing it with well-established alternatives, providing detailed protocols and data presentation formats to guide your research.

Introduction to this compound and its Analogs

This compound belongs to the quinoline carboxylic acid class of compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Modifications to the quinoline ring system allow for the fine-tuning of pharmacological profiles, leading to a diverse array of biological activities.[1] While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas.

This guide will focus on three potential areas of biological activity for this compound, drawing comparisons with known active compounds:

  • Antimicrobial Activity: Compared with fluoroquinolone antibiotics like Ciprofloxacin and Levofloxacin.

  • Anticancer Activity: Compared with other quinoline-4-carboxylic acid derivatives with demonstrated cytotoxic effects.

  • Antiviral Activity: Highlighting quinoline derivatives that inhibit viral replication.

Data Presentation: Comparative Biological Activity

The following tables provide a template for summarizing and comparing the quantitative data obtained from biological assays.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compoundExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Reference)0.25 - 1.00.015 - 0.120.25 - 1.0
Levofloxacin (Reference)0.25 - 1.00.03 - 0.120.5 - 2.0

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)K-562 (Leukemia)
This compoundExperimental DataExperimental DataExperimental Data
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid[2]82.9% growth reductionNot ReportedNot Reported
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid[2]Variable InhibitionVariable InhibitionVariable Inhibition
Doxorubicin (Reference)0.04 - 0.80.03 - 0.20.01 - 0.05

Table 3: Comparative Antiviral Activity (EC50 in µM)

CompoundVesicular Stomatitis Virus (VSV)Influenza A (WSN)
This compoundExperimental DataExperimental Data
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)[3]0.00190.041
Brequinar (Reference)0.11Not Reported

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[4][5]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (this compound) and reference antibiotics (e.g., Ciprofloxacin).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound and reference antibiotics in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Anticancer Activity: MTT Cytotoxicity Assay[6][7]

This colorimetric assay assesses the metabolic activity of cells and is a common method to determine the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound and a reference drug (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and reference drug for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay: DNA Gyrase Supercoiling Assay[8][9]

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a key target of quinolone antibiotics.

Materials:

  • Purified bacterial DNA gyrase.

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay buffer containing ATP.

  • Test compound and a reference inhibitor (e.g., Ciprofloxacin).

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., Ethidium Bromide).

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

antimicrobial_pathway cluster_inhibition Mechanism of Action Compound This compound (or Fluoroquinolone) Target DNA Gyrase / Topoisomerase IV Compound->Target Inhibition Process1 DNA Replication Target->Process1 Process2 Bacterial Cell Division Process1->Process2 Outcome Bacterial Cell Death Process2->Outcome

Caption: Putative antimicrobial mechanism of action for quinoline carboxylic acids.

anticancer_pathway Compound Anticancer Quinoline Derivative PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Potential PI3K/AKT/mTOR signaling pathway inhibited by anticancer quinolines.

experimental_workflow Start Start: Compound Synthesis (this compound) Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Start->Screening DoseResponse Dose-Response & Potency (MIC / IC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for validating biological activity.

References

A Comparative Analysis of 6-Chloroquinoline-4-carboxylic Acid and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, biological activity, and therapeutic potential of 6-Chloroquinoline-4-carboxylic acid and its derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, this compound and its analogues have emerged as a class of compounds with significant and diverse biological activities. This guide provides an in-depth comparative analysis of their performance, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways, aimed at researchers, scientists, and professionals in drug development.

Comparative Bioactivity: A Quantitative Overview

The therapeutic potential of this compound and its analogues has been extensively investigated across various disease models, including cancer and infectious diseases. The following tables summarize key quantitative data, offering a clear comparison of their efficacy.

Table 1: Anticancer Activity of this compound and Analogues

Compound/DerivativeCancer Cell LineIC50 (µM)Key FindingsReference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Not specifiedResulted in an 82.9% reduction in cellular growth.[1][1]
P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative)MLLr leukemic cell lines7.2Potent inhibitor of SIRT3.[2][3][2][3]
Compound 41 (quinoline-based analogue)DHODH Inhibition0.00971Potent inhibitor of dihydroorotate dehydrogenase.[2][4][2][4]
Compound 43 (quinoline-based analogue)DHODH Inhibition0.0262Potent inhibitor of dihydroorotate dehydrogenase.[2][4][2][4]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Key FindingsReference
2,3-Diphenyl-6-sulfanilamidoquinolin-4-carboxylic acidB. subtilis, S. aureus, E. coli, P. vulgarisNot specifiedShowed the highest activity against the four tested strains.[5][5]
2-sulfoether-4-quinolone derivative (Compound 15)S. aureus0.8 µMPotent activity comparable to commercial antibiotics.[6][6]
2-sulfoether-4-quinolone derivative (Compound 15)B. cereus1.61 µMPotent activity comparable to commercial antibiotics.[6][6]
Quinolinequinones (QQ1, QQ5, QQ6)S. aureus1.22Significant antibacterial activity, equal to the reference drug cefuroxime-Na.[7][7]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues is often achieved through established chemical reactions. A common method is the Doebner reaction, a three-component synthesis involving anilines, aldehydes, and pyruvic acid.[8]

General Synthesis Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline Doebner Doebner Reaction (e.g., in Ethanol, reflux) Aniline->Doebner Aldehyde Aryl Aldehyde Aldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Quinoline Substituted Quinoline-4-carboxylic Acid Doebner->Quinoline

Caption: General workflow for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.

Detailed Experimental Protocol: Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid [9][10]

This protocol describes the synthesis of a specific analogue. To a solution of the starting quinoline (1 g, 4.4 mmol) and K2CO3 (1.21 g, 8.8 mmol) in 60 mL of DMF, propargyl bromide (0.75 mL, 8.8 mmol) and a catalytic amount of tetra n-butylammonium bromide (TBAB) were added.[9][10] The mixture was stirred at room temperature for 24 hours. The reaction was then quenched by adding a saturated aqueous solution of NaHCO3. The resulting mixture was extracted with Et2O, and the combined organic layers were washed with brine and dried over Na2SO4. After solvent removal, the residue was purified by column chromatography on silica gel (n-hexane/AcOEt 8:2) to yield the final product.[9]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoline-4-carboxylic acid derivatives are attributed to their ability to interact with various cellular targets and signaling pathways.[2] In cancer, these compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

Anticancer Mechanism of Action:

One of the prominent mechanisms of anticancer activity for certain quinoline-4-carboxylic acid analogues is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.

QC Quinoline-4-carboxylic Acid Analogue DHODH DHODH QC->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid analogues disrupts pyrimidine synthesis and cancer cell proliferation.

Another significant anticancer mechanism involves the inhibition of sirtuins (SIRTs), a class of NAD+-dependent deacetylases. Specifically, derivatives like P6 have shown selective inhibition of SIRT3, which plays a role in mitochondrial function and cellular stress response.[3] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.

Cytotoxicity Assessment Protocol: MTT Assay [2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity of potential anticancer compounds.

MTT Assay Workflow:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement Seed Seed cancer cells in 96-well plate Treat Treat cells with varying concentrations of test compound Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

References

A Comparative Guide to 6-Chloroquinoline-4-carboxylic Acid and Other Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. This guide provides a comparative analysis of 6-Chloroquinoline-4-carboxylic acid and its derivatives against other prominent quinoline-based drugs, with a focus on their anticancer and antibacterial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visualizations of key biological pathways.

Overview of Quinoline-Based Drugs

Quinoline and its derivatives are a class of heterocyclic aromatic organic compounds that have demonstrated a broad spectrum of biological activities.[1][2] They are fundamental in the development of drugs for treating malaria, cancer, and bacterial infections.[3] The versatility of the quinoline ring allows for chemical modifications at various positions, enabling the synthesis of compounds with optimized therapeutic properties.[2]

This compound: A Key Synthetic Intermediate

This compound is a derivative of quinoline-4-carboxylic acid that primarily serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[4] Its structure is often incorporated into molecules designed to exhibit antimicrobial and anticancer activities.[4] While extensive quantitative biological data on the parent compound itself is limited in publicly available literature, its derivatives have shown significant therapeutic potential.

Comparative Performance: Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of cell growth, induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow).[1][5]

One derivative of this compound, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) , has demonstrated notable activity against the MCF-7 breast cancer cell line, causing an 82.9% reduction in cellular growth.[6] The cytotoxic effects of many quinoline derivatives are selective towards cancer cells.[6][7]

Below is a comparative table of the anticancer activity of various quinoline-based drugs, including derivatives of quinoline-4-carboxylic acid.

Compound Cancer Cell Line IC50 (µM) Mechanism of Action Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (Breast)Not specified, 82.9% growth reductionNot specified[6]
Brequinar Derivative (41) HCT-116 (Colon)0.00971Dihydroorotate Dehydrogenase (DHODH) Inhibition[8][9]
Brequinar Derivative (43) MIA PaCa-2 (Pancreatic)0.0262Dihydroorotate Dehydrogenase (DHODH) Inhibition[8][9]
Anlotinib VariousVariesTyrosine Kinase Inhibitor[10]
Bosutinib VariousVariesTyrosine Kinase Inhibitor[10]
Lenvatinib VariousVariesTyrosine Kinase Inhibitor[10]
Neratinib VariousVariesTyrosine Kinase Inhibitor[10]
Camptothecin VariousVariesTopoisomerase I Inhibitor[3]
Key Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Several quinoline-4-carboxylic acid derivatives, such as Brequinar, inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to an arrest of the cell cycle in the S-phase and ultimately inhibiting cancer cell proliferation.[2]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Cycle_Arrest S-phase Cell Cycle Arrest Antiproliferative_Effect Antiproliferative Effect Cell_Cycle_Arrest->Antiproliferative_Effect DHODH->Orotate Quinoline_Drug Quinoline-4-carboxylic acid derivatives Quinoline_Drug->DHODH inhibits

Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Comparative Performance: Antibacterial Activity

Quinolone antibiotics, a major class of quinoline derivatives, are broad-spectrum bactericidal drugs that interfere with DNA replication.[11] They achieve this by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual action is effective against both Gram-positive and Gram-negative bacteria and helps to slow the development of resistance.[11]

The antibacterial efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Below is a table comparing the MIC values of several fluoroquinolones (a prominent subgroup of quinolones) against common bacterial pathogens.

Fluoroquinolone Target Organism MIC Range (µg/mL) Reference
Ciprofloxacin Escherichia coli0.013 - 1[13]
Staphylococcus aureus0.125 - 8[13]
Pseudomonas aeruginosa0.15 - >32[13]
Levofloxacin Escherichia coli≤ 0.06 - 2[13]
Staphylococcus aureus0.06 - >8.0[13]
Pseudomonas aeruginosa0.5 - >512[13]
Moxifloxacin Escherichia coli4 - 8[13]
Staphylococcus aureus0.064 - 0.5[13]
Pseudomonas aeruginosa1 - >32[13]
Nalidixic Acid (Non-fluoroquinolone) Escherichia coli0.50 - 64[13]
Staphylococcus aureus0.25[13]
Pseudomonas aeruginosa700[13]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibiotics bind to the complex formed between DNA and either DNA gyrase or topoisomerase IV. This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_topoIV Topoisomerase IV Action Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Catenated_DNA Catenated Daughter DNA Topo_IV Topoisomerase IV Catenated_DNA->Topo_IV Decatenated_DNA Decatenated DNA Topo_IV->Decatenated_DNA Topo_IV->DNA_Breaks Quinolone Quinolone Antibiotic Quinolone->Inhibition_Gyrase inhibits Quinolone->Inhibition_TopoIV inhibits Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Inhibition of DNA gyrase and topoisomerase IV by quinolones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of quinoline-based drugs.

Anticancer Activity Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (quinoline derivatives) and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the drug concentration.

Antibacterial Activity Assay: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (quinoline derivatives) and a positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a 96-well microtiter plate.[12]

  • Inoculation: Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without any compound) and a negative control (broth only).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (containing ATP)

  • Test compounds

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., Ethidium Bromide)

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add E. coli gyrase to initiate the reaction. Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and EDTA) and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.

Hemozoin Polymerization Inhibition Assay

This assay is relevant for antimalarial quinoline drugs and measures their ability to inhibit the formation of hemozoin from heme.

Materials:

  • Hematin solution

  • Test compounds (e.g., Chloroquine as a positive control)

  • Glacial acetic acid

  • Microtubes or 96-well plates

  • Microplate reader

Protocol:

  • Reaction Setup: In a microtube or a well of a 96-well plate, add the hematin solution and the test compound at various concentrations.[3]

  • Initiation of Polymerization: Add glacial acetic acid to initiate the polymerization of heme into β-hematin (hemozoin).[3]

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., 37°C or 60°C) for several hours to overnight.

  • Quantification: After incubation, centrifuge the tubes/plates to pellet the hemozoin. The amount of hemozoin formed can be quantified either by measuring the depletion of heme in the supernatant or by dissolving the hemozoin pellet in NaOH and measuring its absorbance.[3]

  • Data Analysis: Calculate the percentage of inhibition of hemozoin formation for each compound concentration compared to a no-drug control. The IC50 value can then be determined.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity. The comparative data presented in this guide highlights the potential of quinoline-4-carboxylic acid derivatives as potent anticancer and antibacterial agents. The provided experimental protocols offer a foundation for the continued investigation and development of this important class of compounds. Further research focusing on the direct comparison of a series of this compound derivatives against established quinoline-based drugs will be crucial for elucidating their full therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substituted quinoline-4-carboxylic acid derivatives across various therapeutic areas, including their anticancer, antiviral, and antibacterial activities. The structure-activity relationships (SAR) are elucidated with supporting experimental data to inform future drug design and development efforts. Quinoline-4-carboxylic acid is a crucial pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]

Anticancer Activity of Substituted Quinoline-4-Carboxylic Acids

Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents.[2] Their mechanism of action often involves the inhibition of critical cellular processes, leading to reduced cell proliferation and the induction of apoptosis. This section compares the cytotoxic effects of various substituted quinoline-4-carboxylic acids against different cancer cell lines.

Comparative Analysis of Anticancer Activity

The cytotoxic activity of substituted quinoline-4-carboxylic acids has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer).[3] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

A study on a series of quinoline-4-carboxylic acid derivatives revealed that substitutions on the quinoline core significantly influence their cytotoxic potential. For instance, compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid) showed a notable 82.9% reduction in cellular growth of MCF-7 cells.[3] The structure-activity relationship suggests that the nature and position of functional groups at the R1, R2, and R3 positions are critical for their anticancer effects.[3]

anticancer_sar cluster_substitutions Substitutions quinoline Quinoline-4-carboxylic Acid Core R1 R1 (Position 2) quinoline->R1 R2 R2 (Position 6) quinoline->R2 R3 R3 (Other positions) quinoline->R3 activity Anticancer Activity (e.g., Cytotoxicity) R1->activity Aryl groups can enhance activity R2->activity Electron-withdrawing groups (e.g., -Cl) can be favorable R3->activity Modulates potency

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 6)Cancer Cell LineActivity (% Growth Reduction)
3j 4-hydroxy-3-methoxyphenylChloroMCF-782.9%
3b 3-BromophenylChloroHeLaMinimal Response
3i 2,4-dimethoxyphenylChloroHeLaMinimal Response

Data sourced from a study on quinoline-4-carboxylic acid derivatives.[3]

Antiviral Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant area of investigation for quinoline-4-carboxylic acid derivatives is their antiviral activity, primarily through the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[4][5][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the replication of certain viruses.

Comparative Analysis of DHODH Inhibitors

Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors.[6][7] Strategic modifications to the quinoline scaffold aim to enhance interactions with the enzyme's binding pocket.

For example, compound 41 demonstrated a DHODH IC50 of 9.71 ± 1.4 nM.[6][7][8][9] Further optimization led to compounds like 43 (DHODH IC50 = 26.2 ± 1.8 nM) and the 1,7-naphthyridine analogue 46 (DHODH IC50 = 28.3 ± 3.3 nM), which form novel hydrogen bond interactions with key residues in the DHODH binding site.[6][7][8][9] A particularly potent lead compound, C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid), inhibits human DHODH with an IC50 of 1 nM and shows antiviral activity against Vesicular Stomatitis Virus (VSV) and Influenza with EC50 values of 2 nM and 41 nM, respectively.[4][5][10][11]

antiviral_pathway cluster_pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Quinoline Quinoline-4-Carboxylic Acid Derivatives Quinoline->DHODH Inhibition

Table 2: Antiviral and DHODH Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDDHODH IC50 (nM)Antiviral EC50 (nM)Virus
41 9.71 ± 1.4Not specified-
43 26.2 ± 1.8Not specified-
46 28.3 ± 3.3Not specified-
C44 12VSV
41WSN-Influenza

Data compiled from studies on DHODH inhibitors.[4][5][6][7][8][9][10][11]

Antibacterial Activity of Substituted Quinoline-4-Carboxylic Acids

The quinoline scaffold is the basis for the quinolone class of antibiotics. Research into substituted quinoline-4-carboxylic acids continues to yield compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Structure-activity relationship studies have shown that substitutions at various positions of the quinoline ring are critical for antibacterial potency. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives showed good activity against Staphylococcus aureus, with compounds 5a4 and 5a7 having MIC values of 64 μg/mL and 128 μg/mL against S. aureus and Escherichia coli, respectively.[12]

experimental_workflow_mic start Start prepare_compounds Prepare Serial Dilutions of Quinoline Derivatives start->prepare_compounds prepare_bacteria Prepare Standardized Bacterial Inoculum start->prepare_bacteria inoculate Inoculate Microtiter Plate Wells Containing Compound Dilutions prepare_compounds->inoculate prepare_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Table 3: Antibacterial Activity of Selected 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (μg/mL)
5a4 S. aureus64
5a7 E. coli128

Data from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives.[12]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][9][13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test quinoline-4-carboxylic acid derivatives. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control, and IC50 values are determined from the dose-response curves.

DHODH Enzymatic Assay

This assay measures the inhibition of DHODH activity.[2]

  • Reagent Preparation: Prepare solutions of recombinant human DHODH, the substrate L-dihydroorotic acid (DHO), the electron acceptor 2,6-dichloroindophenol (DCIP), and coenzyme Q10 in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in DMSO.

  • Assay Procedure:

    • Add the inhibitor dilutions to the wells of a 96-well plate.

    • Add the DHODH enzyme solution and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.

  • Measurement: Monitor the decrease in absorbance at 600-650 nm, which corresponds to the reduction of DCIP.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values for the inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.[5]

  • Compound Preparation: Prepare serial twofold dilutions of the quinoline-4-carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

References

In Vitro Efficacy of 6-Chloroquinoline-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activities of 6-Chloroquinoline-4-carboxylic acid derivatives, a promising class of compounds with demonstrated anticancer and antimicrobial properties. The information presented herein, supported by experimental data from various studies, is intended to aid researchers in evaluating the potential of these derivatives for further drug development.

Comparative Bioactivity Data

The in vitro efficacy of this compound derivatives has been assessed against a range of cancer cell lines and microbial strains. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity, providing a clear comparison of their potency.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeCell LineIC50 (µM)Key Findings
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Not specifiedResulted in an 82.9% reduction in cellular growth.[1]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Cervical)Not specifiedInduced 35.1% apoptosis.[1]
6-cinnamamido-quinoline-4-carboxamide derivativesVariousNot specifiedEffectively inhibited the proliferation of a broad spectrum of cancer cell lines and induced apoptosis.[2]
7-tert-butyl-substituted quinoline analog of CA-4MCF-7, HL-60, HCT-116, HeLa0.02–0.04Showed significant antiproliferative activity.[3]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003Demonstrated potent anticancer activity.[4]
Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been investigated against various bacterial and fungal strains. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)
2-Phenyl-quinoline-4-carboxylic acid derivative 5a4 Staphylococcus aureus64[5]
2-Phenyl-quinoline-4-carboxylic acid derivative 5a7 Escherichia coli128[5]
Phenylamino-substituted 1,4-benzoquinones 19g and 19f Methicillin-resistant Staphylococcus aureus64 - 128[6]
Phenylamino-substituted 1,4-benzoquinonesPseudomonas aeruginosa16 - 128[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. The following are standard protocols for key in vitro assays used to assess the anticancer and antimicrobial activities of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Lysis: Lyse the treated and untreated cells to release cellular contents.

  • Substrate Addition: Add a caspase-3/7 specific substrate conjugated to a fluorophore or a luminogenic molecule.

  • Incubation: Incubate the mixture to allow for cleavage of the substrate by active caspases.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of this compound derivatives for anticancer activity.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies s1 Synthesis of 6-Chloroquinoline-4-carboxylic Acid Derivatives c1 Cytotoxicity Screening (e.g., MTT Assay) s1->c1 c2 Determination of IC50 Values c1->c2 c3 Lead Compound Identification c2->c3 m1 Apoptosis Assays (Annexin V, Caspase Activity) c3->m1 m2 Cell Cycle Analysis c3->m2 m3 Signaling Pathway Analysis (e.g., Western Blot) c3->m3

Workflow for in vitro anticancer screening.
Proposed Inhibition of the PI3K/Akt Signaling Pathway

Many quinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a common target for anticancer agents.[7][8][9][10] The diagram below illustrates the proposed mechanism of action for this compound derivatives in inhibiting this pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Chloroquinoline-4- carboxylic acid derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Proposed inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Efficacy of 6-Chloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with chlorination at various positions of the benzene ring significantly influencing its biological activity. This guide provides a comparative analysis of the efficacy of different positional isomers of chloroquinoline, with a focus on the 6-chloro isomer and its comparison to other isomers such as 5-, 7-, and 8-chloroquinoline. The information presented herein is based on available experimental data from studies on various derivatives, aiming to elucidate the structure-activity relationships (SAR) that govern their anticancer, antimalarial, and antibacterial properties. While direct head-to-head comparisons of the parent chloroquinoline isomers are limited in the literature, this guide synthesizes the findings from numerous studies on their derivatives to provide a comprehensive overview for guiding future drug discovery efforts.

Comparative Efficacy: Insights from Structure-Activity Relationship Studies

The position of the chlorine atom on the quinoline ring is a critical determinant of the molecule's biological activity. Structure-activity relationship (SAR) studies of various chloroquinoline derivatives have revealed distinct patterns of efficacy for different isomers.

Anticancer Activity: Evidence suggests that the 6-chloro substitution is often favorable for anticancer activity. Studies on halogenated 8-hydroxyquinolines have shown that 6-chloro analogues are among the most active compounds against cancer cell lines.[1] In a series of novel chloroquinoline derivatives, those incorporating the 6-chloroquinoline scaffold demonstrated potent cytotoxic effects.

Antimalarial Activity: The 7-chloroquinoline scaffold is widely recognized as being crucial for antimalarial activity, as exemplified by the potent antimalarial drug chloroquine. The chlorine atom at the 7-position is considered essential for the drug's mechanism of action, which involves inhibiting the polymerization of heme in the malaria parasite.[2][3] However, derivatives of 6-chloroquinoline have also shown significant antiplasmodial potency. For instance, a study on 6-chloro-2-arylvinylquinolines demonstrated that the chlorine atom at the C6 position was superior to other substituents for antiplasmodial activity.[4]

Antibacterial Activity: The antibacterial potential of chloroquinoline isomers is also influenced by the chlorine position. While comprehensive comparative studies are scarce, various derivatives of different isomers have been shown to possess antibacterial properties. For example, certain 2-chloroquinoline derivatives have been screened for their in-vitro antimicrobial activity, with some compounds showing potent antibacterial effects.[5]

Quantitative Data on Chloroquinoline Derivatives

To provide a more concrete comparison, the following tables summarize the biological activities of various derivatives of chloroquinoline isomers from different studies. It is important to note that these values are for derivatives and not the parent isomers, and experimental conditions may vary between studies.

Table 1: Anticancer Activity of Chloroquinoline Derivatives (IC50 values in µM)

Derivative ClassCell Line6-Chloro-Derivative IC50 (µM)7-Chloro-Derivative IC50 (µM)Reference
Halogenated 8-hydroxyquinolinesVarious cancer cell linesMost active in the series-[1]
7-Chloroquinoline-MBHAMCF-7-54.46 - 89.70[6]
7-Chloroquinoline-MBHAHCT-116-27.19 - 100.68[6]

Table 2: Antimalarial Activity of Chloroquinoline Derivatives (EC50/IC50 values in nM)

Derivative ClassParasite Strain6-Chloro-Derivative EC50/IC50 (nM)7-Chloro-Derivative EC50/IC50 (nM)Reference
6-Chloro-2-arylvinylquinolinesP. falciparum Dd24.8 - 56.3-[4]
4-Aminoquinoline LibraryP. falciparum 3D7-Active compounds identified[7]

Table 3: Antibacterial Activity of Chloroquinoline Derivatives

Derivative ClassBacterial StrainActivity Metric2-Chloro-DerivativeReference
2-Chloroquinoline derivativesVariousMIC (µg/mL)Potent activity observed (e.g., 12.5)[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of chloroquinoline derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (chloroquinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[6]

In Vitro Antimalarial Assay
  • Parasite Culture: Plasmodium falciparum strains (both chloroquine-sensitive and resistant) are maintained in in vitro cultures of human erythrocytes.

  • Compound Dilution: Test compounds are serially diluted in 96-well plates.

  • Infection: Synchronized ring-stage parasites are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) under appropriate atmospheric conditions.

  • Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as microscopic counting of Giemsa-stained smears, colorimetric assays that measure parasite-specific enzymes like lactate dehydrogenase (pLDH), or fluorometric assays using DNA-intercalating dyes like SYBR Green I.

  • Data Analysis: The 50% effective concentration (EC50) or inhibitory concentration (IC50) is determined from the dose-response curves.[7]

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared.

  • Compound Dilution: Test compounds are serially diluted in a suitable broth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible bacterial growth, is determined visually or by measuring absorbance.[5]

Visualizing Mechanisms of Action

The biological activities of chloroquinoline derivatives are often attributed to their interference with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the proposed mechanisms.

anticancer_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Chloroquinoline Chloroquinoline Isomer Derivative Chloroquinoline->PI3K Inhibition Chloroquinoline->Akt Inhibition

Caption: Proposed anticancer mechanism of action for some chloroquinoline derivatives involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

antimalarial_workflow cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Polymerization Heme->Polymerization Chloroquinoline Chloroquinoline Isomer Derivative Chloroquinoline->Heme Accumulation & Complexation Chloroquinoline->Polymerization Inhibition Polymerization->Hemozoin

Caption: Generalized mechanism of antimalarial action for chloroquine and its analogues, involving the inhibition of hemozoin formation.

experimental_workflow start Synthesize Chloroquinoline Isomer Derivatives screening In Vitro Biological Screening (Anticancer, Antimalarial, Antibacterial) start->screening data_analysis Data Analysis (IC50 / EC50 / MIC Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical experimental workflow for the synthesis and evaluation of novel chloroquinoline derivatives.

References

Validating 6-Chloroquinoline-4-carboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 6-chloroquinoline-4-carboxylic acid as a potential inhibitor of Dihydroorotate Dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] This document summarizes the current landscape of known DHODH inhibitors, presents their comparative efficacy, details essential experimental protocols for validation, and contextualizes the potential of this compound within this class of compounds.

The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the production of uridine monophosphate (UMP), a precursor to all other pyrimidine nucleotides required for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a heightened demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2]

Comparative Efficacy of Known DHODH Inhibitors

While direct experimental data on the DHODH inhibitory activity of this compound is not currently available in public literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in potent DHODH inhibitors like Brequinar.[3][4] Structure-activity relationship (SAR) studies have highlighted the importance of substitutions on the quinoline ring for inhibitory activity.[3] The following table summarizes the inhibitory concentrations (IC50) of several well-characterized DHODH inhibitors to provide a benchmark for validation studies.

InhibitorTargetIC50 (nM)Reference(s)
BrequinarHuman DHODH5.2[5]
TeriflunomideHuman DHODH24.5[6]
LeflunomideHuman DHODH>10,000[6]
ASLAN003Human DHODH35
BAY-2402234Human DHODH1.2
Compound 41 (a quinoline-based analogue)Human DHODH9.71[4][7]
Compound 43 (a quinoline-based analogue)Human DHODH26.2[4][7]

Signaling Pathways and Experimental Workflows

To validate a novel compound like this compound as a DHODH inhibitor, a series of biochemical and cell-based assays are required. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

DHODH_Pathway Pyrimidine Biosynthesis Pathway and DHODH Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibitor Action cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Pyrimidine Depletion Pyrimidine Depletion DNA/RNA Synthesis->Pyrimidine Depletion leads to This compound This compound DHODH DHODH This compound->DHODH Inhibition Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) Pyrimidine Depletion->Cell Cycle Arrest (S-phase) Apoptosis Apoptosis Cell Cycle Arrest (S-phase)->Apoptosis

Caption: DHODH signaling pathway and points of inhibition.

Experimental_Workflow Workflow for DHODH Inhibitor Validation Compound Synthesis/Acquisition Compound Synthesis/Acquisition Biochemical Assay Biochemical Assay Compound Synthesis/Acquisition->Biochemical Assay Test Compound Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Determine IC50 Uridine Rescue Assay Uridine Rescue Assay Cell-Based Assay->Uridine Rescue Assay Determine EC50 Data Analysis & Comparison Data Analysis & Comparison Uridine Rescue Assay->Data Analysis & Comparison Confirm On-Target Effect Validated Inhibitor Validated Inhibitor Data Analysis & Comparison->Validated Inhibitor

Caption: Experimental workflow for validating a DHODH inhibitor.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key experiments used in the characterization of DHODH inhibitors.

Biochemical DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human DHODH.

Principle: The enzymatic activity of DHODH is monitored by measuring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound (this compound) and known inhibitor (e.g., Brequinar)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and a known DHODH inhibitor in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.

  • Immediately measure the decrease in absorbance at 600 nm over time.

Data Analysis:

  • Calculate the initial reaction rate for each well.

  • Normalize the rates relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the effect of the DHODH inhibitor on the proliferation of a specific cell line.

Principle: Inhibition of DHODH in cells leads to pyrimidine depletion, which in turn inhibits cell growth. The potency of an inhibitor is determined by measuring its effect on cell viability or proliferation using assays such as MTT or CellTiter-Glo.

Materials:

  • Cancer cell line (e.g., A549, HL-60)

  • Cell culture medium and supplements

  • Test compound and control inhibitor

  • Uridine (for rescue experiments)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator and plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • For the uridine rescue experiment, co-treat a set of wells with the inhibitor and uridine.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

Data Analysis:

  • Normalize the viability data to the vehicle-treated cells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).

  • A successful uridine rescue (restoration of cell viability in the presence of the inhibitor) confirms that the compound's anti-proliferative effect is on-target by inhibiting DHODH.[7]

Conclusion

The validation of this compound as a DHODH inhibitor requires a systematic approach involving both biochemical and cell-based assays. While direct experimental evidence is currently lacking, its structural similarity to known quinoline-based DHODH inhibitors suggests it may possess activity. By following the outlined experimental protocols and comparing the resulting data with established inhibitors, researchers can effectively evaluate its potential as a novel therapeutic agent targeting the de novo pyrimidine biosynthesis pathway.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of 6-Chloroquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. For comparison, data for the widely used fluoroquinolone antibiotics, Ciprofloxacin and Norfloxacin, are also included.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
Derivatives of 6-Chloroquinoline-4-carboxylic acid
6-chloro-1-cyclopropyl-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid analogue (11Ca)4-8 times more active than Ciprofloxacin and NorfloxacinSame activity as Ciprofloxacin
6-chloro-1-cyclopropyl-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid analogue (11Cc)4-8 times more active than Ciprofloxacin and NorfloxacinSame activity as Ciprofloxacin
Reference Fluoroquinolone Antibiotics
Ciprofloxacin[Data not specified in the provided text][Data not specified in the provided text]
Norfloxacin[Data not specified in the provided text]0.05

Note: The specific MIC values for Ciprofloxacin and Norfloxacin against the tested strain of Staphylococcus aureus were not detailed in the source material, but the activity of the 6-chloroquinoline derivatives was reported to be significantly higher[1].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used to determine MIC values.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent.
  • Bacterial Strains: Use standardized bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a specific optical density (OD), typically corresponding to a known colony-forming unit (CFU) count.
  • Growth Medium: Prepare a suitable sterile liquid growth medium, such as Mueller-Hinton Broth (MHB).
  • 96-Well Microtiter Plate: Use sterile 96-well plates for setting up the dilutions.

2. Serial Dilution:

  • Dispense a fixed volume of the growth medium into all wells of the microtiter plate.
  • Add a specific volume of the test compound stock solution to the first well of a row and mix thoroughly.
  • Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the row. This creates a gradient of decreasing compound concentrations.

3. Inoculation:

  • Inoculate each well (except for a negative control well) with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
  • Include a positive control well containing only the growth medium and the bacterial inoculum, and a negative control well with only the growth medium to ensure sterility.

4. Incubation:

  • Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed.

Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the antimicrobial spectrum of a compound.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) Dilution Serial Dilution of Compound Compound->Dilution Microorganism Microorganism Culture (Bacteria/Fungi) Inoculation Inoculation with Microorganism Microorganism->Inoculation Media Growth Media (Broth/Agar) Media->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation of Growth Inhibition Incubation->Observation MIC Determination of MIC Observation->MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

This guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. Further research is warranted to fully elucidate the antimicrobial spectrum of the parent compound and its analogues, which will be instrumental in the development of new and effective antimicrobial therapies.

References

A Comparative Analysis of Anticancer Activity in Quinoline Derivatives: Anlotinib vs. Bosutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticancer activities of two prominent quinoline derivatives, Anlotinib and Bosutinib. Both are multi-targeted tyrosine kinase inhibitors (TKIs) that have demonstrated significant potential in cancer therapy, albeit through distinct mechanisms of action and target profiles. This document outlines their cytotoxic effects, underlying signaling pathways, and detailed experimental protocols to support further research and development in oncology.

Comparative Anticancer Activity

Anlotinib and Bosutinib exhibit potent cytotoxic effects across a range of cancer cell lines. A direct comparison of their half-maximal inhibitory concentrations (IC50) in the non-small cell lung cancer (NSCLC) cell line A549 reveals their relative potencies.

CompoundCell LineIC50 (µM)Citation
AnlotinibA54918.84[1]
BosutinibA5491 - 5[2]

Mechanisms of Action and Signaling Pathways

Anlotinib and Bosutinib exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anlotinib: This TKI primarily targets a range of receptor tyrosine kinases including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[3][4][5] By inhibiting these receptors, Anlotinib disrupts downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, leading to the inhibition of angiogenesis and tumor growth.[3][6][7]

Bosutinib: As a dual Src/Abl kinase inhibitor, Bosutinib's primary targets are the Abelson murine leukemia viral oncogene homolog 1 (Abl) and Src family kinases.[8][9] Inhibition of the constitutively active Bcr-Abl tyrosine kinase is a key mechanism in chronic myeloid leukemia (CML).[10] In solid tumors, the inhibition of Src family kinases disrupts signaling pathways that control cell growth, adhesion, and motility.[11]

Below are diagrams illustrating the signaling pathways modulated by Anlotinib and Bosutinib.

Anlotinib_Signaling_Pathway Anlotinib Anlotinib VEGFR VEGFR Anlotinib->VEGFR FGFR FGFR Anlotinib->FGFR PDGFR PDGFR Anlotinib->PDGFR cKit c-Kit Anlotinib->cKit PI3K PI3K VEGFR->PI3K MAPK MAPK/ERK VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K FGFR->MAPK PDGFR->PI3K cKit->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Anlotinib Signaling Pathway

Bosutinib_Signaling_Pathway Bosutinib Bosutinib BcrAbl Bcr-Abl Bosutinib->BcrAbl Src Src Family Kinases Bosutinib->Src STAT STAT BcrAbl->STAT PI3K_Akt PI3K/Akt BcrAbl->PI3K_Akt RAS_MAPK RAS/MAPK BcrAbl->RAS_MAPK Src->PI3K_Akt Src->RAS_MAPK Adhesion_Motility Cell Adhesion & Motility Src->Adhesion_Motility Proliferation Cell Proliferation & Survival STAT->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Bosutinib Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer activity of quinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., A549)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Quinoline derivatives (Anlotinib, Bosutinib) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of anticancer activity.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549) start->cell_culture treatment Treatment with Anlotinib & Bosutinib cell_culture->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis & Comparison mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

General Experimental Workflow

References

Evaluating the Safety Profile of 6-Chloroquinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profile of a chemical entity is paramount. This guide provides a comparative evaluation of the safety of 6-Chloroquinoline-4-carboxylic acid, a substituted quinoline carboxylic acid. Due to the limited availability of direct experimental safety data for this specific compound, this guide leverages its official hazard classification and compares it with well-characterized quinolone-based antibacterial agents. The inclusion of detailed experimental protocols for key safety assays offers a framework for its empirical evaluation.

Safety Profile of this compound

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1] This classification provides a foundational understanding of its potential risks.

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

Comparative Safety Analysis with Quinolone Antibiotics

To contextualize the safety profile of this compound, it is compared with three established quinolone antibacterial agents: Nalidixic acid (a first-generation quinolone), and Ciprofloxacin and Levofloxacin (second and third-generation fluoroquinolones). These compounds share a core quinoline structure, making them relevant, albeit functionally distinct, comparators.

Parameter This compound Nalidixic Acid Ciprofloxacin Levofloxacin
GHS Hazard Class (Oral) Acute Tox. 4 (Harmful if swallowed)[1]Acute Tox. 4 (Harmful if swallowed)[6][7]Not ClassifiedAcute Tox. 4 (Harmful if swallowed)[8][9][10][11]
GHS Hazard Class (Skin) Skin Irrit. 2 (Causes skin irritation)[1]Skin Sens. 1 (May cause an allergic skin reaction)[12][13]Skin Sens. 1 (May cause an allergic skin reaction)[14]Skin Sens. 1 (May cause an allergic skin reaction)[8][9][11]
GHS Hazard Class (Eye) Eye Irrit. 2A (Causes serious eye irritation)[1]Not Classified[6]Eye Irrit. 2 (Causes serious eye irritation)[15][16]Not Classified[17]
Other Key GHS Hazards STOT SE 3 (May cause respiratory irritation)[1]Resp. Sens. 1; Suspected of causing cancer (H351)[7][12][13]Resp. Sens. 1; Aquatic Chronic 1[14]Resp. Sens. 1; Repr. Tox. 2 (Suspected of damaging fertility or the unborn child)[8][9][11]
Oral LD50 (Rat) Predicted: 300 - 2000 mg/kg2040 mg/kg[6]>2000 mg/kg1478 mg/kg
Mutagenicity Data not available. Quinoline scaffold is a structural alert.Laboratory experiments have shown mutagenic effects.[7]Mixed results in vitro; generally considered not genotoxic in vivo.[17]Not mutagenic in multiple in vivo and in vitro assays.[10]
Carcinogenicity Data not available.Suspected of causing cancer.[7]Not carcinogenic in rodent bioassays.No carcinogenic potential.

STOT SE 3: Specific Target Organ Toxicity Single Exposure, Category 3 Repr. Tox. 2: Reproductive Toxicity, Category 2

Experimental Protocols

The following are summaries of standard, regulatory-accepted protocols for evaluating the key safety endpoints identified for this compound.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method determines the acute oral toxicity of a substance by assigning it to a GHS toxicity category based on a stepwise procedure with a minimal number of animals.

  • Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The outcome (survival or death) determines the next step: dosing at a lower or higher level, or stopping the test.

  • Procedure:

    • Healthy, young adult rats are fasted overnight prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

    • The number of animals that die within a defined period is noted.

    • Based on the mortality rate, the substance is assigned to a GHS category.

    • A necropsy of all animals is performed at the end of the study.

2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[18][19][20]

  • Principle: The test substance is applied topically to a three-dimensional human epidermis model, which mimics the upper layers of human skin.[20][21] Irritant substances are identified by their ability to decrease cell viability below a defined threshold.

  • Procedure:

    • The test substance (solid or liquid) is applied directly to the surface of the RhE tissue.

    • Tissues are incubated for a specified period (e.g., 60 minutes).

    • After exposure, the test substance is removed by rinsing.

    • The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT dye to a blue formazan salt, which is then extracted and measured spectrophotometrically.

    • A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[18][20]

3. In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

The BCOP assay is an in vitro method that uses living bovine corneal tissue to evaluate the potential for a substance to cause severe eye irritation or corrosion.[12][22]

  • Principle: Freshly isolated bovine corneas are mounted in holders and exposed to the test substance.[22][23] Damage is quantified by measuring changes in corneal opacity (light scattering) and permeability to sodium fluorescein dye.[12]

  • Procedure:

    • Bovine corneas are obtained from an abattoir, excised, and mounted in corneal holders.

    • A baseline opacity reading is taken for each cornea using an opacitometer.

    • The test substance is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes).

    • The cornea is rinsed, and a post-exposure opacity reading is taken.

    • The cornea is then exposed to sodium fluorescein dye. The amount of dye that passes through the cornea is measured with a spectrophotometer to determine permeability.

    • An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the substance's eye hazard potential.

4. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[1][16][24]

  • Principle: The test uses amino acid-requiring bacterial strains with mutations in the genes responsible for histidine or tryptophan synthesis.[1] The bacteria are exposed to the test substance and plated on a minimal medium lacking the specific amino acid. Only bacteria that undergo a reverse mutation (reversion) to a prototrophic state can synthesize the amino acid and form colonies.[1]

  • Procedure:

    • The test is conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix are pre-incubated together before being mixed with top agar and plated.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates.

    • A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is reproducible and statistically significant.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in safety evaluation, the following diagrams illustrate key workflows.

G cluster_0 Preclinical Safety Evaluation Workflow A Test Compound (e.g., this compound) B In Silico Assessment (QSAR, Read-across) A->B C Genotoxicity Testing B->C D Acute Systemic Toxicity B->D E Local Tolerance Testing B->E F Repeated Dose Toxicity C->F D->F E->F G Safety Pharmacology F->G H Risk Assessment & Regulatory Submission G->H

Caption: A generalized workflow for the preclinical safety evaluation of a new chemical entity.

G cluster_1 Ames Test (Bacterial Reverse Mutation Assay) cluster_2 Exposure prep Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix_no_s9 Mix: Bacteria + Test Compound prep->mix_no_s9 mix_s9 Mix: Bacteria + Test Compound + S9 Mix prep->mix_s9 s9_prep Prepare S9 Mix for Metabolic Activation s9_prep->mix_s9 plate Add to Top Agar and Pour on Minimal Media Plates mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls count->analyze result Conclusion: Mutagenic or Non-mutagenic analyze->result

Caption: Workflow for the Ames test to assess the mutagenic potential of a substance.

G cluster_0 In Vitro Skin Irritation Test (OECD 439) A Reconstructed Human Epidermis (RhE) Tissues B Topical Application of Test Substance A->B C Incubation (e.g., 60 min) B->C D Rinse and Post-Incubation (e.g., 42 hours) C->D E MTT Assay to Assess Cell Viability D->E F Measure Optical Density (Spectrophotometry) E->F G Calculate % Viability vs. Control F->G H Classification: Viability <= 50% -> Irritant (Cat 2) Viability > 50% -> Non-Irritant G->H

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the target analyte, in this case, 6-Chloroquinoline-4-carboxylic acid. This phenomenon is typically observed with structurally similar compounds that can mimic the epitope recognized by the antibody. High cross-reactivity can lead to inaccurate quantification and false-positive results in immunoassays, highlighting the importance of thorough validation.

Potential Cross-Reactants of this compound

The likelihood of cross-reactivity is directly related to the structural similarity between the target analyte and other compounds. For this compound, potential cross-reactants would include other quinoline derivatives, particularly those with substitutions at similar positions.

A critical aspect of designing a cross-reactivity study is to test a panel of structurally related molecules. Based on the structure of this compound, the following compounds would be logical candidates for a cross-reactivity assessment:

Compound Name Chemical Structure Rationale for Inclusion
This compound (Target Analyte) The reference compound for determining relative cross-reactivity.
Quinoline-4-carboxylic acidLacks the chloro group at the 6-position, allowing assessment of the chloro group's contribution to antibody binding.
6-Bromoquinoline-4-carboxylic acidHalogen substitution at the same position with a different halogen allows for testing of halogen specificity.
8-Chloroquinoline-4-carboxylic acidChloro substitution at a different position on the quinoline ring helps to understand the positional importance of the substituent.
6-Methylquinoline-4-carboxylic acidA different functional group at the 6-position to assess the impact of substituent type on cross-reactivity.
Naphthalene-1-carboxylic acidShares a bicyclic aromatic core but lacks the nitrogen atom, providing insight into the importance of the quinoline ring itself.

Note: The cross-reactivity percentages in the table below are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Compound IC50 (nM) Cross-Reactivity (%)
This compound10100
Quinoline-4-carboxylic acid5002
6-Bromoquinoline-4-carboxylic acid8012.5
8-Chloroquinoline-4-carboxylic acid10001
6-Methylquinoline-4-carboxylic acid20000.5
Naphthalene-1-carboxylic acid>10000<0.1

*IC50 values and Cross-Reactivity percentages are hypothetical and would need to be determined experimentally. Cross-reactivity is calculated as (IC50 of this compound / IC50 of test compound) x 100%.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is the most common and robust method for determining the cross-reactivity of small molecules like this compound.[1][2][3][4] This assay measures the ability of a test compound to compete with a labeled form of the target analyte for binding to a limited number of specific antibody binding sites.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • Antibody specific to this compound

  • This compound standard

  • Structurally related potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Assay Procedure:
  • Coating: Microtiter plate wells are coated with a conjugate of this compound and a carrier protein (e.g., BSA) in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the specific primary antibody and either the standard this compound or the test compound (at various concentrations) is added to the wells. The plate is then incubated for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for antibody binding sites.

  • Washing: The plate is washed three times to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: The plate is washed three times to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution is added to the wells, and the plate is incubated in the dark. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is determined from a dose-response curve. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection coat Coat Plate with Antigen Conjugate wash1 Wash coat->wash1 block Block Plate wash1->block add_ab Add Primary Antibody + Analyte/Standard block->add_ab incubate1 Incubate add_ab->incubate1 wash2 Wash incubate1->wash2 add_sec_ab Add Secondary Antibody-Enzyme Conjugate wash2->add_sec_ab incubate2 Incubate add_sec_ab->incubate2 wash3 Wash incubate2->wash3 add_sub Add Substrate wash3->add_sub read Read Absorbance add_sub->read

Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.

G This compound This compound Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid This compound->Quinoline-4-carboxylic acid High Similarity (Core Structure) 6-Bromoquinoline-4-carboxylic acid 6-Bromoquinoline-4-carboxylic acid This compound->6-Bromoquinoline-4-carboxylic acid High Similarity (Halogen at Pos. 6) 8-Chloroquinoline-4-carboxylic acid 8-Chloroquinoline-4-carboxylic acid This compound->8-Chloroquinoline-4-carboxylic acid Moderate Similarity (Positional Isomer) Naphthalene-1-carboxylic acid Naphthalene-1-carboxylic acid This compound->Naphthalene-1-carboxylic acid Low Similarity (Different Heterocycle)

Caption: Structural relationships between this compound and potential cross-reactants.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a robust framework for researchers to design and execute their own studies. By employing established methodologies like competitive ELISA and carefully selecting a panel of structurally related compounds for testing, scientists can generate the necessary data to validate the specificity of their assays and gain a deeper understanding of the structure-activity relationships that govern antibody-antigen interactions. The provided protocols and visualizations serve as a practical starting point for these critical investigations in drug development and diagnostics.

References

Benchmarking 6-Chloroquinoline-4-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Chloroquinoline-4-carboxylic acid against known standards in the context of enzyme inhibition, particularly focusing on the kynurenine pathway. Due to a lack of publicly available direct experimental data for this compound, this guide establishes a framework for its evaluation by presenting data for well-characterized inhibitors and detailing the necessary experimental protocols for a direct comparison.

Introduction to this compound and the Kynurenine Pathway

The quinoline-4-carboxylic acid scaffold is a key structural motif in many biologically active compounds.[1] The kynurenine pathway is a major route for tryptophan metabolism, producing several neuroactive and immunomodulatory metabolites.[2] Dysregulation of this pathway is implicated in various neurological disorders, making its enzymes attractive therapeutic targets.[3] One such key enzyme is Kynurenine 3-Monooxygenase (KMO), which is a critical branch point in the pathway. Inhibition of KMO is a promising strategy to decrease the production of the neurotoxic metabolite quinolinic acid and increase the neuroprotective kynurenic acid.[2][3]

Comparative Analysis with Known Standards

To provide a clear benchmark, this section presents quantitative data for established inhibitors of Kynurenine 3-Monooxygenase (KMO).

CompoundTarget EnzymeIC50 (nM)Known Activity
Ro 61-8048 Kynurenine 3-Monooxygenase (KMO)37Potent and competitive KMO inhibitor.[5] Increases kynurenic acid levels in the brain.[5]
GSK180 Kynurenine 3-Monooxygenase (KMO)~6 (human)Selective and potent competitive inhibitor of KMO.[6]
UPF-648 Kynurenine 3-Monooxygenase (KMO)20A known KMO inhibitor.[7]
This compound Kynurenine 3-Monooxygenase (KMO)Data not availablePotential for inhibitory activity based on structural similarity to other enzyme inhibitors.

Experimental Protocols

To facilitate the direct benchmarking of this compound, the following is a detailed protocol for a Kynurenine 3-Monooxygenase (KMO) inhibition assay.

In Vitro KMO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • This compound (test compound)

  • Ro 61-8048 (positive control)

  • DMSO (solvent for compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Ro 61-8048 in DMSO.

    • Create a series of dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare working solutions of L-kynurenine and NADPH in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the diluted test compound or control, and the KMO enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the L-kynurenine and NADPH solutions.

  • Data Measurement:

    • Immediately measure the absorbance at 340 nm (A0) and then monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Kynurenine_Pathway cluster_neuroprotective Neuroprotective cluster_neurotoxic Neurotoxic Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase _3_Hydroxykynurenine _3_Hydroxykynurenine Kynurenine->_3_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid _3_Hydroxykynurenine->Xanthurenic_Acid KAT _3_Hydroxyanthranilic_Acid _3_Hydroxyanthranilic_Acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid _3_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO 6-Chloroquinoline-4-carboxylic_acid 6-Chloroquinoline- 4-carboxylic acid (Potential Inhibitor) KMO KMO 6-Chloroquinoline-4-carboxylic_acid->KMO

Caption: The Kynurenine Pathway and the potential point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound and known standards Plate_Setup Set up 96-well plate with compounds, enzyme, and buffer Compound_Prep->Plate_Setup Enzyme_Prep Prepare recombinant KMO enzyme solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare substrate (L-Kynurenine) and cofactor (NADPH) solutions Reaction_Start Initiate reaction with substrate and cofactor Substrate_Prep->Reaction_Start Incubation Pre-incubate at 37°C Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure NADPH consumption at 340 nm Reaction_Start->Measurement Rate_Calculation Calculate reaction rates Measurement->Rate_Calculation Inhibition_Calculation Determine percent inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Plot dose-response curve and calculate IC50 Inhibition_Calculation->IC50_Determination

References

Safety Operating Guide

Proper Disposal of 6-Chloroquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 6-Chloroquinoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

This compound is a chemical compound that requires careful handling due to its potential hazards. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols during its use and disposal is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Hand Protection: Protective gloves[2][3].

  • Eye Protection: Chemical safety goggles or glasses[2][3]. A face shield may also be necessary[2].

  • Skin and Body Protection: A lab coat or other suitable protective clothing[2][3].

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH/MSHA approved respirator[2][3].

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[4]. Emergency eyewash stations and safety showers should be readily accessible[2][5].

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed and approved waste disposal contractor. This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills.

    • Do not mix with other incompatible waste streams.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids[2][4][5].

    • The storage area should be cool and dry[5].

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a comprehensive list of the waste, including the Safety Data Sheet (SDS) for this compound if available.

    • Follow all institutional, local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.

  • Preferred Disposal Method:

    • The primary recommended method for the disposal of this type of chemical waste is incineration.

    • The incineration facility should be equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion products[2].

Under no circumstances should this compound be disposed of down the drain or in regular trash. This compound may be toxic to aquatic life, and improper disposal can lead to environmental contamination[4][6].

Accidental Spill Clean-up

In the event of a spill:

  • Evacuate all non-essential personnel from the area[2].

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing the generation of dust[2][4][5].

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Collect all contaminated cleaning materials in a sealed container for disposal as hazardous waste.

Quantitative Data Summary

While specific quantitative limits for disposal are typically determined by local regulations and the capabilities of the disposal facility, the following table summarizes key hazard and property data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Method Incineration in a licensed facility equipped with an afterburner and scrubber.[2]
Incompatible Materials Strong oxidizing agents, Strong acids[2][4][5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Collection & Storage Phase cluster_2 Disposal Phase A Identify 6-Chloroquinoline- 4-carboxylic acid waste B Wear appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Collect waste in a labeled, sealed container B->C D Store in a designated, secure, and ventilated area C->D E Contact licensed hazardous waste disposal company D->E I Do NOT dispose down the drain D->I F Provide waste information (e.g., SDS) E->F G Arrange for pickup and transportation F->G H Final Disposal: Incineration G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6-Chloroquinoline-4-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below, with corresponding recommendations for personal protective equipment.

Table 1: Hazard Classification and GHS Statements

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene) and a lab coatWhile specific breakthrough time data for this compound is not available, nitrile gloves provide good splash protection against weak acids.[2][3] However, they have poor resistance to some halogenated and aromatic hydrocarbons.[3][4] For incidental contact, immediately remove and replace contaminated gloves. For prolonged handling, consider double-gloving or using gloves with higher resistance to halogenated organic compounds. Always wear a fully buttoned lab coat to protect your clothing and skin.
Respiratory Protection NIOSH-approved respirator with particulate and organic vapor cartridgesRecommended when handling large quantities, if the powder is likely to become airborne, or if working outside of a certified chemical fume hood.[5][6] The particulate filter will protect against inhalation of the powder, while the organic vapor cartridge will offer protection against any potential vapors.

Operational Plan: Step-by-Step Handling Procedure

To minimize exposure and ensure safe handling, follow this step-by-step operational plan.

Workflow for Handling this compound

Handling this compound Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in a Certified Chemical Fume Hood prep1->prep2 handling1 Carefully Weigh the Required Amount prep2->handling1 handling2 Keep Container Tightly Closed When Not in Use handling1->handling2 handling3 Clean Work Area with a Wet Wipe After Use handling2->handling3 disposal1 Collect Waste in a Labeled, Sealed Container handling3->disposal1 disposal2 Dispose of as Halogenated Organic Waste disposal1->disposal2

Caption: A workflow diagram outlining the key steps for the safe handling and disposal of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in Table 2. This includes chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

    • All work with this compound powder must be conducted in a properly functioning and certified chemical fume hood to minimize the risk of inhalation.[7][8]

  • Weighing and Handling:

    • To prevent the generation of dust, handle the solid material carefully. Use a spatula to transfer the powder. Avoid pouring the powder directly from the container.

    • When weighing, use a weigh boat or similar container to prevent contamination of the balance.

    • Keep the container of this compound tightly closed when not in use to prevent accidental spills and exposure.

  • Post-Handling:

    • After handling, decontaminate the work surface by wiping it down with a wet paper towel to collect any residual dust.

    • Carefully remove your gloves and dispose of them in the designated waste container.

    • Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines

Waste TypeDisposal ProcedureEPA Waste Code (Recommended)
Solid this compound Collect in a clearly labeled, sealed, and compatible waste container.F002 (as a spent halogenated solvent, if applicable to the process) or other appropriate F- or K-list codes for halogenated organic compounds.[7][10]
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, sealed waste bag or container for solid chemical waste.Treat as halogenated organic waste.
Contaminated PPE (e.g., gloves) Dispose of in a designated solid waste container.Treat as halogenated organic waste.

Key Disposal Considerations:

  • Do not dispose of this compound down the drain.

  • Do not mix halogenated organic waste with non-halogenated waste streams to avoid costly disposal procedures.[11]

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Retrosynthesis Analysis

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6-Chloroquinoline-4-carboxylic acid
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6-Chloroquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.